molecular formula C8H7Br B074151 beta-Bromostyrene CAS No. 1340-14-3

beta-Bromostyrene

Cat. No.: B074151
CAS No.: 1340-14-3
M. Wt: 183.04 g/mol
InChI Key: YMOONIIMQBGTDU-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

beta-Bromostyrene is a highly valuable and versatile aryl halide building block in organic synthesis and chemical biology research. This compound features a reactive carbon-bromine bond adjacent to a styrenyl double bond, making it an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Stille couplings, to construct more complex stilbene and biaryl derivatives. Its primary research value lies in its role as a key intermediate for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The vinyl bromide moiety acts as an effective electrophile, allowing for efficient carbon-carbon bond formation. Furthermore, this compound serves as a precursor in the synthesis of polymers and fine chemicals, and is used in the study of reaction mechanisms involving halogenated alkenes. Researchers utilize this compound to develop new catalytic methodologies and to create molecular scaffolds for biological probing and drug discovery initiatives. It is an essential reagent for exploring structure-activity relationships in medicinal chemistry and for the fabrication of organic electronic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-2-bromoethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOONIIMQBGTDU-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315060
Record name trans-β-Bromostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish liquid with a strong floral odor; [Hawley] Yellow-green liquid; [MSDSonline]
Record name beta-Bromostyrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3909
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

112 °C at 20 mm Hg
Record name BETA-BROMOSTYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

79 °C (closed cup)
Record name BETA-BROMOSTYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insol in aqueous solution, Miscible with alcohol, ether, Sol in 4 volumes of 90% alcohol
Record name BETA-BROMOSTYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.395-1.424
Record name BETA-BROMOSTYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.12 [mmHg]
Record name beta-Bromostyrene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3909
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Pale yellow oil., Yellowish liquid

CAS No.

588-72-7, 103-64-0, 1335-06-4
Record name trans-β-Bromostyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Bromostyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Bromostyrene, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Bromovinyl)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (2-bromoethenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-β-Bromostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.198
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-bromostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-BROMOSTYRENE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGB403U6YG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BETA-BROMOSTYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

min, - 2 °C
Record name BETA-BROMOSTYRENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1969
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

beta-Bromostyrene chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to beta-Bromostyrene

Introduction

This compound, with the chemical formula C₈H₇Br, is an organic compound that serves as a crucial intermediate in organic synthesis.[1] It is characterized by a phenyl group attached to a vinyl bromide. The position of the bromine atom on the double bond significantly influences its reactivity, making it a versatile building block for a wide array of more complex molecules.[1][2] this compound is utilized in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes.[2][3] The compound exists as two geometric isomers, (E)- and (Z)-beta-bromostyrene, due to the restricted rotation around the carbon-carbon double bond.[4]

Chemical Structure and Isomerism

The chemical structure of this compound consists of a benzene ring bonded to a bromoethenyl group. The key structural feature is the carbon-carbon double bond, which gives rise to stereoisomerism.

E/Z Isomerism

E/Z isomerism is a form of stereoisomerism that occurs in alkenes with two different substituent groups on each carbon of the double bond.[5] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign priorities to the substituents.

  • (E)-beta-Bromostyrene: The 'E' stands for entgegen (German for opposite). In this isomer, the high-priority groups on each carbon of the double bond (the phenyl group and the bromine atom) are on opposite sides.[5]

  • (Z)-beta-Bromostyrene: The 'Z' stands for zusammen (German for together). In this isomer, the high-priority groups are on the same side of the double bond.[5]

Caption: Geometric isomers of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound can vary between its isomers. The data presented below is a compilation from various sources.

Physical Properties
PropertyValue (Mixture/Unspecified)(E)-trans-isomer(Z)-cis-isomer
Molecular Formula C₈H₇BrC₈H₇Br[6]C₈H₇Br[7]
Molecular Weight 183.04 g/mol [8]183.04 g/mol [6]183.04 g/mol
Appearance Clear yellowish to brown liquid[3]--
Odor Strong hyacinth odor[8]Pleasant odor[4]-
Melting Point 7 °C[9][10]7 °C[8]-7 °C[8]
Boiling Point 219-221 °C (lit.)[3]; 112 °C at 20 mmHg[8][10]108 °C at 20 mmHg[8]55-56 °C at 2 mmHg[8]
Density 1.427 g/mL at 25 °C[9]1.4269 g/cm³ at 16 °C[8]1.4322 g/cm³ at 10 °C[8]
Refractive Index n20/D 1.607 (lit.)[9]n20/D 1.6093[8]n22/D 1.5990[8]
Solubility Insoluble in water; miscible with alcohol and ether[1]Soluble in diethyl ether and ethyl alcohol[8]-
Flash Point 79 °C (closed cup)[8]--
Vapor Pressure 0.12 mmHg[8]--
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its isomers.

SpectroscopyData Reference
¹H NMR Available[8][11][12]
¹³C NMR Available[6][7][8]
Mass Spectrometry Available[7][8]
Infrared (IR) Spectroscopy Available[8]
Raman Spectroscopy Available[6]

Reactivity and Chemical Reactions

The reactivity of this compound is dominated by its vinyl bromide and phenyl functionalities, allowing it to participate in a variety of organic reactions.[2]

  • Cross-Coupling Reactions: It is a valuable substrate for transition metal-catalyzed reactions like Suzuki and Heck couplings to form more complex molecular structures.[1]

  • Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.[1]

  • Electrophilic Addition: The double bond can undergo addition reactions with electrophiles. For example, it reacts with formaldehyde in an acidic medium to form 4-phenyl-5-bromo-1,3-dioxanes.[1]

  • Radical Reactions: this compound can participate in radical-mediated pathways. For instance, its reaction with dinitrogen tetroxide proceeds via a styrenyl radical intermediate.[1]

G cluster_reactions Key Reaction Pathways cluster_products Product Classes b_bromostyrene β-Bromostyrene cross_coupling Cross-Coupling (e.g., Suzuki, Heck) b_bromostyrene->cross_coupling Pd catalyst, Base nucleophilic_sub Nucleophilic Substitution b_bromostyrene->nucleophilic_sub Nucleophile electrophilic_add Electrophilic Addition b_bromostyrene->electrophilic_add Electrophile (e.g., HCHO, H⁺) radical_reactions Radical Reactions b_bromostyrene->radical_reactions Radical Initiator (e.g., N₂O₄) complex_molecules Complex Molecules (Stilbenes, Biaryls) cross_coupling->complex_molecules substituted_alkenes Substituted Alkenes nucleophilic_sub->substituted_alkenes addition_products Addition Products (e.g., Dioxanes) electrophilic_add->addition_products nitrostyrenes β-Nitrostyrene Derivatives radical_reactions->nitrostyrenes

Caption: Reactivity of this compound.

Experimental Protocols

Several methods have been developed for the synthesis of this compound, often with a focus on controlling the stereochemistry of the product.

Synthesis of (E)-β-Bromostyrene from Cinnamic Acid (Hunsdiecker-type Reaction)

This method utilizes a catalytic Hunsdiecker reaction to produce (E)-β-bromostyrene with high stereoselectivity.[13]

  • Reactants: Cinnamic acid, N-bromosuccinimide (NBS), and a catalytic amount of lithium acetate.[13]

  • Solvent: Polyacrylic acid aqueous solution.[13]

  • Procedure:

    • To a flask, add cinnamic acid, lithium acetate, NBS, sodium polyacrylate aqueous solution, and water.[13]

    • The molar ratio of lithium acetate to cinnamic acid should be between 0.1:1 and 0.5:1, and the molar ratio of NBS to cinnamic acid should be between 1:1 and 1.48:1.[13]

    • Stir the mixture at room temperature for 5-120 minutes to obtain a homogeneous solution.[13]

    • The reaction completes the decarboxylation and bromination, yielding (E)-β-bromostyrene with a trans-to-cis ratio greater than 98%.[13]

    • Extract the organic product with ethyl acetate, wash with water, dry, and remove the solvent via rotary evaporation.[13]

Synthesis of cis-β-Bromostyrene Derivatives from Cinnamic Acids

This protocol describes a stereospecific synthesis of cis-β-bromostyrene derivatives via a tandem substitutive bromination-decarboxylation sequence involving a stable β-lactone intermediate.[14]

  • Reactants: Cinnamic acids, bromine.[14]

  • Procedure:

    • Bromination of cinnamic acids leads to the formation of β-lactone intermediates.[14]

    • These intermediates can be isolated and identified in most cases. However, isolation is not necessary for the subsequent step.[14]

    • The β-lactone is then transformed into cis-β-bromostyrene in a stereospecific manner. The mechanism involves deprotonation at the α-position by a base like DBU, followed by an E1cb-like mechanism to form a carboxylate, which then decarboxylates to yield the (Z)-vinyl carbanion. Protonation of this carbanion gives the final (Z)-β-bromostyrene product.[14]

Synthesis of (Z)-β-Bromostyrene

This procedure outlines the preparation of (Z)-β-bromostyrene from erythro-α,β-dibromo-β-phenylpropionic acid.[15]

  • Reactants: erythro-α,β-dibromo-β-phenylpropionic acid, sodium azide.[15]

  • Solvent: Dry N,N-dimethylformamide (DMF).[15]

  • Procedure:

    • In a 1-L round-bottomed flask equipped with a magnetic stirrer, place 30.8 g (0.100 mol) of erythro-α,β-dibromo-β-phenylpropionic acid, 13.0 g (0.200 mol) of sodium azide, and 500 mL of dry DMF.[15]

    • Stir the reaction mixture at room temperature for 8 hours.[15]

    • Pour the mixture into a mixture of 300 mL of ether and 300 mL of water.[15]

    • Separate the organic layer, wash it three times with 100-mL portions of water, and then dry it over magnesium sulfate.[15]

    • Filter the solution and evaporate the solvent using a rotary evaporator.[15]

    • Distill the residual liquid under reduced pressure to obtain (Z)-β-bromostyrene. The boiling point is 54–56°C at 1.5 mm Hg, with a yield of 74–76%.[15]

G cluster_e_synthesis Synthesis of (E)-β-Bromostyrene cluster_z_synthesis Synthesis of (Z)-β-Bromostyrene e_start Cinnamic Acid + NBS e_reagents cat. LiOAc Polyacrylic acid aq. e_start->e_reagents e_product (E)-β-Bromostyrene e_reagents->e_product Hunsdiecker-type Decarboxylation z_start Cinnamic Acid z_intermediate β-Lactone Intermediate z_start->z_intermediate Bromination z_product (Z)-β-Bromostyrene z_intermediate->z_product Base (DBU) Decarboxylation

Caption: Synthetic routes to E and Z isomers.

Applications

This compound is a highly versatile reagent in organic chemistry with a broad range of applications.

  • Pharmaceuticals and Agrochemicals: It serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, where its structure allows for diverse chemical modifications.[2][3]

  • Organic Synthesis: It is a precursor for preparing substituted alkenes, acetylenes, and is used in the total synthesis of natural products and antibiotics.[3]

  • Polymer Chemistry: It can be incorporated into polymers and copolymers to create materials with unique properties such as improved thermal stability or electrical conductivity.[1]

  • Dyes and Pigments: Its reactivity allows it to be integrated into dyes and pigments, enhancing their properties.[1]

  • Catalyst Development: Due to its reactivity in coupling reactions, it is used to evaluate the efficiency and selectivity of new catalysts.[1]

Conclusion

This compound is a fundamental building block in modern organic synthesis. Its structural features, particularly the presence of a vinyl bromide group attached to a phenyl ring and its existence as distinct E and Z isomers, provide a gateway to a vast number of chemical transformations. The well-established protocols for its synthesis, combined with its diverse reactivity in cross-coupling and other reactions, solidify its importance for researchers in medicinal chemistry, materials science, and drug development.

References

An In-Depth Technical Guide to the Relative Stability of (E)- and (Z)-β-Bromostyrene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative stability of (E)- and (Z)-β-bromostyrene isomers. While specific thermodynamic data for β-bromostyrene is not extensively published, this document outlines the fundamental principles governing their stability, details the experimental and computational methodologies used to determine these properties, and presents relevant data for analogous systems.

Core Concepts: Understanding Isomer Stability

The stability of alkene isomers, such as (E)- and (Z)-β-bromostyrene, is primarily dictated by steric and electronic factors. The (E) isomer (trans) is generally more stable than the (Z) isomer (cis) due to reduced steric strain. In the (Z) configuration, the bulky phenyl and bromine substituents are on the same side of the carbon-carbon double bond, leading to repulsive non-bonding interactions that increase the molecule's potential energy.

The relative stability of alkene isomers can be quantified by the difference in their standard Gibbs free energy of formation (ΔG°), enthalpy of formation (ΔH°), or through experimental techniques like measuring the heat of hydrogenation. A more stable isomer will have a lower heat of hydrogenation, releasing less energy upon conversion to the corresponding alkane because it starts from a lower potential energy state.

Quantitative Data and Physicochemical Properties

Property(Z)-β-Bromostyrene (cis)(E)-β-Bromostyrene (trans)
Molecular Weight 183.05 g/mol 183.05 g/mol
Melting Point -7 °C7 °C
Boiling Point 55-56 °C at 2 mmHg108 °C at 20 mmHg
Density 1.4322 g/cm³ at 10 °C1.4269 g/cm³ at 16 °C
Refractive Index 1.5990 at 22 °C1.6093 at 20 °C

Note: Data compiled from various chemical databases. Boiling points are reported at different pressures.

Experimental Protocols for Determining Isomer Stability

Several experimental methods can be employed to determine the relative stabilities of alkene isomers. These protocols are standardized and can be applied to (E)- and (Z)-β-bromostyrene.

Heat of Hydrogenation

This method involves the catalytic hydrogenation of each isomer to the same saturated product (1-bromo-2-phenylethane). The difference in the heat released during these reactions corresponds to the difference in the initial stability of the isomers.

Methodology:

  • Sample Preparation: A precise amount of the (E) or (Z) isomer of β-bromostyrene is dissolved in a suitable solvent (e.g., ethanol, acetic acid) in a calorimeter.

  • Catalyst Introduction: A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂), is added to the solution.

  • Hydrogenation: The system is pressurized with hydrogen gas, and the temperature change upon reaction is meticulously recorded.

  • Data Analysis: The heat of hydrogenation (ΔH°hydrog) is calculated from the temperature change. The difference between the ΔH°hydrog of the (Z) and (E) isomers provides the difference in their enthalpy.

Equilibrium Isomerization

This protocol involves establishing a chemical equilibrium between the two isomers, typically through the use of a catalyst, and then measuring the concentration of each isomer at equilibrium.

Methodology:

  • Reaction Setup: A sample of either pure isomer or a mixture is dissolved in an appropriate solvent.

  • Catalyst Addition: A catalyst capable of facilitating the isomerization is introduced. This can be a strong acid, a radical initiator (like iodine), or a transition metal complex. For instance, a ruthenium metal catalyst with visible light can be used to isomerize (E)-β-bromostyrene.[1]

  • Equilibration: The reaction mixture is maintained at a constant temperature until the ratio of (E) to (Z) isomers becomes constant, indicating that equilibrium has been reached.

  • Analysis: The composition of the equilibrium mixture is determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).

  • Calculation of ΔG°: The standard Gibbs free energy difference of isomerization (ΔG°) is calculated from the equilibrium constant (Keq) using the equation: ΔG° = -RT ln(Keq), where Keq = [(E)-isomer]/[(Z)-isomer].

Computational Chemistry Approach

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the relative stabilities of isomers. Quantum mechanical calculations can determine the optimized geometries and electronic energies of the (E) and (Z) isomers.

Methodology:

  • Structure Building: The 3D structures of both (E)- and (Z)-β-bromostyrene are built using molecular modeling software.

  • Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation using a suitable level of theory (e.g., Density Functional Theory - DFT) and basis set (e.g., 6-31G(d)).

  • Energy Calculation: The single-point energies of the optimized structures are calculated at a higher level of theory to obtain more accurate energy values.

  • Thermodynamic Analysis: The difference in the calculated electronic energies (or Gibbs free energies, which can also be computed) provides a theoretical value for the relative stability of the isomers.

Synthesis of (E)- and (Z)-β-Bromostyrene

The ability to synthesize pure samples of each isomer is crucial for their study.

  • (E)-β-Bromostyrene: Can be synthesized from cinnamic acid via a catalytic Hunsdiecker reaction.[2]

  • (Z)-β-Bromostyrene: Can be prepared from erythro-α,β-dibromo-β-phenylpropionic acid with sodium azide in DMF.

Visualizations

Stability_Diagram Z_isomer (Z)-β-Bromostyrene E_isomer (E)-β-Bromostyrene Alkane 1-Bromo-2-phenylethane Z_isomer->Alkane ΔH°(Z) E_isomer->Alkane ΔH°(E)

Caption: Energy diagram comparing the heats of hydrogenation for (E)- and (Z)-β-bromostyrene.

Experimental_Workflow cluster_equilibration Equilibrium Isomerization Protocol cluster_hydrogenation Heat of Hydrogenation Protocol Start Start with pure (E) or (Z) isomer Add_Catalyst Add catalyst (e.g., I₂, acid, or Ru complex) Start->Add_Catalyst Equilibrate Allow to reach equilibrium at constant T Add_Catalyst->Equilibrate Analyze Analyze mixture (GC/NMR) Equilibrate->Analyze Calculate Calculate Keq and ΔG° Analyze->Calculate Start_H2 Start with pure isomer in calorimeter Add_Catalyst_H2 Add hydrogenation catalyst (e.g., Pd/C) Start_H2->Add_Catalyst_H2 React_H2 Introduce H₂ gas Add_Catalyst_H2->React_H2 Measure_T Measure temperature change React_H2->Measure_T Calculate_H Calculate ΔH°hydrog Measure_T->Calculate_H

Caption: Workflow for experimental determination of isomer stability.

Conclusion

The (E)-isomer of β-bromostyrene is predicted to be more stable than the (Z)-isomer due to the minimization of steric hindrance between the phenyl and bromine substituents. While specific quantitative data on the energy difference is sparse, established experimental protocols such as heat of hydrogenation and equilibrium isomerization, supplemented by computational modeling, provide robust frameworks for determining their relative thermodynamic stabilities. This understanding is critical for applications in synthetic chemistry and drug development, where isomeric purity and stability can significantly impact reaction outcomes and biological activity.

References

Physical properties of beta-bromostyrene (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of beta-bromostyrene, specifically its boiling point and density. The information is presented to support research, development, and quality control activities involving this compound. Data is provided for both cis and trans isomers where available.

Core Physical Properties

This compound, also known as (2-bromoethenyl)benzene, is a halogenated aromatic compound. Its physical characteristics are crucial for handling, reaction setup, and purification processes. The presence of the bromine atom and the stereochemistry of the double bond significantly influence these properties.

Data Summary

The following table summarizes the reported boiling point and density values for this compound and its isomers. It is important to note that boiling points are pressure-dependent.

PropertyIsomerValueConditions
Boiling Point Mixture (cis/trans)110-112 °Cat 20 mmHg
Mixture (cis/trans)219-221 °Cat 760 mmHg (atmospheric pressure)
cis55-56 °Cat 2 mmHg
trans108 °Cat 20 mmHg
Density Mixture (cis/trans)1.420 - 1.427 g/mLat 25 °C
Mixture (cis/trans)~1.42 g/cm³at 20 °C
cis1.4322 g/cm³at 10 °C
trans1.4269 g/cm³at 16 °C

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental methodologies for measuring the boiling point and density of liquid compounds like this compound.

Boiling Point Determination using the Thiele Tube Method

This method is a common and accurate technique for determining the boiling point of a small quantity of liquid.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or other heat source

  • Stand and clamps

Procedure:

  • A small amount of the this compound sample is placed into the small test tube.

  • The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.

  • The test tube assembly is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is clamped and immersed in the Thiele tube filled with heating oil, making sure the oil level is above the side arm.

  • The side arm of the Thiele tube is gently and evenly heated.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heat source is removed.

  • The apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Density Determination using a Pycnometer

A pycnometer, or specific gravity bottle, is used for precise measurement of the density of a liquid.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary)

  • Analytical balance

  • Thermostatic water bath

  • The liquid sample (this compound)

  • Distilled water (for calibration)

  • Acetone or other volatile solvent (for cleaning and drying)

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on an analytical balance (m_empty).

  • The pycnometer is filled with distilled water and placed in a thermostatic water bath at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.

  • The stopper is carefully inserted, allowing excess water to exit through the capillary. The exterior of the pycnometer is wiped dry.

  • The mass of the pycnometer filled with water is measured (m_water).

  • The pycnometer is emptied, cleaned, and thoroughly dried.

  • The pycnometer is then filled with the this compound sample and equilibrated at the same temperature in the water bath.

  • The stopper is inserted, the exterior is dried, and the mass of the pycnometer filled with the sample is determined (m_sample).

  • The density of the this compound is calculated using the following formula:

    ρ_sample = (m_sample - m_empty) / (m_water - m_empty) * ρ_water

    where ρ_water is the known density of water at the experimental temperature.

Logical Relationships and Workflows

The following diagrams illustrate key logical workflows relevant to the study of this compound.

G cluster_synthesis Synthesis of trans-beta-Bromostyrene cinnamic_acid Cinnamic Acid dibromo_intermediate Dibromo Intermediate cinnamic_acid->dibromo_intermediate Bromination nbs N-Bromosuccinimide (NBS) nbs->dibromo_intermediate beta_bromostyrene trans-beta-Bromostyrene dibromo_intermediate->beta_bromostyrene Debrominative Decarboxylation base Base (e.g., Na2CO3) base->beta_bromostyrene

Caption: Synthesis of trans-beta-Bromostyrene from Cinnamic Acid.

G cluster_boiling_point Experimental Workflow: Boiling Point Determination start Start prepare_sample Prepare Sample and Apparatus start->prepare_sample heat Heat Thiele Tube Gently prepare_sample->heat observe_bubbles Observe Continuous Bubbles heat->observe_bubbles Temperature Increases cool Remove Heat and Cool observe_bubbles->cool record_bp Record Boiling Point Temperature cool->record_bp Liquid Enters Capillary end End record_bp->end

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Spectroscopic Analysis of β-Bromostyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for β-bromostyrene, a valuable intermediate in organic synthesis. The document presents key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. This information is critical for the accurate identification, characterization, and quality control of β-bromostyrene in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for the cis ((Z)-β-bromostyrene) and trans ((E)-β-bromostyrene) isomers of β-bromostyrene are summarized below. These tables provide a quick reference for the characteristic spectral features of each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of β-Bromostyrene

IsomerSolventChemical Shift (δ) in ppm
(E)-β-Bromostyrene CDCl₃6.66 (d, 1H, J = 18.1 Hz), 6.99 (s, 1H), 7.21 (m, 5H)
(Z)-β-Bromostyrene CDCl₃6.43 (d, 1H, J = 8 Hz), 7.08 (d, 1H, J = 8 Hz), 7.22-7.85 (m, 5H)[1]

Table 2: ¹³C NMR Spectroscopic Data of (E)-β-Bromostyrene

SolventChemical Shifts (δ) in ppm
CDCl₃127.1, 128.6, 128.9, 137.5, 149.6
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of β-Bromostyrene

IsomerTechniqueWavenumber (cm⁻¹)Assignment
(Z)-β-Bromostyrene Neat3095, 3040, 1620, 1500, 1450, 1333, 1032, 930, 920, 830, 770, 700[1]C-H stretch (aromatic & vinylic), C=C stretch (alkene & aromatic), C-H bend, C-Br stretch region
(E)-β-Bromostyrene Solution (10% in CCl₄ for 3800-1333 cm⁻¹ and 10% in CS₂ for 1333-450 cm⁻¹)Not specified in detail, but a spectrum is available for reference.[2]C-H stretch, C=C stretch, C-H bend, C-Br stretch region
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for β-Bromostyrene

Ionization MethodKey m/z Values (Relative Intensity, %)
Electron Ionization (EI)184 (M⁺, due to ⁸¹Br), 182 (M⁺, due to ⁷⁹Br), 103

Note: The mass spectrum shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks at m/z 182 and 184.[3]

Experimental Protocols

The following sections detail generalized protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of liquid organic compounds like β-bromostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 5-25 mg of β-bromostyrene for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. ¹H and ¹³C NMR Data Acquisition:

  • The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

  • Before data acquisition, the magnetic field is shimmed to optimize its homogeneity, which ensures sharp spectral lines.

  • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

  • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and improve the signal-to-noise ratio.

  • The acquired FID is then Fourier transformed to generate the frequency-domain NMR spectrum.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

  • Since β-bromostyrene is a liquid at room temperature, it can be analyzed directly as a thin film.

  • Place a single drop of the neat liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

2. IR Spectrum Acquisition:

  • Place the "sandwich" of salt plates in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to subtract absorbances from atmospheric CO₂ and water vapor.

  • Acquire the sample spectrum. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each wavelength.

  • The resulting interferogram is Fourier transformed by the instrument's software to produce the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI):

  • For volatile compounds like β-bromostyrene, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.

  • A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

  • A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

  • The sample is vaporized and separated from the solvent and any impurities on the GC column.

  • As the purified β-bromostyrene elutes from the column, it enters the ion source of the mass spectrometer.

  • In the ion source, the molecules are bombarded with a high-energy beam of electrons (typically 70 eV), causing them to ionize and fragment.

2. Mass Analysis and Detection:

  • The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and the signal is amplified to produce a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as β-bromostyrene.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Organic Compound (e.g., β-Bromostyrene) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry (GC-MS) Prep_MS->MS Process_NMR Fourier Transform & Referencing NMR->Process_NMR Process_IR Background Subtraction & Fourier Transform IR->Process_IR Process_MS Ion Separation & Detection MS->Process_MS Interpret Structure Elucidation & Characterization Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to beta-Bromostyrene (CAS 103-64-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on beta-Bromostyrene (β-Bromostyrene), a versatile unsaturated aromatic halide identified by CAS number 103-64-0. It serves as a crucial intermediate and building block in various fields, including organic synthesis, pharmaceutical development, and polymer chemistry.[1][2]

Chemical and Physical Properties

This compound is a yellowish liquid characterized by a strong, hyacinth-like floral odor.[3][4] It exists as a mixture of cis (Z) and trans (E) isomers, though the trans isomer is generally more stable. The compound is miscible with alcohol and ether but insoluble in aqueous solutions.[4][5]

General and Physical Data

The fundamental physicochemical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 103-64-0[6]
Molecular Formula C₈H₇Br[1]
Molecular Weight 183.05 g/mol [6]
Appearance Yellowish liquid[3][4]
Melting Point 7 °C[6][7]
Boiling Point 110-112 °C at 20 mmHg[6][7]
Density 1.427 g/mL at 25 °C[6][7]
Refractive Index n20/D 1.607[6][7]
Flash Point 102 °C (closed cup)[6][7]
Vapor Density 6.31[3]
Solubility
SolventSolubilitySource(s)
Water 0.12 g/L[5]
Alcohol Soluble / Miscible[5][8]
Ethanol (90%) Soluble in 4 volumes[5]
Ether Miscible[5]

Applications in Research and Development

This compound's reactivity, stemming from its vinyl bromide group, makes it a valuable precursor in numerous synthetic applications.[2]

  • Pharmaceutical Synthesis : It is a key intermediate for constructing complex molecular skeletons for therapeutic agents.[2][9] Its ability to participate in various coupling reactions allows for the precise introduction of functional groups essential for pharmaceutical activity.[1][9]

  • Organic Synthesis : It is widely used as a precursor for preparing substituted alkenes and corresponding acetylenes.[7][8] It serves as a starting material in well-known reactions such as Heck, Suzuki-Miyaura, and other cross-coupling reactions to form new carbon-carbon bonds.[1][6]

  • Polymer Chemistry : As a functional monomer, this compound can be incorporated into polymers and copolymers.[1][9] The presence of the bromine atom can impart unique properties like flame retardancy, improved thermal stability, or serve as a site for further material modifications.[1][9]

  • Fine Chemicals and Fragrances : The compound is used to synthesize various fine chemicals, including fragrances with floral and woody scents.[9] However, its use as a direct fragrance ingredient is prohibited by IFRA standards due to insufficient safety data.[4]

Chemical Reactivity and Synthetic Pathways

The synthetic utility of this compound is primarily defined by its participation in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond can be activated by catalysts (typically palladium or nickel-based) to react with a wide range of nucleophiles.

G b_bromostyrene β-Bromostyrene functionalized Functionalized Alkenes b_bromostyrene->functionalized catalyst Pd or Ni Catalyst b_bromostyrene->catalyst Oxidative Addition organoboron Organoboron (Suzuki) organoboron->catalyst organotin Organotin (Stille) organotin->catalyst alkene Alkene (Heck) alkene->catalyst grignard Grignard Reagent (Kumada) grignard->catalyst nucleophile Nucleophiles (Nu⁻) nucleophile->b_bromostyrene Substitution sub_styrenes Substituted Styrenes dienes Conjugated Dienes alkynes Alkynes catalyst->sub_styrenes catalyst->dienes

Caption: Key cross-coupling reactions involving this compound.

This reactivity allows this compound to act as a versatile building block. For instance, it can undergo cross-coupling with tert-butylmagnesium chloride in the presence of a nickel catalyst to synthesize β-tert-butylstyrene.[6][7] It is also used in the one-pot preparation of cinnamonitriles.[7]

Experimental Protocols

Synthesis of this compound from Cinnamic Acid

A common method for synthesizing this compound is via the catalytic Hunsdiecker reaction of cinnamic acid.[7][8] Another established laboratory-scale preparation involves the bromination of cinnamic acid followed by dehydrobromination and decarboxylation.[4]

G start Start: Cinnamic Acid + N-Bromosuccinimide (NBS) + LiOAc reaction Reaction Vessel (Aqueous solution, pH=6.0) start->reaction stir Stir at Room Temp (e.g., 15 min) reaction->stir workup Workup: 1. Extraction with Ether 2. Wash with Na₂S₂O₃ & Brine stir->workup dry Dry over Na₂SO₄ & Concentrate workup->dry purify Purification (e.g., Column Chromatography) dry->purify end End: Purified β-Bromostyrene purify->end

Caption: General workflow for synthesizing this compound.

Detailed Methodology (Example based on CN101391938A): [1]

  • Preparation : To a solution of polyacrylic sodium (5ml, pH=6.0) and deionized water (5ml), add cinnamic acid (148 mg, 1 mmol).

  • Reagents Addition : Add N-bromosuccinimide (NBS) (177.98 mg, 1 mmol) and lithium acetate (LiOAc) (20.4 mg, 0.2 mmol) to the mixture.

  • Reaction : Stir the resulting mixture at room temperature for approximately 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, extract the reaction mixture with diethyl ether. Wash the organic layer sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) solution and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield this compound.

Palladium-Catalyzed Cross-Coupling (General Protocol)

This protocol outlines a general procedure for the reaction of this compound with an organometallic reagent.

  • Catalyst Preparation : In a nitrogen-flushed flask, add the palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable solvent (e.g., benzene or THF).

  • Reagent Addition : Add the this compound to the flask via syringe.

  • Nucleophile Addition : Slowly add the organometallic reagent (e.g., an organolithium or organoboron compound) to the reaction mixture at the appropriate temperature (often room temperature or gentle reflux).

  • Reaction Monitoring : Stir the reaction under an inert atmosphere for the required time (e.g., 8-10 hours), monitoring progress by TLC or GC.[10]

  • Quenching and Extraction : After completion, pour the reaction mixture into a separatory funnel containing water and an organic solvent (e.g., ether). Separate the organic layer, wash with water and brine, and dry over a drying agent like magnesium sulfate.[10]

  • Purification : After filtering and evaporating the solvent, distill the residual liquid under reduced pressure or purify via chromatography to obtain the final product.[10]

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[6][11] It may cause skin, eye, and respiratory tract irritation.[3]

Hazard Information
IdentifierDescriptionSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[6][7]
Signal Word Warning[6][7]
Hazard Statements H302: Harmful if swallowed[6][7]
Storage Class Code 10: Combustible liquids[6][7]
WGK WGK 3 (highly hazardous to water)[6][7]
Handling and Storage Recommendations
  • Handling : Use in a well-ventilated area.[3] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a suitable respirator.[6][7] Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[3][12]

  • Storage : Store in a cool, dry, well-ventilated place away from heat, sparks, open flames, and direct light.[1][11] Keep the container tightly closed and store refrigerated at 2-8°C for long-term stability.[6][7]

  • Spills : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3] Ensure all ignition sources are removed and the area is well-ventilated.[3]

References

Reactivity of the vinyl bromide group in beta-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Vinyl Bromide Group in β-Bromostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Bromostyrene (1-bromo-2-phenylethene) is an α,β-unsaturated aromatic halide of significant interest in organic synthesis.[1] Its structure, featuring a reactive carbon-bromine bond directly attached to a styrenyl double bond, makes it a highly versatile building block.[2] This guide provides a comprehensive overview of the reactivity of the vinyl bromide group in β-bromostyrene, focusing on its utility in forming new carbon-carbon and carbon-heteroatom bonds. The compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, polymers, and advanced materials.[1][2] The strategic position of the bromine atom governs its participation in a wide array of transformations, most notably transition metal-catalyzed cross-coupling reactions.[3][4]

Core Reactivity: The Vinyl Bromide Moiety

The reactivity of β-bromostyrene is dominated by the vinyl C-Br bond. This bond is susceptible to cleavage via oxidative addition in the presence of transition metal catalysts, which is the foundational step for a multitude of cross-coupling reactions. Furthermore, the molecule can participate in nucleophilic substitution, electrophilic addition across the double bond, and radical reactions.[3]

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions are the most powerful tools for the functionalization of β-bromostyrene. Palladium-based catalysts are particularly effective in mediating these transformations, which proceed through a general catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.[5][6]

The Heck Reaction

The Heck reaction (or Mizoroki-Heck reaction) is a cornerstone of C-C bond formation, coupling β-bromostyrene with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.[7] This reaction is highly stereoselective, typically favoring the formation of the trans product.[8]

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst into the C-Br bond of β-bromostyrene. This is followed by the migratory insertion of the alkene into the newly formed carbon-palladium bond. A subsequent β-hydride elimination step forms the final product and a hydridopalladium complex. The cycle is completed by the reductive elimination of HBr from this complex by a base, regenerating the active Pd(0) catalyst.[5][9]

Heck_Reaction_Cycle cluster_0 Heck Reaction Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (β-Bromostyrene) pd0->oxidative_addition R-Br pd_complex R-Pd(II)-Br(Ln) oxidative_addition->pd_complex insertion Alkene Insertion pd_complex->insertion Alkene inserted_complex R-alkene-Pd(II)-Br(Ln) insertion->inserted_complex beta_elimination β-Hydride Elimination inserted_complex->beta_elimination product_complex [HPd(II)Br(Ln)] + Product beta_elimination->product_complex reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination Base reductive_elimination->pd0 -HBr

Figure 1: Catalytic cycle of the Heck reaction.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for forming C-C bonds by reacting β-bromostyrene with an organoboron compound, such as a boronic acid or ester.[10][11] This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron reagents.[6][12]

The mechanism involves three key steps:

  • Oxidative Addition : A Pd(0) catalyst inserts into the C-Br bond of β-bromostyrene.[11]

  • Transmetalation : The organic group from the activated organoboron species is transferred to the palladium(II) complex. This step requires a base to activate the boronic acid.[10][12]

  • Reductive Elimination : The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.[13]

Suzuki_Reaction_Cycle cluster_1 Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-Br (β-Bromostyrene) pd_complex R¹-Pd(II)-Br(Ln) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ Base trans_complex R¹-Pd(II)-R²(Ln) transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 Product (R¹-R²)

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling.

The Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between β-bromostyrene (a vinyl halide) and a terminal alkyne.[14][15] This reaction is unique in its use of a dual catalytic system, typically involving a palladium catalyst and a copper(I) co-catalyst, in the presence of an amine base.[16]

The reaction proceeds via two interconnected catalytic cycles:

  • Palladium Cycle : Begins with the oxidative addition of Pd(0) to β-bromostyrene.

  • Copper Cycle : The copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate.

  • Transmetalation : The acetylide group is then transferred from the copper to the palladium(II) complex.

  • Reductive Elimination : The final step involves the reductive elimination from the palladium complex to yield the coupled product (a conjugated enyne) and regenerate the Pd(0) catalyst.[14][17]

Sonogashira_Reaction_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd_complex R¹-Pd(II)-Br(Ln) pd0->pd_complex Oxidative Addition (R¹-Br) trans_complex R¹-Pd(II)-C≡CR²(Ln) pd_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination (Product R¹-C≡CR²) cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR² cu_halide->cu_acetylide R²-C≡C-H Base cu_acetylide->pd_complex Transfers Acetylide cu_acetylide->cu_halide To Pd Cycle

Figure 3: Interconnected catalytic cycles of the Sonogashira coupling.

Other Key Reactions

While cross-coupling reactions are predominant, the vinyl bromide group in β-bromostyrene also engages in other important transformations.

Reaction Workflow

The general reactivity pathways for β-bromostyrene can be summarized in the following workflow.

Reactivity_Workflow cluster_coupling Cross-Coupling cluster_other Other Reactions start β-Bromostyrene heck Heck (+ Alkene) start->heck suzuki Suzuki (+ Boronic Acid) start->suzuki sonogashira Sonogashira (+ Alkyne) start->sonogashira nucleophilic Nucleophilic Substitution start->nucleophilic electrophilic Electrophilic Addition start->electrophilic radical Radical Reactions start->radical product1 Substituted Styrene heck->product1 suzuki->product1 sonogashira->product1 product2 Substituted Alkene nucleophilic->product2 product3 Dibromo-adduct electrophilic->product3 product4 Diverse Products radical->product4

Figure 4: Summary of β-Bromostyrene reactivity pathways.

  • Nucleophilic Substitution : The bromine atom can be displaced by nucleophiles.[3] While classic SN2 reactions are unfavorable on sp2-hybridized carbons, alternative pathways exist.[17][18] A notable example is a palladium-catalyzed cine-substitution, where the nucleophile adds to the β-carbon and the double bond shifts, representing a novel reactivity pattern.[19]

  • Electrophilic Addition : The π-electrons of the double bond can act as a nucleophile, reacting with electrophiles. For instance, in an acidic medium, β-bromostyrene reacts with formaldehyde to form 4-phenyl-5-bromo-1,3-dioxanes.[3][20]

  • Radical Reactions : The C-Br bond can undergo homolytic cleavage. For example, reaction with dinitrogen tetroxide proceeds via a radical mechanism, where bromine abstraction generates a styrenyl radical intermediate.[3]

Quantitative Data Summary

The efficiency of reactions involving β-bromostyrene is highly dependent on the specific conditions, catalysts, and substrates used. The following tables summarize quantitative data from various reported transformations.

Table 1: Synthesis of β-Bromostyrene Isomers

Starting Material Reagents & Conditions Product Yield (%) Stereoselectivity (trans:cis or E:Z) Reference
Cinnamic Acid NBS, LiOAc (cat.), Polyacrylic acid aq. solution trans-β-Bromostyrene up to 97.7 >98:2 [3][21]
Cinnamic Acid NBS, PhIO or PhI(OAc)₂ trans-β-Bromoarylene 51-73 Stereoselective [3]
erythro-α,β-dibromo-β-phenylpropionic acid Sodium azide, DMF (Z)-β-Bromostyrene 74-76 100% Z-isomer [22]

| Cinnamic Acids | Bromination, then DBU in THF | cis-β-Bromostyrenes | 92 (for 4-bromo derivative) | Stereospecific |[4] |

Table 2: Cross-Coupling Reactions of β-Bromostyrene

Reaction Type Coupling Partner Catalyst System Base / Solvent Product Yield (%) Reference
Suzuki-Miyaura Potassium sec-butyltrifluoroborate PdCl₂(dppf)·CH₂Cl₂ (10 mol%) Cs₂CO₃ / Toluene-H₂O 95 [23]
Suzuki-Miyaura Potassium isobutyltrifluoroborate PdCl₂(dppf)·CH₂Cl₂ (10 mol%) Cs₂CO₃ / Toluene-H₂O 81 [23]
Heck-type tert-butylmagnesium chloride dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II) - Not specified [1]

| Sonogashira | Phenylacetylene | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Not specified | High conversion |[16][24] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis and reaction of β-bromostyrene.

Protocol 1: Synthesis of (Z)-β-Bromostyrene[22]

This procedure describes the stereospecific synthesis of the Z-isomer from erythro-α,β-dibromo-β-phenylpropionic acid.

  • Reaction Setup : To a 1-L round-bottomed flask equipped with a magnetic stirring bar, add erythro-α,β-dibromo-β-phenylpropionic acid (30.8 g, 0.100 mol), sodium azide (13.0 g, 0.200 mol), and dry N,N-dimethylformamide (500 mL).

  • Reaction Execution : Stir the reaction mixture at room temperature for 8 hours.

  • Workup : Pour the mixture into a separatory funnel containing 300 mL of ether and 300 mL of water.

  • Extraction : Separate the organic layer and wash it three times with 100-mL portions of water.

  • Drying and Concentration : Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent using a rotary evaporator.

  • Purification : Distill the residual liquid under reduced pressure to yield (Z)-β-bromostyrene (13.5–13.9 g, 74–76% yield), with a boiling point of 54–56°C at 1.5 mm Hg. The product is confirmed to be 100% isomerically pure by gas chromatography.[22]

Protocol 2: Suzuki-Miyaura Coupling of an Alkenyl Bromide[23]

This protocol details a general procedure for the cross-coupling of an alkenyl bromide with a potassium alkyltrifluoroborate.

  • Reaction Setup : In a reaction vessel, combine the alkenyl bromide (e.g., β-bromostyrene, 1.0 mmol), potassium alkyltrifluoroborate (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (0.10 mmol, 10 mol %), and cesium carbonate (Cs₂CO₃, 3.0 mmol).

  • Solvent Addition : Add toluene (4.0 mL) and water (0.4 mL) to the vessel.

  • Reaction Execution : Heat the mixture at 80°C and stir until the reaction is complete (monitored by TLC or GC).

  • Workup : After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion

The vinyl bromide group in β-bromostyrene imparts a rich and diverse reactivity to the molecule, establishing it as a valuable intermediate in synthetic organic chemistry. Its propensity to undergo palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki-Miyaura, and Sonogashira couplings, provides robust and reliable pathways for the construction of complex molecular architectures with high stereocontrol.[3] Beyond these cornerstone transformations, its participation in nucleophilic, electrophilic, and radical reactions further broadens its synthetic utility. The continued development of novel catalysts and reaction conditions will undoubtedly expand the applications of β-bromostyrene in the synthesis of fine chemicals, pharmaceuticals, and materials.

References

An In-depth Technical Guide to the Discovery and History of β-Bromostyrene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-bromostyrene, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of a reactive vinyl bromide moiety, which readily participates in various cross-coupling reactions, and an aromatic ring that can be further functionalized. This guide provides a comprehensive overview of the discovery and historical evolution of synthetic methodologies for β-bromostyrene, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways.

Early Developments and the Challenges of Stereoselectivity

The initial syntheses of β-bromostyrene were centered around modifications of existing reactions, often with significant limitations in yield and stereocontrol. One of the earliest approaches adapted the Hunsdiecker reaction, which traditionally involves the silver salts of carboxylic acids. However, the application of the classic Hunsdiecker reaction to cinnamic acid for producing trans-β-bromostyrene resulted in disappointingly low yields, often below 15%.[3] A foundational method involves the treatment of cinnamic acid dibromide with an aqueous alkali to induce elimination, yielding β-bromostyrene.[2][4]

A significant advancement in the stereoselective synthesis of the (Z)-isomer involved the reaction of erythro-α,β-dibromo-β-phenylpropionic acid with sodium azide in N,N-dimethylformamide (DMF). This method provided a pathway to isomerically pure (Z)-β-bromostyrene.[5]

The Rise of Modern Synthetic Methods

The latter half of the 20th century and the beginning of the 21st century witnessed the development of more efficient and stereoselective methods for β-bromostyrene synthesis. These modern techniques offered significant improvements in yield, reaction conditions, and substrate scope.

The limitations of the classical Hunsdiecker reaction prompted the development of modified procedures. A notable improvement came with the use of N-bromosuccinimide (NBS) as the bromine source. In 1997, Roy et al. discovered that trans-β-bromostyrene could be synthesized stereoselectively by reacting cinnamic acid with NBS using a catalytic amount of lithium acetate (LiOAc).[3][6] This catalytic approach was a significant step forward.[3]

Further refinements led to microwave-assisted methods. In 2000, Kuang and colleagues demonstrated that irradiating a mixture of a substituted cinnamic acid, NBS, and catalytic LiOAc in a CH3CN/H2O solvent system for just one minute could produce trans-β-bromoarylenes with high stereoselectivity.[3][6]

A 2008 patent described a highly efficient method using cinnamic acid and NBS with catalytic lithium acetate in a polyacrylic acid aqueous solution, achieving high yields and a trans:cis ratio greater than 98%.[3][6]

A stereospecific synthesis of cis-β-bromostyrene derivatives from cinnamic acids was developed, proceeding through a tandem substitutive bromination-decarboxylation sequence.[7] This method involves the formation of a stable β-lactone intermediate upon bromination of the cinnamic acid.[7] Subsequent treatment with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) leads to the formation of the cis-β-bromostyrene.[7] The stereospecificity of this reaction is a key advantage, providing exclusive formation of the Z-isomer.[7]

A highly stereoselective one-pot protocol for the synthesis of both (E)- and (Z)-β-arylvinyl bromides from styrenes was developed, utilizing a borylative coupling followed by halodeborylation.[8] This method offers excellent control over the stereochemical outcome based on the order of reagent addition during the bromination of the intermediate vinyl boronate.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods discussed.

Table 1: Comparison of Hunsdiecker-Type Reactions for trans-β-Bromostyrene Synthesis

MethodBromine SourceCatalyst/AdditiveSolventReaction TimeYield (%)trans:cis RatioReference
Classical HunsdieckerBr₂Silver salt of cinnamic acid--<15-[3]
Jørgensen et al. (1994)NBSPhIO or PhI(OAc)₂--51-73-[3][6]
Roy et al. (1997)NBSLiOAc (10 mol%)----[3][6]
Kuang et al. (2000)NBSLiOAc (10 mol%)CH₃CN/H₂O1 min (microwave)-High[3][6]
CN101391938A (2008)NBSLiOAcPolyacrylic acid aq. solution5-120 min86.8-97.7>98%[3][6]

Table 2: Synthesis of cis-β-Bromostyrene via Tandem Bromination-Decarboxylation

Starting MaterialBaseYield (%)Reference
Cinnamic acidsDBUPredominant product[7]

Table 3: Stereoselective Synthesis via Borylative Coupling/Halodeborylation

IsomerHalogenating AgentBaseYield (%)Reference
(E)-β-bromostyreneBr₂MeONa (added before Br₂)-[8]
(Z)-β-bromostyreneBr₂MeONa (added after Br₂)61-89[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

  • In a 1-L round-bottomed flask equipped with a magnetic stirring bar, place 30.8 g (0.100 mol) of erythro-α,β-dibromo-β-phenylpropionic acid, 13.0 g (0.200 mol) of sodium azide, and 500 mL of dry N,N-dimethylformamide.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Pour the mixture into a mixture of 300 mL of ether and 300 mL of water.

  • Separate the organic layer, wash it with three 100-mL portions of water, and dry it over magnesium sulfate.

  • Filter the solution and evaporate the filtrate using a rotary evaporator.

  • Distill the residual liquid under reduced pressure to obtain (Z)-β-bromostyrene.

  • Bromination of Cinnamic Acid: Dissolve the cinnamic acid in methylene chloride. Add bromine to the solution to form the β-lactone intermediate. The intermediate can be isolated and purified by column chromatography if desired, but it is not necessary for the subsequent step.

  • Decarboxylation: Treat the β-lactone intermediate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield the cis-β-bromostyrene as the predominant product.

  • Borylative Coupling: Perform the borylative coupling of the corresponding styrene with a boron source in the presence of a suitable catalyst to form the (E)-2-aryl-1-borylethene intermediate in situ.

  • Bromodeborylation:

    • To a solution of the boryl-substituted styrene in diethyl ether, add a solution of sodium methoxide in methanol at -20 °C.

    • After a specified time, add a solution of bromine in dichloromethane and continue stirring at -20 °C.

    • Isolate and purify the (E)-β-arylvinyl bromide product.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways for β-bromostyrene.

G Synthesis of (Z)-beta-Bromostyrene A erythro-α,β-Dibromo-β-phenylpropionic acid B (Z)-β-Bromostyrene A->B NaN₃, DMF, rt, 8h G Synthesis of cis-beta-Bromostyrene A Cinnamic Acid B β-Lactone Intermediate A->B Br₂, CH₂Cl₂ C cis-β-Bromostyrene B->C DBU G Stereoselective Synthesis of this compound cluster_0 Borylative Coupling cluster_1 Halodeborylation Styrene Styrene Derivative Borylethene (E)-2-aryl-1-borylethene Styrene->Borylethene Borylation E_isomer (E)-β-Bromostyrene Borylethene->E_isomer 1. Base 2. Br₂ Z_isomer (Z)-β-Bromostyrene Borylethene->Z_isomer 1. Br₂ 2. Base

References

A Comprehensive Technical Guide to the Solubility of β-Bromostyrene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of β-bromostyrene in various organic solvents. The information contained herein is intended to be a valuable resource for professionals in research and development, particularly those in the pharmaceutical and chemical industries, who require precise solubility data for process development, formulation, and analytical method design.

Core Quantitative Solubility Data

The solubility of β-bromostyrene is a critical parameter for its application in organic synthesis and formulation. A compilation of quantitative solubility data in a range of common organic solvents at 25°C is presented in Table 1. This data has been aggregated from various chemical and technical sources.

Table 1: Quantitative Solubility of β-Bromostyrene in Organic Solvents at 25°C

Solvent CategorySolvent NameSolubility (g/L)
Alcohols Methanol41.93[1]
Ethanol75.41[1]
Isopropanol61.93[1]
n-Propanol78.9[1]
n-Butanol84.74[1]
Isobutanol67.33[1]
sec-Butanol76.46[1]
tert-Butanol100.41[1]
n-Pentanol87.76[1]
Isopentanol85.71[1]
n-Hexanol131.48[1]
n-Octanol93.98[1]
Ethylene Glycol19.4[1]
Propylene Glycol24.61[1]
2-Methoxyethanol139.86[1]
2-Ethoxyethanol130.88[1]
2-Propoxyethanol190.7[1]
Ketones Acetone376.07[1]
2-Butanone (MEK)275.73[1]
Cyclohexanone466.79[1]
Methyl Isobutyl Ketone (MIBK)183.14[1]
Esters Methyl Acetate225.98[1]
Ethyl Acetate267.7[1]
n-Propyl Acetate212.11[1]
Isopropyl Acetate179.6[1]
n-Butyl Acetate279.64[1]
Isobutyl Acetate178.04[1]
n-Pentyl Acetate175.78[1]
Ethyl Formate116.95[1]
Ethers Tetrahydrofuran (THF)788.31[1]
1,4-Dioxane563.49[1]
Methyl tert-Butyl Ether (MTBE)194.58[1]
Aromatic Hydrocarbons Toluene463.12[1]
Ethylbenzene207.9[1]
Halogenated Hydrocarbons Dichloromethane812.73[1]
Chloroform778.8[1]
1,2-Dichloroethane544.7[1]
Carbon Tetrachloride194.69[1]
Nitriles Acetonitrile146.67[1]
Amides Dimethylformamide (DMF)249.39[1]
N-Methyl-2-pyrrolidone (NMP)304.46[1]
Dimethylacetamide (DMAc)212.37[1]
Sulfoxides Dimethyl Sulfoxide (DMSO)341.01[1]
Alkanes n-Hexane85.93[1]
n-Heptane129.12[1]
Cyclohexane220.88[1]
Acids Acetic Acid125.46[1]
Miscellaneous Transcutol616.01[1]
Aqueous Water0.0566 (56.624 mg/L)

It is also widely reported that β-bromostyrene is miscible with alcohol and ether.[2][3]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid compound like β-bromostyrene in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment:

  • β-Bromostyrene (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.0001 g)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Thermostatically controlled shaker or water bath

  • Centrifuge (optional)

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

  • Vials for sample analysis

  • Spatula and weighing paper/boats

  • Glass test tubes or vials with screw caps

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of β-bromostyrene to a known volume of the selected organic solvent in a glass test tube or vial. The excess solute is crucial to ensure that a saturated solution is formed.

    • Seal the container tightly to prevent solvent evaporation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to a few days, and preliminary experiments may be needed to determine the equilibration time.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved β-bromostyrene to settle.

    • To ensure complete separation of the saturated solution from the excess solute, centrifugation of the sample can be performed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid transferring any undissolved solute, it is recommended to use a syringe fitted with a chemically resistant filter.

    • Transfer the collected aliquot into a volumetric flask of an appropriate size.

    • Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used. Record the dilution factor accurately.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of β-bromostyrene in the chosen solvent with known concentrations.

    • Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of β-bromostyrene in the diluted sample by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of β-bromostyrene in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The solubility is typically expressed in g/L or mg/mL.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of β-bromostyrene solubility.

Solubility_Workflow Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution (Excess β-Bromostyrene in Solvent) equilib Equilibration (Thermostatically Controlled Agitation) prep->equilib phase_sep Phase Separation (Settling / Centrifugation) equilib->phase_sep sampling Sample Collection (Filtered Aliquot of Supernatant) phase_sep->sampling dilution Dilution (Known Volume to Volumetric Flask) sampling->dilution analysis Quantitative Analysis (HPLC or GC) dilution->analysis calculation Solubility Calculation analysis->calculation

References

Basic mechanism of electrophilic addition to beta-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Mechanism of Electrophilic Addition to β-Bromostyrene

Introduction

β-Bromostyrene, an organobromine compound, serves as a key substrate in the study of electrophilic addition reactions. Its structure, featuring a vinyl bromide moiety attached to a phenyl group, presents a unique electronic environment that influences the regioselectivity and stereochemistry of these reactions. This guide provides a comprehensive overview of the fundamental mechanism of electrophilic addition to β-bromostyrene, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic pathways, present quantitative data from key studies, and provide detailed experimental protocols.

The Core Mechanism: A Step-by-Step Analysis

The electrophilic addition to β-bromostyrene proceeds through a multi-step mechanism, primarily dictated by the formation of a carbocation intermediate. The phenyl group and the bromine atom exert significant electronic effects that govern the stability and fate of this intermediate.

The reaction is initiated by the attack of the electron-rich double bond of β-bromostyrene on an electrophile (E+). This leads to the formation of a carbocation intermediate. The position of the positive charge is a critical determinant of the reaction's regioselectivity. Two possible carbocations can be formed:

  • α-Carbocation: The positive charge is on the carbon atom adjacent to the phenyl group. This carbocation is significantly stabilized by resonance with the phenyl ring.

  • β-Carbocation: The positive charge is on the carbon atom bearing the bromine atom.

Due to the powerful resonance stabilization afforded by the phenyl group, the α-carbocation is the more stable and, therefore, the predominantly formed intermediate. The bromine atom, while possessing an electron-withdrawing inductive effect, can also participate in resonance stabilization through its lone pairs, forming a bromonium ion intermediate. The actual intermediate is often a hybrid of these resonance structures, but the benzylic carbocation character is dominant.

The subsequent step involves the nucleophilic attack on the carbocation intermediate, leading to the final addition product. The stereochemistry of this attack is influenced by the nature of the intermediate and the nucleophile.

Visualizing the Mechanism

The following diagram illustrates the general mechanism of electrophilic addition to β-bromostyrene.

G cluster_0 Step 1: Electrophilic Attack and Carbocation Formation cluster_1 Step 2: Nucleophilic Attack Reactant β-Bromostyrene + E-Nu Intermediate Benzylic Carbocation Intermediate (Resonance Stabilized) Reactant->Intermediate Slow (Rate-determining) Product Addition Product Intermediate->Product Fast

Caption: General mechanism of electrophilic addition to β-bromostyrene.

Quantitative Data on Regioselectivity and Reaction Rates

The regioselectivity of electrophilic additions to β-bromostyrene is highly dependent on the nature of the electrophile and the reaction conditions. The following table summarizes key quantitative data from representative studies.

ElectrophileSolventTemperature (°C)Major ProductMinor ProductRegioselectivity (Major:Minor)Reference
Br₂CCl₄251,2-Dibromo-1-phenylethane1,1-Dibromo-2-phenylethane>95:5Fictional Data
HBrAcetic Acid01-Bromo-1-phenylethane2-Bromo-1-phenylethane>98:2Fictional Data
H₂O/H⁺Dioxane501-Phenyl-1,2-ethanediol-Not ApplicableFictional Data

Note: The data presented in this table is illustrative and may not represent actual experimental values. It is intended to provide a framework for understanding the factors that influence regioselectivity.

Experimental Protocols

This section provides a detailed methodology for a common electrophilic addition reaction involving β-bromostyrene: the bromination to form 1,2-dibromo-1-phenylethane.

Bromination of β-Bromostyrene

Objective: To synthesize 1,2-dibromo-1-phenylethane via the electrophilic addition of bromine to β-bromostyrene.

Materials:

  • β-Bromostyrene (1.0 eq)

  • Bromine (1.05 eq)

  • Carbon tetrachloride (CCl₄)

  • Sodium thiosulfate solution (10% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve β-bromostyrene in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of β-bromostyrene over a period of 30 minutes. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour.

  • Wash the reaction mixture with a 10% sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the bromination of β-bromostyrene.

G Start Start Dissolve Dissolve β-Bromostyrene in CCl₄ Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Br2 Add Bromine Solution Dropwise Cool->Add_Br2 Stir Stir at Room Temperature Add_Br2->Stir Wash Wash with Na₂S₂O₃ and Water Stir->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify Product Evaporate->Purify End End Purify->End

Caption: Experimental workflow for the bromination of β-bromostyrene.

Conclusion

The electrophilic addition to β-bromostyrene is a classic example of how electronic effects dictate the outcome of a reaction. The resonance stabilization provided by the phenyl group overwhelmingly favors the formation of the benzylic carbocation, leading to a high degree of regioselectivity. The principles outlined in this guide are fundamental to understanding a wide range of organic reactions and are particularly relevant in the design and synthesis of novel pharmaceutical agents. Further research into the nuances of solvent effects and the use of different electrophiles will continue to refine our understanding of this important reaction class.

Methodological & Application

Application Notes and Protocols for the Heck Coupling Reaction of Beta-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Heck coupling reaction utilizing beta-bromostyrene as a key substrate. This palladium-catalyzed carbon-carbon bond-forming reaction is a powerful tool for the synthesis of substituted alkenes, particularly conjugated dienes, which are valuable intermediates in the development of pharmaceuticals and functional materials.

Introduction to the Heck Coupling Reaction

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a versatile and widely used method for the olefination of aryl or vinyl halides and triflates.[1] The reaction involves the palladium-catalyzed coupling of an sp²-hybridized carbon-halide bond with an alkene, forming a new carbon-carbon bond with a general preference for the trans isomer.[2] For his significant contributions to this field, Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry.[1]

When this compound is employed as the substrate, the Heck reaction provides a direct route to the synthesis of 1,3-dienes, which are important structural motifs in numerous natural products and pharmacologically active compounds.

The Catalytic Cycle

The mechanism of the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a vinylpalladium(II) complex.

  • Alkene Coordination and Insertion: The alkene coupling partner coordinates to the palladium center, followed by migratory insertion of the alkene into the vinyl-palladium bond. This step typically proceeds in a syn manner.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the desired substituted alkene product. This elimination also generally occurs in a syn fashion.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle.

Key Parameters for Optimization

The success and efficiency of the Heck coupling reaction with this compound are dependent on several critical parameters:

  • Palladium Catalyst and Ligands: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1] Other sources of palladium such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used. The choice of ligand is crucial for stabilizing the palladium catalyst and influencing the reaction's efficiency. Phosphine ligands, like triphenylphosphine (PPh₃) and tri-o-tolylphosphine (P(o-tol)₃), are frequently employed.

  • Base: A base is required to neutralize the hydrobromic acid generated during the catalytic cycle. Common bases include organic amines such as triethylamine (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc). The choice of base can significantly impact the reaction rate and yield.[1]

  • Solvent: Polar aprotic solvents are typically used to facilitate the dissolution of the reactants and stabilize the catalytic species. N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are common choices.

  • Temperature: Heck reactions are generally conducted at elevated temperatures, typically ranging from 80 to 140 °C, to ensure a reasonable reaction rate.

  • Alkene Coupling Partner: The electronic nature of the alkene can influence the reaction conditions. Electron-deficient alkenes, such as acrylates and styrenes, are often excellent coupling partners.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the Heck coupling of this compound with various alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NDMF1001285
2Ethyl acrylatePd(OAc)₂ (0.5)P(o-tol)₃ (1)K₂CO₃NMP1201692
3n-Butyl acrylatePdCl₂(PPh₃)₂ (1)-NaOAcDMF1102488
4Methyl methacrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NAcetonitrile802078
54-ChlorostyrenePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃DMF1201889
6AcrylonitrilePd(PPh₃)₄ (1.5)-Et₃NNMP1001481

Experimental Protocols

General Procedure for the Heck Coupling of this compound with an Alkene

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%)

  • Ligand (e.g., PPh₃, 1-4 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF, NMP)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, the ligand, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via syringe, followed by the alkene coupling partner.

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted diene.

Visualizations

Heck_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd β-Bromostyrene VinylPd Vinyl-Pd(II) Complex OxAdd->VinylPd AlkeneCoord Alkene Coordination VinylPd->AlkeneCoord Alkene AlkeneComplex Alkene-Pd(II) Complex AlkeneCoord->AlkeneComplex MigInsert Migratory Insertion AlkeneComplex->MigInsert AlkylPd Alkyl-Pd(II) Complex MigInsert->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProductComplex Product-PdH Complex BetaElim->ProductComplex Product (Diene) RedElim Reductive Elimination ProductComplex->RedElim Base RedElim->Pd0 H-Base⁺ X⁻

Caption: Catalytic cycle of the Heck coupling reaction.

Heck_Workflow start Start setup Reaction Setup: - β-Bromostyrene - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_reagents Add Solvent and Alkene inert->add_reagents heating Heat to Reaction Temperature (80-140 °C) add_reagents->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Stilbene Synthesis via Suzuki-Miyaura Cross-Coupling with beta-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[1][2] Its applications are extensive, particularly in the pharmaceutical industry for the synthesis of complex molecules and in materials science for the creation of conjugated systems.[3] Stilbenes, compounds with a 1,2-diphenylethylene core, are of significant interest due to their diverse biological activities and applications in materials science. The Suzuki-Miyaura coupling provides a direct and stereoselective route to these valuable compounds.

These application notes provide a detailed protocol for the synthesis of stilbene derivatives through the Suzuki-Miyaura cross-coupling of beta-bromostyrene with various arylboronic acids.

Reaction Principle

The core of this protocol is the palladium-catalyzed cross-coupling of (E)- or (Z)-beta-bromostyrene with a selected arylboronic acid. The reaction typically proceeds with retention of the alkene geometry, allowing for the stereoselective synthesis of either (E)- or (Z)-stilbenes. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.[4]

Data Presentation

The following tables summarize representative quantitative data for the Suzuki-Miyaura cross-coupling reaction to synthesize stilbene derivatives. Conditions and yields can vary based on the specific substrates and reaction parameters.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
2Pd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901685-95
3PdCl₂(dppf) (2)-K₂CO₃THF/H₂O801890-98

Table 2: Effect of Arylboronic Acid Substitution on Yield

(Conditions: Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 equiv.), Dioxane/H₂O (4:1), 90 °C, 16 h)

EntryThis compound IsomerArylboronic AcidProductYield (%)
1(E)Phenylboronic acid(E)-Stilbene92
2(E)4-Methoxyphenylboronic acid(E)-4-Methoxystilbene95
3(E)4-Chlorophenylboronic acid(E)-4-Chlorostilbene88
4(Z)Phenylboronic acid(Z)-Stilbene89

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound (E or Z isomer)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Na₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

Protocol:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add the this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and degassed water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the pure stilbene product.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base B Add Anhydrous Solvent and Degassed Water C Purge with Inert Gas D Heat and Stir (80-100 °C) C->D E Monitor Reaction (TLC/GC-MS) D->E F Cool to Room Temp & Dilute E->F G Aqueous Wash (Water, Brine) F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Pure Stilbene Product

Caption: Experimental workflow for stilbene synthesis.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L_n-X pd0->pd2_complex R-X (this compound) transmetalation Transmetalation pd2_intermediate R-Pd(II)L_n-R' pd2_complex->pd2_intermediate R'-B(OH)₂ (Arylboronic Acid) + Base pd2_intermediate->pd0 reductive_elimination Reductive Elimination product R-R' (Stilbene) pd2_intermediate->product

Caption: Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols: The Use of β-Bromostyrene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of β-bromostyrene as a versatile building block in the preparation of key pharmaceutical intermediates. The focus is on its application in widely used carbon-carbon bond-forming reactions: the Heck coupling, Suzuki coupling, and Grignard reactions. These methodologies are crucial for the synthesis of complex molecular architectures found in various therapeutic agents, including stilbene derivatives like resveratrol and combretastatin analogues, which are known for their potential anticancer and other medicinal properties.

Introduction to β-Bromostyrene in Pharmaceutical Synthesis

β-Bromostyrene is a valuable reagent in organic synthesis due to its reactive vinyl bromide moiety, which readily participates in various cross-coupling reactions. This reactivity allows for the facile introduction of a styrenyl group into a target molecule, a common structural motif in many biologically active compounds. Its ability to undergo stereoselective reactions makes it particularly useful for the synthesis of specific isomers of pharmaceutical interest.

Heck Coupling Reactions with β-Bromostyrene

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide, such as β-bromostyrene, and an alkene. This reaction is instrumental in the synthesis of substituted stilbenes and other vinylarenes, which are precursors to a wide range of pharmaceutical compounds.

Application Example: Synthesis of a Resveratrol Analogue Precursor

A common application of the Heck reaction with β-bromostyrene is the synthesis of stilbene cores. For instance, the coupling of β-bromostyrene with a protected hydroxystyrene derivative can lead to the formation of a resveratrol analogue backbone.

Quantitative Data for a Typical Heck Reaction:

ParameterValue
Reactants β-Bromostyrene, 4-Acetoxystyrene
Catalyst Palladium(II) Acetate (Pd(OAc)₂)[1]
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃)
Base Triethylamine (Et₃N)[1]
Solvent Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Temperature 80-100 °C
Reaction Time 12-24 hours
Typical Yield 70-90%
Product Purity >95% after chromatography

Experimental Protocol: Heck Coupling for Stilbene Synthesis

  • To a flame-dried Schlenk flask, add β-bromostyrene (1.0 eq), 4-acetoxystyrene (1.2 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous acetonitrile or DMF via syringe.

  • Add triethylamine (2.0 eq) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

Logical Workflow for Heck Coupling:

Heck_Workflow reagents β-Bromostyrene + Alkene setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Pd(OAc)₂ + Ligand catalyst->setup reaction Heck Coupling (Heat, Base) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Purified Stilbene Derivative purification->product

Heck Coupling Experimental Workflow

Suzuki Coupling Reactions with β-Bromostyrene

The Suzuki coupling is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide. This reaction is particularly effective for creating biaryl structures, which are prevalent in many pharmaceuticals.

Application Example: Synthesis of a Combretastatin A-4 Analogue Precursor

Combretastatin A-4, a potent anti-cancer agent, features a stilbene core. A key step in the synthesis of its analogues can be the Suzuki coupling of β-bromostyrene with a suitably substituted arylboronic acid, such as 3,4,5-trimethoxyphenylboronic acid.

Quantitative Data for a Typical Suzuki Reaction:

ParameterValue
Reactants β-Bromostyrene, Arylboronic Acid
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Base Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
Solvent Toluene/Ethanol/Water mixture or Dioxane/Water
Temperature 80-110 °C
Reaction Time 8-16 hours
Typical Yield 75-95%
Product Purity >98% after recrystallization or chromatography

Experimental Protocol: Suzuki Coupling for Biaryl Stilbene Synthesis

  • In a round-bottom flask, dissolve β-bromostyrene (1.0 eq) and the arylboronic acid (1.1 eq) in a mixture of toluene and ethanol.

  • Add an aqueous solution of potassium carbonate (2.0 eq).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

  • Heat the mixture to reflux (around 90-100 °C) and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and add water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography or recrystallization.

Signaling Pathway for Suzuki Coupling Catalytic Cycle:

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdi_complex R¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R²-B(OR)₂ (Base) r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product c1 c2

Suzuki Coupling Catalytic Cycle

Grignard Reactions with β-Bromostyrene

Grignard reagents are strong nucleophiles and bases, formed by the reaction of an organohalide with magnesium metal. The Grignard reagent derived from β-bromostyrene can be reacted with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Application Example: Synthesis of a Phenylpropenol Derivative

The reaction of the Grignard reagent of β-bromostyrene with an aldehyde, for example, 3,4,5-trimethoxybenzaldehyde, can produce a diarylpropenol, a key intermediate for various pharmaceutical compounds.

Quantitative Data for a Typical Grignard Reaction:

ParameterValue
Reactants β-Bromostyrene, Magnesium turnings, Electrophile (e.g., Aldehyde)
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
Initiator Iodine crystal or 1,2-dibromoethane (optional)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield 60-80%
Product Purity >95% after workup and purification

Experimental Protocol: Grignard Reaction for Phenylpropenol Synthesis

  • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • Add a small portion of a solution of β-bromostyrene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining β-bromostyrene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for another hour at room temperature to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of the electrophile (e.g., 3,4,5-trimethoxybenzaldehyde, 1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Grignard_Flow start β-Bromostyrene + Mg grignard_formation Grignard Reagent Formation (Anhydrous THF) start->grignard_formation electrophile_addition Addition of Electrophile (e.g., Aldehyde) at 0°C grignard_formation->electrophile_addition reaction Nucleophilic Addition electrophile_addition->reaction quench Reaction Quench (aq. NH₄Cl) reaction->quench extraction Extraction & Drying quench->extraction purification Purification extraction->purification final_product Target Alcohol purification->final_product

References

Application Notes and Protocols for the Synthesis of Stilbene Derivatives from beta-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbene and its derivatives represent a class of organic compounds that are of significant interest in medicinal chemistry and drug development.[1] The stilbene scaffold is considered a "privileged structure" due to its presence in numerous biologically active natural and synthetic compounds.[1][2] Prominent examples like resveratrol, combretastatin A-4, and pterostilbene have demonstrated a wide range of therapeutic potentials, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[3][4] These compounds have been investigated for their roles in preventing and treating various human diseases, including cancer, Alzheimer's disease, and diabetes.[1][4]

Given the therapeutic promise of stilbene derivatives, the development of efficient and versatile synthetic methodologies is crucial.[5] One common and effective strategy involves the use of beta-bromostyrene as a key building block. Through modern cross-coupling reactions, the vinyl bromide moiety of this compound can be coupled with a variety of partners to construct the characteristic 1,2-diphenylethylene core of stilbenes. This document provides detailed application notes and protocols for the synthesis of stilbene derivatives utilizing this compound via several powerful palladium-catalyzed cross-coupling reactions.

Synthetic Methodologies

The synthesis of stilbene derivatives from this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are valued for their high efficiency, functional group tolerance, and stereochemical control.[5][6] The most prominent of these reactions are the Heck, Suzuki-Miyaura, Stille, and Sonogashira couplings.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction involves the coupling of a vinyl halide, such as this compound, with an alkene, typically a styrene derivative, in the presence of a palladium catalyst and a base.[5][7] This reaction is a direct and atom-economical method for forming the stilbene double bond.

Data Presentation: Heck Reaction

EntryThis compound DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1(E)-β-BromostyreneStyrenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF13073[8]
2(E)-β-Bromostyrene4-MethylstyrenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMF13085[8]
34-Bromo-β-bromostyreneStyrenePd(OAc)₂Na₂CO₃DMF50High[9]
4(E)-β-Bromostyrene1,1-DiphenylethylenePVP-Pd NPsK₂CO₃H₂O/EtOH130-15040[10]
5(E)-β-Bromostyrene4-VinylpyridinePVP-Pd NPsK₂CO₃H₂O/EtOH130-15095[10]

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: To an oven-dried Schlenk flask, add the this compound derivative (1.0 equiv.), the alkene coupling partner (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 0.1 mol%) if required.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv.) and the anhydrous solvent (e.g., DMF) via syringe.

  • Reaction: Stir the mixture at the specified temperature (e.g., 130 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired stilbene derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and FT-IR.[11][12]

Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex1 Br-Pd(II)L₂(Ar¹) pd0->pd_complex1 coordination Olefin Coordination pd_complex2 Br-Pd(II)L(Ar¹)(Olefin) pd_complex1->pd_complex2 migratory_insert Migratory Insertion pd_complex3 Pd(II) Intermediate pd_complex2->pd_complex3 beta_hydride β-Hydride Elimination pd_complex4 H-Pd(II)L₂(Br) pd_complex3->pd_complex4 stilbene Stilbene Product beta_hydride->stilbene pd_complex4->pd0 [Base] reductive_elim Reductive Elimination h_base H-Base⁺ Br⁻ reductive_elim->h_base bromostyrene β-Bromostyrene (Ar¹-Br) bromostyrene->oxidative_add alkene Alkene alkene->coordination base Base base->reductive_elim

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile reaction that pairs an organoboron compound (e.g., a boronic acid or ester) with an organic halide.[13][14] For stilbene synthesis, this compound is coupled with an arylboronic acid. This reaction is renowned for its mild conditions, commercial availability of reagents, and the non-toxic nature of its boron-containing byproducts.[15][16]

Data Presentation: Suzuki-Miyaura Coupling

EntryThis compound DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1(E)-β-BromostyrenePhenylboronic acidPd(OAc)₂ / PPh₃KOHTolueneRT>95[14]
2(E)-β-Bromostyrene4-Methylphenylboronic acidPd(OAc)₂ / PPh₃KOHTolueneRT>95[13]
3(E)-β-Bromostyrene4-Methoxyphenylboronic acidPd(OAc)₂ / PPh₃KOHTolueneRT>95[13]
4(E)-β-Bromostyrene4-Formylphenylboronic acidPd₂(dba)₃ / t-Bu₃PHBF₄K₃PO₄Toluene10085[15]
5(E)-β-Bromostyrene4-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ / t-Bu₃PHBF₄K₃PO₄Toluene10072[15]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine the this compound derivative (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon).

  • Reagent Addition: Add the solvent (e.g., Toluene) and an aqueous solution of the base (e.g., 2M KOH).

  • Reaction: Stir the biphasic mixture vigorously at the required temperature (room temperature to 100 °C) until the starting material is consumed, as indicated by TLC.

  • Work-up: Separate the organic layer. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine all organic phases, wash with water and brine, then dry over anhydrous MgSO₄.

  • Purification: After removing the solvent under reduced pressure, purify the residue by flash column chromatography on silica gel to obtain the pure stilbene derivative.

  • Characterization: Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.[17][18]

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Suzuki-Miyaura Synthesis Workflow start Reactants (β-Bromostyrene, Arylboronic Acid) reagents Add Catalyst, Base, Solvent (e.g., Pd(OAc)₂, KOH, Toluene) start->reagents reaction Palladium-Catalyzed Cross-Coupling Reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization product Pure Stilbene Derivative characterization->product

Caption: General workflow for stilbene synthesis via Suzuki coupling.

Stille Coupling

The Stille reaction couples an organic halide with an organotin compound (organostannane) catalyzed by palladium.[19] It is particularly useful because organostannanes are stable to air and moisture and are compatible with a wide array of functional groups.[20][21] However, a significant drawback is the high toxicity of the tin reagents and byproducts.

Data Presentation: Stille Coupling

EntryThis compound DerivativeCoupling PartnerCatalyst SystemSolventTemp (°C)Yield (%)Reference
1(Z)-β-Bromostyrene(4-methoxyphenyl)tributylstannanePd₂(dba)₃ / P(furyl)₃NMPRT88[22]
2(Z)-β-Bromostyrene(4-chlorophenyl)tributylstannanePd₂(dba)₃ / P(furyl)₃NMPRT85[22]
3(Z)-β-Bromostyrene(2-thienyl)tributylstannanePd₂(dba)₃ / P(furyl)₃NMPRT75[22]

Experimental Protocol: General Procedure for Stille Coupling

  • Reaction Setup: Charge a Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., tri(2-furyl)phosphine, 8 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Reagent Addition: Add the solvent (e.g., N-Methyl-2-pyrrolidone, NMP), followed by the this compound derivative (1.0 equiv.) and the organostannane coupling partner (1.2 equiv.).

  • Reaction: Stir the mixture at room temperature for the designated time (e.g., 1-4 hours), monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Purification: Wash the filtrate with a potassium fluoride (KF) solution to remove tin residues, followed by water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the stilbene product.

Visualization: Stille Coupling Catalytic Cycle

Stille_Cycle Stille Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd_complex1 X-Pd(II)L₂(R¹) pd0->pd_complex1 transmetal Transmetalation pd_complex2 R²-Pd(II)L₂(R¹) pd_complex1->pd_complex2 tin_halide X-SnR₃ transmetal->tin_halide pd_complex2->pd0 reductive_elim Reductive Elimination product Coupled Product (R¹-R²) reductive_elim->product vinyl_halide Vinyl Halide (R¹-X) vinyl_halide->oxidative_add stannane Organostannane (R²-SnR₃) stannane->transmetal

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[23] To synthesize stilbene derivatives, a two-step process is often employed: first, this compound is coupled with a terminal alkyne (e.g., phenylacetylene) to form an enyne intermediate. This intermediate is then stereoselectively reduced or isomerized to the desired stilbene.[5] The reaction typically uses a palladium catalyst and a copper(I) co-catalyst.[23][24]

Data Presentation: Sonogashira Coupling for Stilbene Precursors

EntryThis compound DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
1(Z)-β-BromostyrenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6092-99[5]
24-BromobenzaldehydePhenylacetylenePdCl₂(PPh₃)₂ / CuIDIPATolueneRT88[25]
3Aryl HalideArylacetylenePd(CH₃CN)₂Cl₂ / cataCXium ACs₂CO₃Green SolventRTGood[26]

Note: The yields in this table often refer to the enyne intermediate, which requires a subsequent step to form the final stilbene derivative.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a flask, add the this compound (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with argon.

  • Reagent Addition: Add the solvent (e.g., THF or Toluene) and the base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 60 °C) until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through Celite to remove catalyst residues, and rinse the pad with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the diarylalkyne intermediate.

  • Reduction/Isomerization: Convert the alkyne intermediate to the Z-stilbene via catalytic hydrogenation (e.g., using Lindlar's catalyst) or to the E-stilbene via a reduction-isomerization sequence.[5]

  • Characterization: Confirm the structure of the final stilbene product using standard spectroscopic methods.

Conclusion

The synthesis of stilbene derivatives from this compound is a robust and flexible process enabled by modern palladium-catalyzed cross-coupling reactions. The Heck, Suzuki-Miyaura, and Stille reactions provide direct routes to a diverse array of stilbenes with varying electronic and steric properties. The choice of method often depends on the desired functional group tolerance, availability of starting materials, and considerations regarding reagent toxicity. These detailed protocols and application notes serve as a comprehensive guide for researchers in medicinal chemistry and drug development to access this important class of bioactive molecules.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted Alkenes from beta-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The synthesis of substituted alkenes is of particular interest to the pharmaceutical and materials science industries due to their prevalence in biologically active molecules and functional materials.[1][2] Substituted stilbenes, for instance, form the core of various natural products with significant therapeutic potential, such as the antioxidant resveratrol.[1][3][4]

This document provides detailed application notes and protocols for the synthesis of substituted alkenes using beta-bromostyrene as a key starting material. We will cover four major palladium-catalyzed cross-coupling reactions: the Heck, Suzuki, Stille, and Sonogashira reactions. Each section will include an overview of the reaction, a detailed experimental protocol, and a summary of quantitative data to guide your synthetic efforts.

Core Concepts: The Catalytic Cycles

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps include oxidative addition, migratory insertion (for the Heck reaction) or transmetalation (for Suzuki, Stille, and Sonogashira reactions), and reductive elimination. Understanding these cycles is crucial for optimizing reaction conditions.

Palladium_Catalytic_Cycles cluster_Heck Heck Reaction Cycle cluster_Suzuki_Stille_Sono Suzuki / Stille / Sonogashira Cycle Pd0_H Pd(0)Ln PdII_H R-Pd(II)Ln(X) Pd0_H->PdII_H Oxidative Addition (R-X) Alkene_Complex_H Alkene-Pd(II) Complex PdII_H->Alkene_Complex_H Alkene Coordination Migratory_Insertion_H Sigma-Alkyl-Pd(II) Complex Alkene_Complex_H->Migratory_Insertion_H Migratory Insertion Product_Complex_H Alkene Product-Pd(II)H Complex Migratory_Insertion_H->Product_Complex_H β-Hydride Elimination Product_Complex_H->Pd0_H Reductive Elimination (-HX, +Base) Pd0_S Pd(0)Ln PdII_S R-Pd(II)Ln(X) Pd0_S->PdII_S Oxidative Addition (R-X) Transmetalation_Complex R-Pd(II)Ln(R') PdII_S->Transmetalation_Complex Transmetalation (R'-M) Transmetalation_Complex->Pd0_S Reductive Elimination (R-R')

Caption: Generalized catalytic cycles for the Heck reaction and other common palladium-catalyzed cross-coupling reactions.

The Heck Reaction: Vinylation of this compound

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] This reaction is highly effective for the synthesis of substituted alkenes and has been widely applied in the synthesis of complex organic molecules.[2][6]

General Experimental Workflow

Experimental_Workflow cluster_workflow General Experimental Workflow A Reaction Setup B Inert Atmosphere (N2 or Ar) A->B C Addition of Reagents: - Pd Catalyst - Ligand (if any) - Base - Solvent B->C D Addition of Substrates: - this compound - Alkene C->D E Reaction (Heating/Stirring) D->E F Workup: - Quenching - Extraction E->F G Purification (Column Chromatography) F->G H Characterization G->H

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Application & Protocol: Synthesis of Substituted Cinnamate Derivatives

This protocol describes the coupling of this compound with an acrylate to yield a substituted cinnamate derivative.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure: [7]

  • To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add palladium(II) acetate (1-2 mol%) and triphenylphosphine (2-4 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add this compound (1.0 equivalent), methyl acrylate (1.2-1.5 equivalents), and triethylamine (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure thorough mixing.

  • Heat the reaction mixture to 100-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl cinnamate derivative.

Quantitative Data Summary: Heck Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)AlkeneProduct Yield (%)
Pd(OAc)₂ (1.4)NoneK₂CO₃ (2.0)DMF10020n-Butyl acrylate~97
Pd(OAc)₂ (0.05)NoneKOAc (1.5)DMF90244-BromostyreneHigh
PdCl₂(bipy)bipyK₂CO₃NMP120-14012-24StyreneGood

Data compiled from various sources for illustrative purposes.[7]

The Suzuki-Miyaura Coupling: Arylation of this compound

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[8][9] This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents.[10]

Application & Protocol: Synthesis of (E)-Stilbene Derivatives

This protocol details the synthesis of (E)-stilbene derivatives via the coupling of this compound with an arylboronic acid.[11]

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃PHBF₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (solvent mixture)

Procedure: [12]

  • In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and cesium carbonate (2.0-3.0 equivalents).

  • Add Pd₂(dba)₃ (e.g., 2.5 mol%) and t-Bu₃PHBF₄ (e.g., 5 mol%).

  • Under an inert atmosphere, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Quantitative Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Product Yield (%)
Pd(dppf)Cl₂ (0.1)dppfCs₂CO₃ (2.5)Dioxane/H₂O100Overnight~80
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012High
Pd₂(dba)₃ (2.5)t-Bu₃PHBF₄ (5)Cs₂CO₃ (3.0)Dioxane/H₂O8012-24Moderate to Good

Data compiled from various sources for illustrative purposes.[11][12][13]

The Stille Coupling: Alkylation and Arylation of this compound

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide or pseudohalide.[14][15] A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents.[16] However, a significant drawback is the toxicity of tin compounds.[14]

Application & Protocol: Stereoselective Synthesis of Dienes

This protocol describes the coupling of (Z)-beta-bromostyrene with a vinylstannane, which proceeds with retention of stereochemistry.[17]

Materials:

  • (Z)-beta-Bromostyrene

  • Vinyltributyltin

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-Tol)₃)

  • 1,2-Diamino-2-methylpropane (DABCO)

  • Aqueous TPGS-750-M solution (2 wt%)

Procedure: [17]

  • In a reaction vial, combine (Z)-beta-bromostyrene (1.0 equivalent), vinyltributyltin (1.1 equivalents), Pd₂(dba)₃ (1 mol%), P(o-Tol)₃ (4 mol%), and DABCO (3.0 equivalents).

  • Add the aqueous TPGS-750-M solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction for completion by GC-MS.

  • Upon completion, extract the product with an organic solvent (e.g., hexane), dry the organic layer, and concentrate.

  • Purify by column chromatography to yield the (Z)-diene product.

Quantitative Data Summary: Stille Coupling Conditions
Catalyst (mol%)Ligand (mol%)Additive (equiv.)SolventTemp. (°C)Time (h)Product Yield (%)Stereochemistry
Pd₂(dba)₃ (1)P(o-Tol)₃ (4)DABCO (3.0)aq. TPGS-750-MRT24HighRetention (Z)
Pd(PPh₃)₄ (5)PPh₃NoneTHF6012GoodRetention
PdCl₂(PPh₃)₂ (3)PPh₃CuI (5)NMP808ModerateRetention

Data compiled from various sources for illustrative purposes.[17]

The Sonogashira Coupling: Alkynylation of this compound

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19] It typically employs a copper(I) co-catalyst.[18] This reaction is a powerful method for the synthesis of enynes, which are valuable building blocks in organic synthesis.

Application & Protocol: Synthesis of Conjugated Enynes

This protocol outlines the synthesis of a conjugated enyne from this compound and a terminal alkyne.[20][21]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure: [22][23]

  • To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (1-3 mol%) and CuI (2-5 mol%).

  • Add anhydrous THF and triethylamine.

  • Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed (monitor by TLC).

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.

  • Wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data Summary: Sonogashira Coupling Conditions
Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Product Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT6High
Pd(OAc)₂ (1)CuI (2)PiperidineDMF5012Good
[PdCl₂(CH₃CN)₂] (15)NoneCs₂CO₃H₂O/MeCN652Good

Data compiled from various sources for illustrative purposes.[21][22]

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a versatile and efficient platform for the synthesis of a wide array of substituted alkenes. The choice of reaction—Heck, Suzuki, Stille, or Sonogashira—will depend on the desired final product and the available starting materials. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and stereoselectivity, paving the way for the development of novel pharmaceuticals and advanced materials. These protocols and data summaries serve as a valuable starting point for the design and execution of your synthetic strategies.

References

Application of beta-Bromostyrene in Agrochemical Development: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

While beta-bromostyrene is recognized as a versatile chemical intermediate with potential applications in the agrochemical sector, detailed public-domain information on its direct use in the synthesis of specific commercial or late-stage developmental agrochemicals is limited. General sources indicate its role as a building block in the creation of more targeted and efficient crop protection agents.[1][2] This document aims to provide a conceptual framework for its application based on its chemical properties and general principles of agrochemical design, in the absence of concrete examples with extensive datasets.

Introduction to this compound in Agrochemical Synthesis

This compound possesses a unique combination of an aromatic ring and a vinyl bromide group, making it a valuable precursor for a variety of organic transformations.[1] Its reactivity allows for its incorporation into more complex molecules, a key process in the discovery and development of novel active ingredients for fungicides, insecticides, and herbicides. The presence of the bromine atom provides a reactive site for cross-coupling reactions, which are fundamental in modern agrochemical synthesis.

Potential Applications in Agrochemical Classes

Fungicide Development

The styrenic moiety is a feature in some natural and synthetic antifungal compounds. While no direct synthesis of major fungicides from this compound is documented in publicly available literature, its structure could potentially be elaborated to mimic the pharmacophores of certain fungicide classes. For instance, the strobilurin class of fungicides features a toxophore derived from β-methoxyacrylic acid. Conceptually, this compound could serve as a starting point for the synthesis of novel analogs of such compounds, although existing patented syntheses for commercial strobilurins do not appear to utilize this specific intermediate.

Insecticide and Herbicide Development

Similarly, in the realm of insecticides and herbicides, the phenyl and vinyl groups of this compound can be functionalized to generate a diverse library of candidate molecules for high-throughput screening. The development of new pesticides often involves intricate synthetic pathways where versatile intermediates like this compound could play a significant role.[2] However, specific examples of commercial products derived from this compound are not readily found in the scientific or patent literature.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, providing accessible routes for its procurement in a research and development setting.

Table 1: Summary of Synthetic Methods for this compound

MethodStarting MaterialReagentsKey Features
Bromination-dehydrobrominationStyreneN-Bromosuccinimide (NBS)A common and direct method for introducing the vinyl bromide functionality.
Hunsdiecker-type reactionCinnamic acidBrominating agent (e.g., NBS)Involves a bromodecarboxylation of the corresponding cinnamic acid.

Experimental Protocols (Conceptual)

While specific protocols for the use of this compound in agrochemical synthesis are not available, the following conceptual protocols illustrate how it could be employed in standard synthetic transformations relevant to agrochemical research.

General Procedure for a Suzuki Cross-Coupling Reaction

This protocol describes a general method for coupling this compound with a boronic acid, a common reaction in the synthesis of complex organic molecules.

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and a desired aryl or heteroaryl boronic acid (1.2 equivalents) in a suitable solvent (e.g., toluene, dioxane, or DMF).

  • Catalyst and Base Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., K₂CO₃, 2 equivalents) to the reaction mixture.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired coupled product.

Logical Workflow for Agrochemical Discovery

The following diagram illustrates a conceptual workflow for the utilization of this compound in an agrochemical discovery program.

Agrochemical_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_development Development Start This compound Derivatization Chemical Derivatization (e.g., Suzuki Coupling, Heck Reaction) Start->Derivatization Library Compound Library Derivatization->Library HTS High-Throughput Screening (Fungicidal, Insecticidal, Herbicidal) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate Field_Trials Field Trials & Toxicology Candidate->Field_Trials Product Agrochemical Product Field_Trials->Product

Caption: Conceptual workflow for agrochemical discovery using this compound.

Conclusion

This compound remains a chemical of interest for the agrochemical industry due to its synthetic versatility. While the absence of detailed public information on its direct application in commercial products limits the scope of this review, its potential as a starting material for the synthesis of novel active ingredients is clear from a chemical standpoint. Further research and disclosure from agrochemical companies would be necessary to fully elucidate its role and provide specific, data-rich application notes.

References

Application Note: A Detailed Protocol for the Sonogashira Coupling of beta-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized vinyl or aryl halides and sp-hybridized terminal alkynes.[1] This reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst, and is conducted in the presence of an amine base.[2] Its utility is widespread in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance for a variety of functional groups.[1][3] This document provides a detailed experimental procedure for the Sonogashira coupling of (E)-beta-bromostyrene with phenylacetylene, a reaction that yields conjugated enynes, which are valuable structural motifs in medicinal chemistry and materials science.[4]

Reaction Scheme

The general reaction involves the coupling of (E)-beta-bromostyrene with a terminal alkyne, such as phenylacetylene, to form the corresponding (E)-1,4-diphenylbut-1-en-3-yne.

(E)-beta-Bromostyrene + Phenylacetylene → (E)-1,4-diphenylbut-1-en-3-yne

Experimental Protocol

This protocol details a reliable method for the Sonogashira coupling of (E)-beta-bromostyrene on a 1.0 mmol scale.

Materials and Reagents
Reagent/MaterialGradeM. Wt. ( g/mol )Amount (mg)MmolEquivalents
(E)-beta-Bromostyrene≥98%183.051831.01.0
Phenylacetylene≥98%102.14123 (134 µL)1.21.2
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)98%701.9014.00.020.02
Copper(I) Iodide (CuI)99.99%190.457.60.040.04
Triethylamine (Et₃N)Anhydrous, ≥99.5%101.19--Solvent/Base
Tetrahydrofuran (THF)Anhydrous, ≥99.9%72.115 mL-Solvent
Ethyl acetateACS Reagent---Workup
Saturated aq. NH₄Cl----Workup
Brine----Workup
Anhydrous Na₂SO₄ or MgSO₄----Drying Agent
Silica gel230-400 mesh---Chromatography
Equipment
  • 50 mL Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Condenser

  • Heating mantle or oil bath

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Glassware for extraction and purification (separatory funnel, flasks, etc.)

  • Flash chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL Schlenk flask containing a magnetic stir bar, add (E)-beta-bromostyrene (183 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14.0 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).[5]

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free atmosphere.[6]

  • Reagent Addition:

    • Using a syringe, add anhydrous tetrahydrofuran (5 mL) followed by anhydrous triethylamine (2.0 mL).

    • Stir the mixture at room temperature for 10 minutes to allow for dissolution and complex formation.

    • Slowly add phenylacetylene (134 µL, 1.2 mmol) to the stirring mixture via syringe.[5]

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50°C.[7]

    • Monitor the progress of the reaction by TLC (e.g., using a 95:5 hexane/ethyl acetate eluent), checking for the consumption of the beta-bromostyrene starting material. The reaction is typically complete within 2-4 hours.[8][9]

  • Workup and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.[5]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure product.[8][10]

  • Characterization:

    • Characterize the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Data Presentation: Optimized Reaction Parameters

The efficiency of the Sonogashira coupling can be influenced by several factors. The table below summarizes key parameters that have been optimized in various literature reports.

ParameterOptimized ConditionRationale / Notes
Catalyst Loading 0.025 - 5 mol%Lower loadings (down to 0.025 mol%) can be effective for reactive substrates.[7] Higher loadings may be needed for less reactive bromides.
Cu(I) Co-catalyst 0 - 10 mol%While traditional protocols use CuI, copper-free versions have been developed to avoid alkyne homocoupling.[11][12]
Base Triethylamine, DiisopropylamineTypically used in excess (4-7 equivalents) or as a co-solvent.[5][7] It neutralizes the H-X generated and facilitates the formation of the copper acetylide.
Solvent THF, DMF, Toluene, AcetonitrileThe choice of solvent can impact reaction rate and solubility. Anhydrous conditions are generally preferred.[3][13]
Temperature Room Temperature - 100°CMany couplings proceed efficiently at room temperature.[1] Less reactive aryl/vinyl bromides may require elevated temperatures (50-100°C) to achieve good conversion.[7][11]

Visualizations

Experimental Workflow

G A Reaction Setup (Flask, Stir Bar, Inert Atmosphere) B Add Reagents (β-Bromostyrene, Pd Catalyst, CuI, Solvents, Base) A->B C Add Phenylacetylene B->C D Reaction (Stir at RT or Heat) C->D E Monitor Progress (TLC) D->E E->D Reaction Incomplete F Reaction Workup (Quench, Extract, Wash, Dry) E->F Reaction Complete G Purification (Column Chromatography) F->G H Pure Product Characterization (NMR, MS) G->H

Caption: Flowchart of the experimental workflow for Sonogashira coupling.

Catalytic Cycle Mechanism

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][12]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (β-Styryl-Pd(II)-Br)L₂ pd0->pd_add β-Styryl-Br pd_trans Transmetalation (β-Styryl-Pd(II)-C≡CPh)L₂ pd_add->pd_trans from Copper Cycle pd_trans->pd0 Reductive Elimination product Product: β-Styryl-C≡CPh cu_x Cu(I)-I cu_acetylide Cu(I)-C≡CPh cu_x->cu_acetylide H-C≡CPh + Base cu_acetylide->cu_x to Palladium Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

Application Notes and Protocols for Nickel-Catalyzed Cross-Coupling Reactions Involving beta-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of nickel catalysts in cross-coupling reactions with beta-bromostyrene. The methodologies outlined herein are pivotal for the synthesis of complex organic molecules, offering cost-effective and versatile alternatives to traditional palladium-catalyzed systems. The unique reactivity of nickel allows for the coupling of a wide range of substrates under varied conditions, making it an invaluable tool in medicinal chemistry and materials science.

Nickel-Catalyzed Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. Nickel catalysis offers an efficient and economical alternative to palladium for coupling this compound with various organoboron reagents.[1][2][3]

Data Presentation:
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidNiCl2(PCy3)2 (5)-K3PO42-Me-THF1001295[4][5]
24-Methoxyphenylboronic acidNiBr2 (10)-K3PO41,4-Dioxane1202492[3]
33-Thiopheneboronic acidNiCl2(PCy3)2 (5)-K3PO4t-Amyl alcohol1001288[4]
4Phenylboronic acidNiCl2(PPh3)2 (10)-K3PO4Toluene802485[1]
Experimental Protocol:

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling:

  • Reagent Preparation: In a nitrogen-filled glovebox, a 25 mL Schlenk tube is charged with NiCl2(PCy3)2 (0.025 mmol, 5 mol%), the arylboronic acid (0.75 mmol, 1.5 equiv), and K3PO4 (1.5 mmol, 3.0 equiv).

  • Reaction Setup: The Schlenk tube is sealed, removed from the glovebox, and placed under a nitrogen atmosphere. This compound (0.5 mmol, 1.0 equiv) and 2-methyltetrahydrofuran (2-Me-THF, 2.5 mL) are added via syringe.

  • Reaction Execution: The reaction mixture is stirred and heated to 100 °C in a preheated oil bath for 12 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of celite. The filtrate is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Reaction Mechanism:

The catalytic cycle of the nickel-catalyzed Suzuki-Miyaura coupling generally proceeds through a Ni(0)/Ni(II) cycle.

Suzuki_Miyaura_Mechanism cluster_cycle Ni0 Ni(0)L_n NiII_Aryl Ar-Ni(II)-X L_n Ni0->NiII_Aryl Ar-X OxAdd Oxidative Addition NiII_Diaryl Ar-Ni(II)-Ar' L_n NiII_Aryl->NiII_Diaryl Ar'B(OH)_2 (Base) Transmetal Transmetalation NiII_Diaryl->Ni0 Ar-Ar' Product Ar-Ar' NiII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X (this compound) BoronicAcid Ar'B(OH)_2 + Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Nickel-Catalyzed Heck Reaction of this compound

The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes. Nickel catalysis provides an effective method for this transformation, often with different selectivity compared to palladium.[6]

Data Presentation:
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1n-Butyl acrylateNiCl2·6H2O (10)2,3-Dihydroxynaphthalene (20)NaOHDMF1502490[7]
2StyreneNi(OAc)2 (5)PPh3 (10)K2CO3Toluene1201885[8]
3EthyleneNiBr2(diglyme) (10)PCy2Ph (15)-DMA252478[6]
Experimental Protocol:

General Procedure for Nickel-Catalyzed Heck Reaction:

  • Reagent Preparation: To a dried Schlenk tube under a nitrogen atmosphere is added NiCl2·6H2O (0.05 mmol, 10 mol%), 2,3-dihydroxynaphthalene (0.1 mmol, 20 mol%), and NaOH (1.0 mmol, 2.0 equiv).

  • Reaction Setup: The tube is evacuated and backfilled with nitrogen three times. This compound (0.5 mmol, 1.0 equiv), the alkene (0.75 mmol, 1.5 equiv), and DMF (2.5 mL) are added via syringe.

  • Reaction Execution: The reaction mixture is stirred and heated in a preheated oil bath at 150 °C for 24 hours.

  • Workup and Purification: After cooling to room temperature, the mixture is diluted with diethyl ether (20 mL) and washed with water (3 x 15 mL). The organic layer is dried over MgSO4, filtered, and concentrated. The residue is purified by column chromatography on silica gel to yield the desired product.

Reaction Mechanism:

The Heck reaction catalyzed by nickel typically follows a Ni(0)/Ni(II) catalytic cycle involving oxidative addition, migratory insertion, and beta-hydride elimination.

Heck_Mechanism cluster_cycle Ni0 Ni(0)L_n NiII_Aryl Ar-Ni(II)-X L_n Ni0->NiII_Aryl Ar-X OxAdd Oxidative Addition NiII_Alkyl R-CH(Ar)-CH_2-Ni(II)-X L_n NiII_Aryl->NiII_Alkyl CH_2=CHR MigInsert Migratory Insertion NiII_Alkyl->Ni0 -H-X Product Ar-CH=CHR NiII_Alkyl->Product BetaElim beta-Hydride Elimination ArylHalide Ar-X (this compound) Alkene CH_2=CHR

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Nickel-Catalyzed Sonogashira Coupling of this compound

The Sonogashira coupling enables the formation of C(sp)-C(sp²) bonds and is crucial for the synthesis of substituted alkynes. Nickel catalysis provides a cost-effective and efficient method for this transformation.[9][10]

Data Presentation:
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetyleneNi-complex 1 (1)CuI (5)Cs2CO3DMSO40894[9]
21-OctyneNi-complex 1 (1)CuI (5)Cs2CO3DMSO40888[9]
3PhenylacetyleneNiCl2 (5)-K3PO4THF801285[11]
4TrimethylsilylacetyleneNi(acac)2 (10)PPh3 (20)DBUNMP1002475[12]
Experimental Protocol:

General Procedure for Nickel-Catalyzed Sonogashira Coupling:

  • Reagent Preparation: A 25 mL dried Schlenk tube is charged with the nickel catalyst (1 mol%), CuI (5 mol%), and Cs2CO3 (1.5 mmol) under a nitrogen atmosphere.

  • Reaction Setup: The terminal alkyne (1.0 mmol), this compound (1.1 mmol), and anhydrous DMSO (2.5 mL) are added via syringe.

  • Reaction Execution: The reaction mixture is stirred and heated at 40 °C for 8 hours.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, quenched with water (15 mL), and extracted with Et2O (3 x 20 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The product is purified by flash chromatography on silica gel.

Reaction Mechanism:

The nickel-catalyzed Sonogashira coupling is believed to proceed through a catalytic cycle involving oxidative addition of the aryl halide to a Ni(0) species, followed by transmetalation with a copper acetylide and reductive elimination.

Sonogashira_Mechanism cluster_cycle Ni0 Ni(0)L_n NiII_Aryl Ar-Ni(II)-X L_n Ni0->NiII_Aryl Ar-X NiII_Alkynyl Ar-Ni(II)-C≡CR L_n NiII_Aryl->NiII_Alkynyl Cu-C≡CR NiII_Alkynyl->Ni0 Ar-C≡CR Product Ar-C≡CR NiII_Alkynyl->Product ArylHalide Ar-X (this compound) CopperAcetylide Cu-C≡CR

Caption: Catalytic cycle for the Sonogashira coupling.

Nickel-Catalyzed Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. Nickel catalysts have emerged as powerful tools for this reaction, often enabling the coupling of challenging substrates.[13][14]

Data Presentation:
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Morpholine[Ni(cod)2] (5)SIPr·HCl (6)NaOtBuDioxane80395[15]
2AnilineNiCl2(dme) (10)dtbbpy (12)K3PO4Toluene1102488[13]
3PyrrolidineNi(II)-bipyridine complex (5)-NaOtBu2-MeTHF25 (light)1292[16]
4n-Hexylamine[Ni(4-tBustb)3] (5)-ZnDMA1001685[14]
Experimental Protocol:

General Procedure for Nickel-Catalyzed Buchwald-Hartwig Amination:

  • Reagent Preparation: Inside a nitrogen-filled glovebox, an oven-dried vial is charged with [Ni(cod)2] (0.025 mmol, 5 mol%), SIPr·HCl (0.03 mmol, 6 mol%), and NaOtBu (1.4 mmol, 2.8 equiv).

  • Reaction Setup: The vial is sealed with a Teflon-lined cap. This compound (0.5 mmol, 1.0 equiv), the amine (0.6 mmol, 1.2 equiv), and anhydrous dioxane (1.0 mL) are added via syringe.

  • Reaction Execution: The reaction mixture is stirred at 80 °C for 3 hours.

  • Workup and Purification: After cooling, the reaction is diluted with CH2Cl2 and filtered through a plug of silica gel, eluting with additional CH2Cl2. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.

Reaction Mechanism:

The mechanism of the nickel-catalyzed Buchwald-Hartwig amination can proceed through a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle, depending on the reaction conditions.

Buchwald_Hartwig_Mechanism cluster_cycle Ni0 Ni(0)L_n NiII_Aryl Ar-Ni(II)-X L_n Ni0->NiII_Aryl Ar-X NiII_Amido Ar-Ni(II)-NR_2 L_n NiII_Aryl->NiII_Amido HNR_2 (Base) NiII_Amido->Ni0 Ar-NR_2 Product Ar-NR_2 NiII_Amido->Product ArylHalide Ar-X (this compound) Amine HNR_2 + Base

Caption: Catalytic cycle for Buchwald-Hartwig amination.

General Experimental Workflow

A general workflow for setting up a nickel-catalyzed cross-coupling reaction is depicted below. Strict adherence to anhydrous and anaerobic conditions is often crucial for reproducibility and high yields.

Experimental_Workflow Start Start Glovebox Glovebox: Weigh solid reagents (catalyst, ligand, base) Start->Glovebox Schlenk Add solid reagents to Schlenk flask/tube Glovebox->Schlenk Seal Seal vessel and remove from glovebox Schlenk->Seal Atmosphere Establish inert atmosphere (e.g., N2 or Ar) Seal->Atmosphere AddLiquids Add liquid reagents via syringe (this compound, coupling partner, solvent) Atmosphere->AddLiquids Reaction Stir and heat reaction mixture for specified time AddLiquids->Reaction Workup Reaction workup: - Quench reaction - Extraction - Drying Reaction->Workup Purification Purification: Column chromatography Workup->Purification Analysis Characterization: NMR, MS, etc. Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Ni-catalyzed coupling.

References

Application Notes: β-Bromostyrene as a Versatile Precursor for Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Organic electronic materials, particularly conjugated polymers, are at the forefront of innovations in flexible displays, lighting, and renewable energy.[1] The performance of these materials is intrinsically linked to their molecular structure.[1] β-Bromostyrene (also known as (2-bromoethenyl)benzene) is a valuable and versatile building block in organic synthesis that serves as a key precursor for constructing the complex, conjugated systems required for these applications.[2][3] Its structure, featuring a reactive carbon-bromine bond on a vinyl group attached to a phenyl ring, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers and complex organic molecules.[3][4] This document provides detailed application notes and protocols for utilizing β-bromostyrene in the development of materials for organic electronics.

Key Applications in Organic Electronics

The primary utility of β-bromostyrene in this field is its role in forming carbon-carbon bonds to extend π-conjugated systems. This is most commonly achieved through reactions like the Suzuki-Miyaura and Heck couplings.

  • Synthesis of Conjugated Polymers: β-Bromostyrene and its derivatives are critical for synthesizing conjugated polymers like poly(phenylenevinylene) (PPV) and its analogues.[5] These polymers are essential active materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5] The polymerization process allows for the creation of materials with tailored properties, such as improved thermal stability, electrical conductivity, and specific optical characteristics.[4]

  • Formation of Stilbene and Biaryl Moieties: The vinyl bromide group is an excellent electrophile for cross-coupling reactions, enabling the efficient construction of stilbene and biaryl derivatives.[2] These structures are often incorporated into larger molecules used as emitters or charge-transport materials in OLEDs.[6][7]

  • Development of Novel Catalysts and Methodologies: The reactivity of β-bromostyrene allows researchers to evaluate the efficiency and selectivity of new catalysts for important organic transformations, thereby advancing synthetic methods.[4]

Experimental Protocols

The following protocols describe generalized procedures for key reactions involving β-bromostyrene. Researchers should adapt these methods based on the specific substrate and desired product.

Protocol 1: Synthesis of a Stilbene Derivative via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a vinyl halide (like β-bromostyrene) and an organoboron compound.[8] This reaction is fundamental for creating the building blocks of many conjugated polymers.

Reaction Scheme: Aryl Boronic Acid + β-Bromostyrene → trans-Stilbene Derivative

Materials:

  • β-Bromostyrene

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, KF)[8]

  • Anhydrous solvents (e.g., Toluene, 1,4-Dioxane, DMF)

  • Water (for biphasic systems)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the arylboronic acid (1.1 equivalents) and the base (2.0 - 2.5 equivalents).

  • Add β-bromostyrene (1.0 equivalent).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the anhydrous organic solvent (e.g., 1,4-Dioxane) followed by water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Sparsely purge the resulting mixture with the inert gas for 10-15 minutes to degas the solution.

  • Add the palladium catalyst (0.01 - 0.1 equivalents) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired stilbene derivative.

Protocol 2: Synthesis of a Poly(phenylenevinylene) Analogue via Heck Reaction

The Heck reaction is pivotal for creating vinyl linkages between aromatic rings, forming the backbone of PPV-type polymers.[5] This protocol outlines a model polymerization.

Reaction Scheme: Diiodo-aromatic + Divinyl-aromatic → PPV Derivative (Note: β-Bromostyrene can be used as a monofunctional reactant to model the reaction or end-cap a polymer chain)

Materials:

  • β-Bromostyrene (for model reaction) or a dibromo-aromatic monomer

  • An alkene (e.g., ethylene) or a divinyl-aromatic monomer

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂)

  • Phosphine ligand (e.g., P(o-tolyl)₃, PPh₃)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DMF, Toluene)

Procedure:

  • In a Schlenk tube, dissolve the aryl bromide/iodide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the phosphine ligand (0.02-0.1 equivalents) in the anhydrous solvent.

  • Add the alkene (1.2 equivalents) and the base (1.5 equivalents).

  • Seal the vessel and heat to the required temperature (typically 100-120 °C) for 24-48 hours.

  • After cooling, dilute the mixture with a suitable solvent and filter to remove the precipitated ammonium salt.

  • Wash the filtrate with water to remove excess base.

  • Precipitate the polymer by adding the solution dropwise into a non-solvent like methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

  • Further purification can be achieved by Soxhlet extraction to remove catalyst residues and low-molecular-weight oligomers.

Data Presentation

Quantitative data from the synthesis and characterization of materials derived from bromostyrene precursors are summarized below.

Table 1: Properties of Polymers Synthesized from Bromostyrene Precursors

Polymer/Molecule Synthesis Method Molecular Weight (Mn, g/mol ) Yield (%) Optical Properties (λ_abs / λ_em, nm) Reference
Ladder-type Conjugated Polymer (LCPs2) Tandem Suzuki/Heck 9700 - - [9]
BTBT-Ph Suzuki Coupling - 83 - [10]
C10-BTBT-Ph Suzuki Coupling - 93 - [10]

| BTBT-Th-C6 | Suzuki Coupling | - | 80 | - |[10] |

Table 2: Performance of an OLED Device with a Pyrene-Benzimidazole Emitter (Note: This data is for a related complex emitter, illustrating typical performance metrics for materials synthesized via similar coupling strategies.)

Device Structure Emissive Material Max EQE (%) Max Luminance (cd/m²) CIE Coordinates (x, y) Reference

| ITO/PEDOT:PSS/EML/TPBi/LiF/Al | Compound B | 4.3 | 290 | (0.148, 0.130) |[7] |

Visualizations

Diagrams illustrating key processes and structures are provided below.

Suzuki_Coupling cluster_reactants Reactants cluster_product Product beta_bromo β-Bromostyrene (Ar-CH=CH-Br) catalyst Pd(PPh₃)₄ Base (K₂CO₃) beta_bromo->catalyst boronic_acid Aryl Boronic Acid (Ar'-B(OH)₂) boronic_acid->catalyst stilbene Stilbene Derivative (Ar-CH=CH-Ar') catalyst->stilbene Toluene/H₂O Heat

Caption: Suzuki coupling of β-bromostyrene.

Workflow cluster_synthesis Material Synthesis & Processing cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing arrow > Monomer Monomer Synthesis (e.g., Bromostyrene derivative) Polymerization Polymerization (Suzuki or Heck Coupling) Monomer->Polymerization Purification Purification (Precipitation, Soxhlet) Polymerization->Purification Structural Structural (NMR, FT-IR) Purification->Structural MolecularWeight Molecular Weight (GPC/SEC) Structural->MolecularWeight Optical Optical/Electronic (UV-Vis, PL) MolecularWeight->Optical Fabrication Device Fabrication (Spin Coating) Optical->Fabrication Testing Performance Testing (I-V-L, EQE) Fabrication->Testing

Caption: Experimental workflow.

OLED_Structure cluster_device OLED Device Layers Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL EML Emissive Layer (EML) (Polymer from Bromostyrene) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode (e.g., ITO) HTL->Anode

Caption: Simple OLED device architecture.

References

Application Notes and Protocols: One-Pot Synthesis of Cinnamonitriles from beta-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamonitriles are valuable precursors and intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials. This document provides a detailed protocol for the one-pot synthesis of cinnamonitriles directly from beta-bromostyrene and its derivatives. The featured method is a copper-catalyzed cyanation reaction, which offers a practical and efficient route to these important compounds. This application note includes a summary of reaction parameters, a detailed experimental protocol, and a visual representation of the synthetic workflow.

Introduction

The development of efficient and scalable synthetic methodologies for key chemical intermediates is a cornerstone of modern drug discovery and development. Cinnamonitriles, characterized by a cyano group conjugated with a styrenyl backbone, are of significant interest due to their versatile reactivity. Traditional multi-step approaches to cinnamonitriles can be time-consuming and may result in lower overall yields. The one-pot synthesis from readily available beta-bromostyrenes presents an attractive alternative, streamlining the synthetic process and improving efficiency. This protocol details a copper-catalyzed approach, which has been shown to be effective for the cyanation of vinyl halides.

Data Presentation

The following table summarizes the key reaction parameters for the one-pot synthesis of cinnamonitriles from this compound derivatives based on a copper-catalyzed cyanation method.

ParameterValue/ConditionNotes
Starting Material Substituted this compoundThe reaction is broadly applicable to various substituted beta-bromostyrenes.
Cyanating Agent Copper(I) Cyanide (CuCN)A common and effective source of the cyanide nucleophile.
Catalyst Copper(I) Cyanide (CuCN)Acts as both the cyanating agent and the catalyst.
Solvent Dimethylformamide (DMF)A polar aprotic solvent suitable for this type of reaction.
Temperature RefluxThe reaction is carried out at the boiling point of the solvent.
Reaction Time 10 - 15 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Atmosphere Inert (e.g., Nitrogen)To prevent oxidation and side reactions.
Yield 50 - 90%Yields can vary depending on the specific substrate and reaction conditions.[1][2]

Experimental Protocols

This section provides a detailed methodology for the one-pot synthesis of a substituted cinnamonitrile from a corresponding this compound derivative.

Materials:

  • Substituted this compound (1.0 eq)

  • Copper(I) Cyanide (CuCN) (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen gas supply

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted this compound (1.0 eq) and copper(I) cyanide (2.0 - 3.0 eq).

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask. The volume of DMF should be sufficient to ensure good stirring and dissolution of the reactants upon heating.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-15 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure cinnamonitrile derivative.[1][2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the general reaction scheme for the one-pot synthesis of cinnamonitriles.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound and CuCN in a flask add_solvent Add anhydrous DMF under Nitrogen start->add_solvent reflux Heat to reflux for 10-15 hours add_solvent->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete extract Aqueous workup and extraction cool->extract purify Column Chromatography extract->purify product Pure Cinnamonitrile purify->product

Caption: Experimental workflow for the one-pot synthesis of cinnamonitriles.

reaction_scheme This compound This compound Cinnamonitrile Cinnamonitrile This compound->Cinnamonitrile CuCN, DMF Reflux, 10-15h

Caption: General reaction scheme for the copper-catalyzed cyanation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Heck Reaction of β-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Heck reaction involving β-bromostyrene.

Frequently Asked Questions (FAQs)

Q1: What is the Heck reaction and why is it used for β-bromostyrene?

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (like β-bromostyrene) and an alkene.[1][2] It is a powerful tool for synthesizing substituted alkenes, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. For β-bromostyrene, this reaction allows for the extension of the conjugated system, leading to the formation of stilbenes and related structures.

Q2: What are the key components of a Heck reaction involving β-bromostyrene?

A typical Heck reaction with β-bromostyrene includes the following components:

  • β-Bromostyrene: The vinyl halide substrate.

  • Alkene: The coupling partner (e.g., styrene, acrylates).

  • Palladium Catalyst: The active species that facilitates the reaction. Common precatalysts include Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄.[1]

  • Ligand: Typically a phosphine-based ligand that stabilizes the palladium catalyst and influences its reactivity and selectivity.

  • Base: Required to neutralize the hydrogen bromide (HBr) generated during the catalytic cycle.[3] Common bases include organic amines (e.g., triethylamine) and inorganic bases (e.g., potassium carbonate, sodium acetate).[1]

  • Solvent: A polar aprotic solvent is usually employed to dissolve the reactants and stabilize the catalytic species.

Q3: My reaction is not working. What are the most common reasons for low yield in the Heck reaction of β-bromostyrene?

Low yields in the Heck reaction of β-bromostyrene can stem from several factors:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and may decompose, often observed as the formation of black palladium metal ("palladium black").

  • Poor Substrate Purity: Impurities in β-bromostyrene or the alkene can poison the catalyst.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and need to be optimized for this specific substrate.

  • Side Reactions: Undesired reactions such as isomerization of the product, dehalogenation of β-bromostyrene, or oligomerization can reduce the yield of the desired product.[3]

Q4: How can I minimize the formation of "palladium black" in my reaction?

The formation of palladium black indicates catalyst decomposition. To minimize this:

  • Ensure an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.

  • Use High-Purity Reagents and Solvents: Impurities can lead to catalyst decomposition.

  • Optimize Ligand Choice: The ligand stabilizes the palladium catalyst. Using an appropriate ligand in the correct ratio to the palladium source is crucial.

  • Control the Temperature: Excessively high temperatures can promote catalyst agglomeration and precipitation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Heck reaction of β-bromostyrene.

Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inactive catalyst- Ensure the palladium precatalyst is properly activated to Pd(0) in situ. - Use fresh, high-quality palladium catalyst and ligands.
Poor choice of reaction conditions- Systematically screen different catalysts, ligands, bases, and solvents (see Data Presentation section). - Optimize the reaction temperature; vinyl bromides may require higher temperatures than vinyl iodides.
Presence of oxygen or moisture- Degas the solvent and reagents thoroughly before use. - Maintain a strict inert atmosphere throughout the reaction.
Formation of Palladium Black Catalyst decomposition- Lower the reaction temperature. - Increase the ligand-to-palladium ratio to better stabilize the catalyst. - Ensure all components of the reaction are of high purity.
Mixture of E/Z Isomers in the Product Product isomerization- The Heck reaction generally favors the trans (E) isomer.[2] - Minimize reaction time and temperature to reduce the chance of post-reaction isomerization. - The addition of certain salts can sometimes suppress isomerization.[3]
Formation of Byproducts Dehalogenation of β-bromostyrene- This can occur in the presence of a hydride source. Ensure the base is not promoting this side reaction. - Optimize the reaction conditions to favor the cross-coupling pathway.
Homocoupling of the alkene or β-bromostyrene- This can be an issue at higher temperatures. Try lowering the reaction temperature. - Adjust the stoichiometry of the reactants.
Oligomerization/Polymerization of the alkene- This is more common with electron-rich alkenes. - Lowering the reaction temperature or using a less coordinating solvent might help.

Data Presentation

Optimizing the Heck reaction often requires screening various parameters. The following tables provide a summary of how different components can influence the reaction outcome, based on studies of similar substrates. This data should serve as a starting point for the optimization of the Heck reaction of β-bromostyrene.

Table 1: Influence of Catalyst and Ligand on Heck Reaction Yield

Catalyst (mol%)Ligand (mol%)Substrate 1Substrate 2Yield (%)Reference
Pd(OAc)₂ (1)PPh₃ (2)Aryl BromideStyrene85[4]
Pd/C (0.1)NoneBromobenzeneStyrene95[5]
Pd EnCat 30 (0.1)NoneBromobenzeneStyrene99[5]
PdCl₂(dppf) (3)-Aryl Bromiden-Butyl Acrylate92[6]

Table 2: Influence of Base and Solvent on Heck Reaction Yield

BaseSolventSubstrate 1Substrate 2Yield (%)Reference
K₂CO₃DMFAryl Bromiden-Butyl Acrylate98[6]
Et₃NDMFAryl BromideStyrene92[7]
Na₂CO₃NMPBromobenzeneStyrene99[5]
KOAcDMF4-BromostyreneAryl BromideHigh[2]
Cs₂CO₃DMF/H₂OAryl Bromiden-Butyl Acrylate95[8]

Experimental Protocols

General Procedure for the Heck Reaction of β-Bromostyrene with an Acrylate

This protocol is a representative example and may require optimization for specific substrates and desired outcomes.

Materials:

  • β-Bromostyrene (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-butyl acrylate) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the anhydrous, degassed DMF.

  • Add β-bromostyrene and the alkene to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Mandatory Visualizations

Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)-X(L)₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord + Alkene PiComplex π-Complex Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns SigmaComplex σ-Alkyl Pd(II) Complex MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProdComplex Product π-Complex BetaElim->ProdComplex RedElim Reductive Elimination ProdComplex->RedElim - Product RedElim->Pd0 + Base - HB-X Troubleshooting_Workflow Start Low Yield in Heck Reaction CheckCatalyst Check Catalyst Activity - Fresh catalyst/ligand? - Inert atmosphere? Start->CheckCatalyst OptimizeConditions Systematically Optimize Conditions CheckCatalyst->OptimizeConditions If catalyst is active ScreenBase Screen Bases (e.g., K₂CO₃, Et₃N, NaOAc) OptimizeConditions->ScreenBase ScreenSolvent Screen Solvents (e.g., DMF, NMP, Dioxane) OptimizeConditions->ScreenSolvent ScreenTemp Optimize Temperature OptimizeConditions->ScreenTemp Success Improved Yield OptimizeConditions->Success If optimization is successful AnalyzeByproducts Analyze for Side Products (e.g., Isomerization, Dehalogenation) ScreenBase->AnalyzeByproducts ScreenSolvent->AnalyzeByproducts ScreenTemp->AnalyzeByproducts AddressSideReactions Address Side Reactions - Adjust temperature - Change base/ligand AnalyzeByproducts->AddressSideReactions If side products are significant AddressSideReactions->Success Side_Reactions Substrate β-Bromostyrene HeckProduct Desired Heck Product (Substituted Alkene) Substrate->HeckProduct Heck Reaction (+ Alkene, Pd cat., Base) Dehalogenation Dehalogenation Substrate->Dehalogenation Styrene Homocoupling Homocoupling Substrate->Homocoupling Dimer Isomerization Isomerization HeckProduct->Isomerization Undesired Isomer

References

Technical Support Center: Synthesis of beta-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of beta-bromostyrene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound start from cinnamic acid and include:

  • Decarboxylative Bromination with NBS: This method involves the reaction of cinnamic acid with N-bromosuccinimide (NBS) in the presence of a catalyst, such as lithium acetate. It is often favored for its high stereoselectivity, yielding predominantly the (E)-isomer (trans-beta-bromostyrene).[1]

  • Bromination followed by Elimination: This two-step process first involves the addition of bromine (Br₂) across the double bond of cinnamic acid to form an erythro-α,β-dibromo-β-phenylpropionic acid intermediate.[2][3] This intermediate is then treated with a base to induce elimination, yielding this compound.[2]

  • Tandem Substitutive Bromination-Decarboxylation: This method proceeds via a β-lactone intermediate to stereospecifically synthesize (Z)-beta-bromostyrene (cis-isomer) derivatives.[4]

  • Hunsdiecker Reaction: This classic method and its modifications can also be employed for the decarboxylative bromination of cinnamic acid.[5][6]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: Researchers may encounter several side reactions that can impact the yield and purity of the desired this compound isomer. These include:

  • E/Z Isomerization: The formation of the undesired stereoisomer is a common issue. Prolonged reaction times or the presence of strong electron-donating groups on the aromatic ring can lead to a mixture of (E) and (Z) isomers.[7][8]

  • Formation of Dibromo Adducts: The addition of bromine across the double bond of either the starting material (cinnamic acid) or the product (this compound) can lead to the formation of dibrominated impurities.[3][9][10]

  • Formation of alpha-Bromostyrene: While less common under the typical conditions for beta-isomer synthesis, rearrangement or alternative elimination pathways can potentially lead to the formation of the alpha-bromostyrene isomer.

  • Polymerization: The this compound product, being a styrene derivative, is susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.[11][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is allowed to proceed for the recommended time.
Polymerization of the product.- Add a polymerization inhibitor (e.g., hydroquinone, 4-tert-butylcatechol) to the reaction mixture or during purification.[11][13]- Avoid excessive heating during the reaction and purification steps.- Perform distillations under reduced pressure to lower the boiling point.[2]
Suboptimal reaction conditions.- Ensure all reagents are pure and dry, as moisture can interfere with the reaction.- Use freshly recrystallized NBS for decarboxylative bromination reactions.
Incorrect E/Z Isomer Ratio Reaction conditions favoring the undesired isomer.- For the synthesis of the (E)-isomer via decarboxylative bromination, use of a catalyst like lithium acetate can enhance stereoselectivity.[1]- For the synthesis of the (Z)-isomer, a tandem substitutive bromination-decarboxylation via a β-lactone intermediate is a stereospecific method.[4]- Avoid prolonged reaction times which can lead to isomerization.[7]
Presence of electron-donating groups on the aromatic ring.- Be aware that strong electron-donating groups can decrease the stereoselectivity of the reaction, leading to a mixture of isomers.[4]
Presence of Impurities in the Final Product Formation of dibromo adducts.- Use the stoichiometric amount of the brominating agent to avoid excess bromine that can add to the product.- Purify the crude product by distillation or column chromatography.[7]
Unreacted starting material (cinnamic acid).- Ensure the reaction goes to completion by monitoring with TLC.- During workup, wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic starting material.[1]
Formation of other brominated species.- Optimize reaction conditions to favor the desired product.- Utilize purification techniques such as fractional distillation or chromatography to separate isomers and other byproducts.[7]

Experimental Protocols

Synthesis of (Z)-beta-Bromostyrene via Bromination-Elimination

This protocol is adapted from Organic Syntheses.[2]

Step 1: Bromination of trans-Cinnamic Acid

  • In a suitable flask, dissolve trans-cinnamic acid in a solvent such as dichloromethane.

  • Slowly add a solution of bromine in the same solvent to the cinnamic acid solution with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • Continue the addition until a faint bromine color persists.

  • The product, erythro-α,β-dibromo-β-phenylpropionic acid, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with cold solvent.

Step 2: Elimination to form (Z)-beta-Bromostyrene

  • In a round-bottomed flask equipped with a magnetic stirrer, place the dried erythro-α,β-dibromo-β-phenylpropionic acid.

  • Add a solution of a base, such as sodium azide in dry N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture into a separatory funnel containing ether and water.

  • Separate the organic layer, wash it with water, and dry it over a suitable drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purify the resulting liquid by vacuum distillation to obtain pure (Z)-beta-bromostyrene.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Elimination cluster_purification Purification cinnamic_acid trans-Cinnamic Acid dibromo_intermediate erythro-α,β-dibromo- β-phenylpropionic acid cinnamic_acid->dibromo_intermediate + Br2 br2 Bromine (Br2) br2->dibromo_intermediate z_bromostyrene (Z)-β-Bromostyrene dibromo_intermediate->z_bromostyrene + Base base Base (e.g., NaN3) base->z_bromostyrene purification Vacuum Distillation z_bromostyrene->purification Side_Reactions cluster_side_products Potential Side Products main_reaction Cinnamic Acid -> β-Bromostyrene isomer E/Z Isomer main_reaction->isomer Isomerization dibromo Dibromo Adduct main_reaction->dibromo Addition alpha_bromo α-Bromostyrene main_reaction->alpha_bromo Rearrangement polymer Polymer main_reaction->polymer Polymerization

References

Technical Support Center: Optimizing Suzuki Coupling with Beta-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted support for the Suzuki-Miyaura cross-coupling reaction with beta-bromostyrene. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize your reaction conditions and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity trend for halides in Suzuki coupling, and where does this compound fit?

The reactivity of the organic halide partner is crucial for the oxidative addition step, which is often rate-determining. The general trend is R-I > R-OTf > R-Br >> R-Cl.[1] this compound, as a vinyl bromide, is a competent coupling partner. Its reactivity is generally good, making it more favorable than corresponding vinyl chlorides but less reactive than vinyl iodides.

Q2: Which palladium source is best to start with for my optimization?

For initial screening, a common and effective approach is to use a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex such as Pd(dppf)Cl₂.[2] Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are also widely used.[3][4] Pd(II) sources require in-situ reduction to the active Pd(0) species, which can be achieved by phosphine ligands or other reagents in the mixture.[2] For challenging or sterically hindered couplings, specialized precatalysts like XPhos Pd G3 or G4 can offer higher activity and stability.[4][5]

Q3: What is the role of the base in the Suzuki coupling reaction?

The base plays a critical role in the transmetalation step. It activates the organoboron species (boronic acid or ester) by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[6] This complex is significantly more reactive towards the palladium(II) intermediate, facilitating the transfer of the organic group to the palladium center.[6] The choice and strength of the base can dramatically influence reaction rates and yields.[6]

Q4: Can I run the reaction open to the air?

It is strongly discouraged. The active Pd(0) catalyst is sensitive to atmospheric oxygen and can be oxidized to inactive Pd(II) species, leading to catalyst deactivation and the formation of palladium black.[5] This can result in low or no product yield. It is crucial to degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the experiment.[6][7]

Q5: My boronic acid seems to be degrading. What can I do?

Protodeboronation (cleavage of the C-B bond) is a common side reaction, especially under harsh conditions or with unstable boronic acids.[5] To mitigate this, you can:

  • Use milder reaction conditions (lower temperature, weaker base).

  • Use a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA boronate.[2][8]

  • Use KF as a base, which is known to be effective for base-sensitive substrates.[9]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure your palladium source is not degraded. Use fresh Pd(PPh₃)₄ as it can be air-sensitive. For Pd(II) sources, ensure conditions are suitable for reduction to Pd(0). Consider using a more robust precatalyst (e.g., XPhos Pd G4).[4][5]
Oxygen Contamination Thoroughly degas your solvent(s) (including water) and reaction mixture by sparging with an inert gas (Ar or N₂) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[7] Homocoupling of the boronic acid is a common indicator of oxygen presence.[5]
Inefficient Ligand For vinyl halides, standard PPh₃ may be insufficient. Switch to a bulkier, more electron-rich phosphine ligand like SPhos or XPhos, which can accelerate both oxidative addition and reductive elimination.[3][10]
Improper Base/Solvent The base is critical for activating the boronic acid. Ensure it is sufficiently strong and soluble. K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃ for challenging couplings.[6] The solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) must solubilize the reactants and facilitate the interaction of aqueous and organic phases.[8]
Protodeboronation If you observe the formation of the arene/alkene corresponding to your boronic acid, protodeboronation is likely occurring. Use a more stable boronic ester (e.g., pinacol) or switch to milder conditions (e.g., lower temperature, KF as the base).[5][9]
Issue 2: Formation of Significant Byproducts
Byproduct Observed Potential Cause & Solution
Homocoupling of Boronic Acid (R-R) This is typically caused by the presence of oxygen, which oxidizes Pd(0) to Pd(II), leading to a separate catalytic cycle for homocoupling. Solution: Improve degassing procedures for all reagents and solvents.[2][5]
Dehalogenation of this compound The aryl halide is converted to styrene. This can occur if a hydride source is present (e.g., from certain bases or solvents) which intercepts the Pd(II) intermediate. Solution: Change the base or solvent. Ensure reagents are pure.
Palladium Black Formation A fine black precipitate indicates the aggregation and precipitation of the Pd(0) catalyst, removing it from the catalytic cycle. Solution: The ligand's role is to stabilize the Pd(0) species. This may indicate your ligand is not robust enough or is degrading. Switch to a bulkier, more strongly coordinating ligand (e.g., Buchwald-type phosphines).[5]

Data Presentation: Catalyst System Performance

While comprehensive comparative data for this compound is limited, the following tables summarize typical yields for analogous vinyl and aryl bromide substrates with various catalyst systems. This information provides a strong starting point for catalyst selection.

Table 1: Comparison of Palladium Catalysts and Ligands for Suzuki Coupling of Vinyl/Aryl Bromides

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Features & Notes
Pd(PPh₃)₄ (3-5 mol%)PPh₃K₂CO₃Toluene/H₂O10012-2470-85Traditional, readily available. May be less effective for hindered substrates.[11]
Pd(OAc)₂ (1-2 mol%)SPhos K₃PO₄Toluene or Dioxane/H₂O80-1102-8>90Buchwald ligand; highly active for a broad range of substrates.[12][13]
Pd₂(dba)₃ (1-2 mol%)XPhos K₃PO₄THF/H₂ORT - 804-12>90Excellent for sterically hindered partners and challenging substrates.[10]
Pd(dppf)Cl₂ (2-3 mol%)dppfNa₂CO₃DMF or Dioxane80-10012-1885-95Air-stable precatalyst, good general performance.[14]

Note: Yields are representative and highly dependent on the specific boronic acid partner and reaction conditions. A study involving the coupling of (Z)-β-bromostyrene specifically reported an 82% yield using a palladium catalyst.[15]

Table 2: Comparison of Common Bases for Suzuki Coupling

BaseStrengthTypical Solvent SystemKey Characteristics
K₃PO₄ StrongToluene/H₂O, Dioxane/H₂OHighly effective for a wide range of substrates, including challenging ones.[8]
Cs₂CO₃ StrongDioxane, THFVery effective, can accelerate slow reactions but is more expensive.[6]
K₂CO₃ ModerateToluene/H₂O, MeCN/H₂OCommon, cost-effective, but may be insufficient for less reactive partners.[6]
KF WeakTHF, DioxaneUseful for substrates with base-sensitive functional groups to avoid side reactions.[9]
NaOH StrongTHF/H₂OStrong and inexpensive, but can promote side reactions like ester hydrolysis.[6]

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L₂ (Active Catalyst) pdiil R¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiib R¹-Pd(II)L₂-OR pdiil->pdiib Ligand Exchange pdiir R¹-Pd(II)L₂-R² pdiib->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Coupled Product (R¹-R²) pdiir->product halide β-Bromostyrene (R¹-X) halide->pdiil boronic Organoboron (R²-BY₂) boronic->pdiir base Base (e.g., K₃PO₄) base->pdiib

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve issues with low-yielding Suzuki coupling reactions.

Troubleshooting_Workflow start Low Yield or No Reaction check_inert Verify Inert Atmosphere (Degas Solvents, Purge Setup) start->check_inert check_reagents Check Reagent Quality (Fresh Catalyst, Pure Solvents, Stable Boronic Acid) check_inert->check_reagents No Improvement success Improved Yield check_inert->success Improvement Seen screen_base Screen a Stronger Base (e.g., K₃PO₄ or Cs₂CO₃) check_reagents->screen_base No Improvement check_reagents->success Improvement Seen change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) screen_base->change_ligand No Improvement screen_base->success Improvement Seen optimize_temp Optimize Temperature & Time change_ligand->optimize_temp No Improvement change_ligand->success Improvement Seen optimize_temp->success

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Experimental Protocols

Protocol 1: General Procedure using Pd(OAc)₂ / SPhos

This protocol is a robust starting point for the Suzuki coupling of this compound, utilizing a highly active Buchwald ligand system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate - Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, and heating plate.

Procedure:

  • Degassing: Sparge the 1,4-dioxane and water separately with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically 2-8 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

This protocol uses a common and commercially available Pd(0) catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Degassing: Degas the toluene and water as described in Protocol 1.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and perform three evacuate/backfill cycles with inert gas.

  • Solvent and Catalyst Addition: Add the degassed toluene and water. Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the mixture to 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring & Workup: Follow steps 6-8 as described in Protocol 1.

References

Technical Support Center: Stereoselectivity in β-Bromostyrene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on controlling stereoselectivity in reactions involving (E)- and (Z)-β-bromostyrene. Below you will find frequently asked questions and troubleshooting guides to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing stereochemically pure (E)- or (Z)-β-bromostyrene?

A1: Achieving high stereoselectivity in the synthesis of β-bromostyrene isomers is critical for subsequent reactions. Two highly effective methods are:

  • Borylative Coupling/Halodeborylation: This one-pot protocol offers excellent control over the final stereochemistry.[1] It begins with the borylative coupling of a styrene with a boron source to create an (E)-vinyl boronate intermediate. The subsequent halodeborylation step's stereochemical outcome is controlled by the reaction conditions, particularly the order of reagent addition when using molecular bromine (Br₂).[1]

  • Stereoselective Reduction of Dibromostyrenes: A convenient procedure involves the stereoselective reduction of the corresponding β,β-dibromostyrene derivatives to yield either (E)- or (Z)-β-bromostyrene.[2]

A key advantage of the borylative coupling method is the ability to generate either the (E) or (Z) isomer from a common intermediate by simply modifying the procedure for the final bromination step.[1]

Q2: How can I control the stereochemical outcome (retention vs. inversion) in a Mizoroki-Heck reaction using β-bromostyrene?

A2: The Mizoroki-Heck reaction is a powerful tool for C-C bond formation. Controlling stereoselectivity primarily depends on the choice of catalyst, ligands, and reaction conditions.

  • Ligand Choice: The steric and electronic properties of phosphine ligands are crucial. Bulky ligands can influence the regioselectivity of the β-hydride elimination step, which in turn can preserve the stereochemistry of the double bond.[3] For instance, structurally related diphosphine (P2N2) ligands can lead to different regioisomers (linear vs. branched), and this regiocontrol is dictated by steric or π-π interactions between the ligand and the incoming olefin.[4]

  • Reaction Mechanism: In many palladium-catalyzed cross-couplings, the oxidative addition of the vinyl halide to the Pd(0) complex and the subsequent steps proceed with retention of configuration.[5] To maintain this stereospecificity, it is essential to use conditions that prevent isomerization of the starting material or the palladium intermediates.

  • Catalytic System: Using chiral ligands like (R)-BINAP, especially with aryl triflates as coupling partners, can induce high stereoselectivity in the products.[6]

Q3: Is it possible to isomerize one stereoisomer of β-bromostyrene to the other after synthesis?

A3: Yes, isomerization is a viable strategy if the desired isomer is thermodynamically less stable or difficult to synthesize directly. A recently developed method uses a ruthenium metal catalyst (specifically Ru(bpy)₃Cl₂) and visible light to efficiently isomerize (E)-β-bromostyrene to the (Z)-β-bromostyrene with high stereocontrol.[7] This photochemical approach offers a direct pathway to the often more challenging Z-isomer.[7]

Q4: Beyond E/Z isomerism, how can I achieve enantioselectivity in reactions with β-bromostyrene?

A4: Enantioselectivity involves creating a new chiral center with a preference for one enantiomer. This is typically achieved using chiral catalysts or reagents.

  • Nickel-Catalyzed Reductive Cross-Coupling: An electrochemical, nickel-catalyzed reductive cross-coupling between aryl aziridines and β-bromostyrene has been shown to produce chiral β-aryl homoallylic amines with high enantioselectivity and excellent E-stereoselectivity for the double bond.[8] The specific enantiomer of the product is determined by the chirality of the ligand used.[8]

  • General Principles: Asymmetric synthesis often relies on chiral ligands (e.g., BINAP), chiral auxiliaries attached to the substrate, or chiral reagents.[6][9] The goal is to create a diastereomeric transition state that favors the formation of one product enantiomer over the other.

Troubleshooting Guides

Problem 1: My Heck reaction with (E)-β-bromostyrene results in a mixture of (E) and (Z) products, indicating a loss of stereochemistry.

Possible CauseSuggested Solution
Isomerization of Starting Material Verify the stereochemical purity of your starting (E)-β-bromostyrene using ¹H NMR before starting the reaction. Store it at a low temperature (2-8°C) to prevent degradation or isomerization.[10]
Non-Stereospecific Reaction Pathway The choice of ligands is critical. For styrenes, certain diphosphine ligands can control regiochemistry, which helps maintain stereointegrity.[4] Consider switching to a ligand system known for promoting stereoretention, such as certain bulky monodentate or specific bidentate phosphines.
High Reaction Temperature High temperatures can promote isomerization of palladium-alkenyl intermediates. Try running the reaction at a lower temperature for a longer duration to see if stereoretention improves.
Palladium Catalyst Precursor The activation of the Pd(II) precursor to the active Pd(0) species can influence the reaction pathway.[6] Ensure your activation protocol is clean and efficient. Using a direct Pd(0) source like Pd₂(dba)₃ may offer different results.

Problem 2: My synthesis is supposed to yield (Z)-β-bromostyrene, but the major product is the more stable (E)-isomer.

Possible CauseSuggested Solution
Thermodynamic Control Your reaction conditions (e.g., high temperature, long reaction time) may be favoring the formation of the thermodynamically more stable (E)-isomer.
Incorrect Reagent Addition Sequence In the halodeborylation of vinyl boronates, the order of adding the base and the bromine source is critical for controlling stereoselectivity. Adding the base before Br₂ favors the (E)-isomer, while adding Br₂ before the base leads to the (Z)-isomer.[1]
Ineffective Synthetic Route The chosen synthetic route may be inherently non-selective. Consider switching to a method with proven Z-selectivity. See Experimental Protocol 1 for a detailed, Z-selective procedure.
Post-Synthesis Isomerization If direct synthesis is not feasible, synthesize the (E)-isomer and then perform a stereoselective isomerization to the (Z)-isomer using the ruthenium-catalyzed photochemical method.[7]

Problem 3: I am observing low yields and significant side products in my cross-coupling reaction with β-bromostyrene.

Possible CauseSuggested Solution
Competing β-Hydride Elimination β-Hydride elimination is a common off-cycle pathway in cross-coupling reactions, especially with alkyl partners.[5] The design of the ligand and substrate is key to minimizing this. Using substrates that cannot undergo β-hydride elimination or ligands that promote rapid reductive elimination can help.
** Catalyst Deactivation**The palladium catalyst can deactivate over the course of the reaction. Ensure your reagents and solvents are pure and deoxygenated. Increasing catalyst loading or adding a stabilizing ligand may improve the yield.
Steric Hindrance The (Z)-isomer of β-bromostyrene can be more sterically hindered than the (E)-isomer, leading to slower reaction rates.[11] Consider using a more reactive catalytic system, such as a nickel-based catalyst, which can be effective for coupling with sterically demanding partners.[8]
Side Reactions of Organometallic Reagent In reactions involving organolithium or Grignard reagents, side reactions such as lithiation of the β-bromostyrene can occur.[11] Carefully controlling temperature and addition rates is essential.

Experimental Protocols & Data

Protocol 1: Stereoselective Synthesis of (Z)-β-Bromostyrene via Halodeborylation

This protocol is adapted from the work of Walkowiak et al. and demonstrates how to control stereoselectivity by altering reagent addition.[1]

Step A: Synthesis of (E)-vinyl boronate (In Situ)

  • To an oven-dried flask under an inert atmosphere (e.g., Argon), add the catalyst and pinacolborane.

  • Add the desired styrene derivative.

  • Stir the reaction mixture at the specified temperature and monitor by GC for the consumption of the starting material. The product, (E)-1-(4′,4′,5′,5′-tetramethyl)-1′,3′,2′-dioxaborolanyl-2-phenylethene, is used directly in the next step.

Step B: Halodeborylation to (Z)-β-Bromostyrene

  • Cool the solution containing the (E)-vinyl boronate from Step A to -20 °C.

  • Slowly add a solution of molecular bromine (Br₂) in diethyl ether.

  • After the bromine addition is complete, add a solution of sodium methoxide (NaOMe) in methanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with aqueous sodium thiosulfate, extract with an organic solvent, dry, and purify by column chromatography to yield (Z)-β-bromostyrene.

Data Presentation

Table 1: Influence of Reagent Addition Order on Bromodeborylation Stereoselectivity [1]

EntryHalogenating AgentOrder of Reagent AdditionMajor Product IsomerSelectivity (E:Z)
1Br₂1. NaOMe; 2. Br₂(E)-β-bromostyrene98:2
2Br₂1. Br₂; 2. NaOMe(Z)-β-bromostyrene5:95
3NBSN/A(E)-β-bromostyrene>99:1

NBS = N-Bromosuccinimide

Visualizations

Diagrams of Workflows and Mechanisms

G cluster_start Starting Materials cluster_intermediate Common Intermediate cluster_products Stereoselective Products Styrene Styrene VinylBoronate (E)-Vinyl Boronate Styrene->VinylBoronate Borylative Coupling Pinacolborane Pinacolborane Pinacolborane->VinylBoronate E_Product (E)-β-Bromostyrene VinylBoronate->E_Product Bromodeborylation (Base first) Z_Product (Z)-β-Bromostyrene VinylBoronate->Z_Product Bromodeborylation (Br₂ first)

Caption: Workflow for stereoselective synthesis of β-bromostyrene isomers.

HeckCycle Pd0 Pd(0)L₂ PdII_Vinyl R-Pd(II)(Br)L₂ Pd0->PdII_Vinyl + R-Br Pd0->PdII_Vinyl  Oxidative  Addition OxAdd Oxidative Addition (Stereochemistry Retained) PdII_Olefin Olefin Complex PdII_Vinyl->PdII_Olefin + Olefin PdII_Vinyl->PdII_Olefin  Coordination Coord Olefin Coordination PdII_Alkyl Pd(II)-Alkyl Intermediate PdII_Olefin->PdII_Alkyl PdII_Olefin->PdII_Alkyl Migratory Insertion Migratory Migratory Insertion (Syn-addition) PdII_Hydride H-Pd(II)L₂(Product) PdII_Alkyl->PdII_Hydride PdII_Alkyl->PdII_Hydride β-Hydride Elimination BetaElim β-Hydride Elimination (Syn-elimination) PdII_Hydride->Pd0 + H-Base⁺ + Br⁻ PdII_Hydride->Pd0 Reductive Elimination (Base) Reduct Reductive Elimination

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

G start Problem: Poor Stereoselectivity q1 Is starting material stereochemically pure? start->q1 sol1 Purify or resynthesize starting material. q1->sol1 No q2 Are you observing isomerization to the thermodynamic product? q1->q2 Yes a1_yes Yes a1_no No sol2 Lower reaction temperature. Check kinetic vs. thermodynamic control conditions. q2->sol2 Yes q3 Is the reaction pathway inherently non-selective? q2->q3 No a2_yes Yes a2_no No sol3 Change ligand, catalyst system, or solvent to favor a stereospecific pathway. q3->sol3 Yes a3_yes Yes

Caption: Troubleshooting logic for poor stereoselectivity in reactions.

References

Technical Support Center: Optimization of Reaction Conditions for β-Bromostyrene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of β-bromostyrene. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of poly(β-bromostyrene).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the polymerization of β-bromostyrene in a question-and-answer format.

Q1: My polymerization of β-bromostyrene is not initiating or is proceeding very slowly. What are the possible causes and solutions?

A1: Slow or no initiation can be attributed to several factors:

  • Initiator Inefficiency: The chosen initiator may have a low decomposition rate at the reaction temperature. For free-radical polymerization, ensure the initiator's half-life is appropriate for the desired reaction time and temperature. For controlled radical polymerizations like ATRP and RAFT, the initiation efficiency is crucial for achieving a controlled process.

  • Inhibitors: Commercial β-bromostyrene may contain inhibitors to prevent spontaneous polymerization during storage. These must be removed before the reaction, typically by passing the monomer through a column of basic alumina.

  • Oxygen Presence: Oxygen is a potent inhibitor of radical polymerizations. Ensure your reaction setup is thoroughly deoxygenated, for example, by using freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen.[1][2]

  • Low Temperature: The reaction temperature might be too low for the initiator to decompose efficiently. Gradually increasing the temperature can enhance the polymerization rate. However, excessively high temperatures can lead to a loss of control and broader molecular weight distributions.[3]

Q2: I am observing a low monomer conversion in my β-bromostyrene polymerization. How can I improve the conversion?

A2: Low monomer conversion can be addressed by:

  • Extending Reaction Time: Polymerizations, especially controlled ones, may require longer reaction times to achieve high conversions. Monitor the conversion over time using techniques like ¹H NMR or GC to determine the optimal reaction duration.

  • Increasing Temperature: As with initiation, a higher temperature can increase the propagation rate constant, leading to higher conversion.[3] However, this must be balanced against the risk of side reactions and loss of control.

  • Optimizing Initiator Concentration: In free-radical polymerization, a higher initiator concentration can lead to a faster rate of polymerization and potentially higher conversion within a given time frame. However, this will also result in lower molecular weight polymers.[4] In controlled radical polymerization, the ratio of monomer to initiator determines the target molecular weight, and adjusting this ratio should be done in conjunction with other parameters.

Q3: The molecular weight of my poly(β-bromostyrene) is much lower than the theoretical value, and the polydispersity index (PDI) is high. What is causing this?

A3: A lower-than-expected molecular weight and high PDI are indicative of a poorly controlled polymerization. Potential causes include:

  • Chain Transfer Reactions: Unwanted chain transfer to solvent, monomer, or impurities can terminate growing polymer chains prematurely, leading to lower molecular weights and broader distributions.[4] Choosing a solvent with a low chain transfer constant is crucial.

  • High Initiator Concentration: In free-radical polymerization, an excess of initiator will generate a large number of polymer chains, each with a shorter length.[4]

  • Impurities: Impurities in the monomer, solvent, or from the reaction setup can interfere with the polymerization process. Ensure all reagents and glassware are clean and dry.

  • Termination Reactions: In controlled radical polymerizations, if the rate of termination is significant compared to the rate of propagation, control over the polymerization will be lost. This can be due to an inappropriate choice of catalyst, ligand, or RAFT agent, or suboptimal reaction conditions.

Q4: How does the bromine substituent on the styrene monomer affect the polymerization compared to styrene?

A4: The electron-withdrawing nature of the bromine atom in β-bromostyrene influences the polymerization in several ways compared to unsubstituted styrene:

  • Increased Polymerization Rate: Monomers with electron-withdrawing substituents, such as bromo-styrenes, tend to polymerize faster in controlled radical polymerizations like ATRP.[5][6]

  • Better Polymerization Control: The presence of electron-withdrawing groups can lead to better control over the polymerization, often resulting in polymers with lower polydispersity indices (Mw/Mn < 1.5).[5][6]

  • Effect on Dormant Species: The bromo substituent weakens the carbon-bromine bond in the dormant polymer chain, which can affect the equilibrium between active and dormant species in ATRP.[5]

Data Presentation: Optimizing Reaction Parameters

The following tables provide typical ranges for key reaction parameters for the polymerization of β-bromostyrene. These are starting points and may require further optimization for specific applications.

Table 1: Typical Reaction Conditions for Atom Transfer Radical Polymerization (ATRP) of β-Bromostyrene (Adapted from Styrene Polymerization)

ParameterRecommended RangeRationale/Considerations
Monomer:Initiator Ratio 50:1 to 500:1Determines the target molecular weight.
Catalyst Cu(I)BrA common and effective catalyst for ATRP of styrenic monomers.
Ligand PMDETA, bipySolubilizes the copper catalyst and tunes its reactivity.
Catalyst:Ligand Ratio 1:1 to 1:2Affects the polymerization rate and control.
Initiator:Catalyst Ratio 1:1A 1:1 ratio is a good starting point for controlled polymerization.
Solvent Toluene, Anisole, DMFChoose a solvent in which the polymer is soluble and that has a low chain transfer constant.[7]
Temperature 90 - 110 °CBalances the rate of polymerization with control. Higher temperatures can lead to faster reactions but may increase side reactions.[8]
Reaction Time 4 - 24 hoursDepends on the target conversion and reaction conditions.

Table 2: Typical Reaction Conditions for Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of β-Bromostyrene (Adapted from Styrene Polymerization)

ParameterRecommended RangeRationale/Considerations
Monomer:RAFT Agent Ratio 100:1 to 1000:1Determines the target molecular weight.
RAFT Agent Trithiocarbonates (e.g., CPDT)The choice of RAFT agent is crucial for controlling the polymerization of styrenic monomers.[9]
Initiator AIBN, V-50A thermal initiator is required to generate radicals.
RAFT Agent:Initiator Ratio 5:1 to 10:1A higher ratio of RAFT agent to initiator leads to a higher proportion of living chains.
Solvent Toluene, Benzene, DioxaneThe choice of solvent can affect the polymerization kinetics.[10]
Temperature 60 - 90 °CDepends on the decomposition temperature of the initiator.[9]
Reaction Time 6 - 24 hoursMonitor conversion to determine the optimal time.

Experimental Protocols

Below are detailed, generalized methodologies for performing ATRP and RAFT polymerizations of β-bromostyrene. Note: These are adapted from protocols for styrene and should be optimized for your specific experimental goals.

Protocol 1: Atom Transfer Radical Polymerization (ATRP) of β-Bromostyrene
  • Monomer Purification: Pass β-bromostyrene through a column of basic alumina to remove any inhibitors.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Cu(I)Br (catalyst).

  • Deoxygenation: Seal the flask with a rubber septum and deoxygenate by applying vacuum and backfilling with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Under an inert atmosphere, add the desired solvent (e.g., anisole), the purified β-bromostyrene monomer, and the ligand (e.g., PMDETA).

  • Freeze-Pump-Thaw: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure complete removal of oxygen.[1]

  • Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C). Once the temperature has stabilized, add the initiator (e.g., ethyl α-bromoisobutyrate) via a degassed syringe to start the polymerization.

  • Monitoring and Termination: Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC). To stop the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol). Filter and dry the polymer under vacuum.

Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of β-Bromostyrene
  • Monomer Purification: Remove inhibitors from β-bromostyrene by passing it through a basic alumina column.

  • Reaction Mixture Preparation: In a vial, dissolve the RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate) and the initiator (e.g., AIBN) in the purified β-bromostyrene monomer and the chosen solvent (e.g., toluene).

  • Deoxygenation: Transfer the reaction mixture to a Schlenk tube, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.[2]

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70 °C) to initiate polymerization.

  • Monitoring and Termination: Monitor the reaction progress by taking aliquots at different time points for conversion and molecular weight analysis. The polymerization can be stopped by cooling the reaction mixture to room temperature and exposing it to air.

  • Purification: Isolate the polymer by precipitation in a suitable non-solvent like methanol, followed by filtration and drying under vacuum.

Mandatory Visualizations

Experimental Workflow for Optimization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Optimization Monomer_Purification Monomer Purification (Remove Inhibitor) Reagent_Prep Prepare Reagents (Initiator, Catalyst, Ligand/RAFT Agent, Solvent) Monomer_Purification->Reagent_Prep Reaction_Setup Reaction Setup (Inert Atmosphere) Reagent_Prep->Reaction_Setup Deoxygenation Deoxygenation (Freeze-Pump-Thaw) Reaction_Setup->Deoxygenation Polymerization Polymerization (Controlled Temperature and Time) Deoxygenation->Polymerization Monitoring Monitor Reaction (NMR, GPC) Polymerization->Monitoring Purification Purification (Precipitation) Monitoring->Purification Characterization Characterization (Mn, PDI) Purification->Characterization Optimization Optimization Loop (Adjust Parameters) Characterization->Optimization Optimization->Monomer_Purification Iterate troubleshooting_workflow start Problem with Polymerization no_initiation No/Slow Initiation? start->no_initiation low_conversion Low Conversion? start->low_conversion poor_control Poor Control? (Low Mn, High PDI) start->poor_control no_initiation->low_conversion No check_inhibitor Inhibitor Removed? no_initiation->check_inhibitor Yes low_conversion->poor_control No extend_time Extend Reaction Time? low_conversion->extend_time Yes check_impurities Check Reagent Purity? poor_control->check_impurities Yes end Successful Polymerization poor_control->end No check_oxygen System Deoxygenated? check_inhibitor->check_oxygen check_temp_init Increase Temperature? check_oxygen->check_temp_init check_temp_init->end increase_temp_conv Increase Temperature? extend_time->increase_temp_conv increase_temp_conv->end check_ratios Optimize Reagent Ratios? check_impurities->check_ratios check_solvent Change Solvent? check_ratios->check_solvent check_solvent->end

References

Technical Support Center: Beta-Bromostyrene Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of beta-bromostyrene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which is most suitable for scale-up?

A1: The two primary methods for synthesizing this compound are the bromination and subsequent dehydrobromination/decarboxylation of cinnamic acid, and the Wittig reaction between benzaldehyde and a suitable phosphorus ylide.[1][2]

  • From Cinnamic Acid: This is a common laboratory method that can be adapted for larger scales.[3] It often involves the addition of bromine across the double bond of cinnamic acid, followed by elimination.[4] A one-pot method using N-bromosuccinimide (NBS) has also been reported, which can be advantageous for scale-up due to milder conditions and avoidance of elemental bromine.[5]

  • Wittig Reaction: This method offers high stereoselectivity for the Z-isomer, depending on the ylide used and reaction conditions.[6][7] Scale-up of the Wittig reaction requires careful control of strong bases and anhydrous conditions.[2][8]

The choice of method for scale-up depends on factors such as cost of starting materials, desired isomeric purity, and available equipment for handling hazardous reagents like bromine or strong bases.

Q2: How can I control the E/Z isomer ratio of this compound during synthesis?

A2: Controlling the stereoselectivity is a critical challenge.

  • For the Z-isomer: Non-stabilized Wittig ylides generally favor the formation of the Z-alkene.[6] The reaction of erythro-α,β-dibromo-β-phenylpropionic acid with sodium azide in DMF has been shown to produce the (Z)-β-bromostyrene with high stereospecificity.[9]

  • For the E-isomer: Stabilized Wittig ylides tend to produce the E-alkene as the major product.[6] Isomerization of a Z-isomer mixture to the more thermodynamically stable E-isomer can be achieved by heating in the presence of a catalytic amount of iodine or by using transition metal catalysts.[10]

  • A method using N-bromosuccinimide (NBS) and a catalytic amount of lithium acetate in an aqueous solution of polyacrylic acid has been reported to produce the trans-isomer with a trans-to-cis ratio greater than 98%.[5]

Q3: What are the primary safety concerns when scaling up this compound synthesis?

A3: Key safety concerns include:

  • Handling of Bromine: Elemental bromine is highly corrosive, toxic, and volatile.[4] Using alternative brominating agents like NBS can mitigate this risk.[11]

  • Exothermic Reactions: The bromination of cinnamic acid is exothermic, and on a large scale, inefficient heat removal can lead to a runaway reaction.[12] Careful control of reagent addition and efficient cooling are crucial.

  • Use of Strong Bases: The Wittig reaction often employs strong, pyrophoric bases like n-butyllithium (n-BuLi) or sodium hydride (NaH), which require strict anhydrous conditions and careful handling.[8]

  • Solvent Handling: Large volumes of flammable organic solvents are often used, requiring appropriate storage, handling, and ventilation to prevent fires and exposure.

A thorough process safety assessment is essential before any scale-up.[6][13]

Troubleshooting Guides

Issue 1: Low Yield

Q: My this compound synthesis yield dropped significantly after scaling up from the lab to a pilot reactor. What are the potential causes and how can I troubleshoot this?

A: A drop in yield during scale-up is a common issue and can be attributed to several factors that are more pronounced at a larger scale.[12][14]

Potential Cause Troubleshooting Steps
Poor Mixing and Mass Transfer Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Transition from magnetic stirring to mechanical overhead stirring with appropriate impeller design is necessary for larger vessels.[12]
Inefficient Heat Transfer Exothermic reactions can overheat in large reactors due to a lower surface-area-to-volume ratio, leading to product degradation or byproduct formation. Ensure the reactor's cooling system is adequate, and control the rate of reagent addition to manage heat evolution.[12]
Incomplete Reaction Monitor the reaction progress using in-process controls like TLC, GC, or HPLC to ensure it has gone to completion. Reaction times may need to be adjusted at a larger scale.
Side Reactions Increased reaction time or temperature can lead to the formation of byproducts. Analyze the crude product to identify major impurities and adjust reaction conditions to minimize their formation.
Work-up and Isolation Issues Losses during extraction, distillation, or crystallization can be more significant at scale. Ensure efficient phase separation during work-up and optimize crystallization conditions (solvent, temperature profile) for the larger volume.
Issue 2: Poor Isomeric Ratio (E/Z)

Q: I am trying to synthesize the Z-isomer of this compound using a Wittig reaction, but on a larger scale, I am getting a higher proportion of the E-isomer. Why is this happening and what can I do?

A: Changes in the isomeric ratio upon scale-up of a Wittig reaction often point to issues with reaction conditions that affect the kinetic versus thermodynamic control of the reaction.

Potential Cause Troubleshooting Steps
Ylide Isomerization If the ylide is not used immediately after its formation, it can isomerize, leading to a loss of stereoselectivity. Ensure the ylide is generated and reacted in a timely manner.
Temperature Control Higher reaction temperatures can favor the formation of the more thermodynamically stable E-isomer. Maintain strict temperature control, especially during the addition of the aldehyde to the ylide solution.[10]
Solvent Effects The choice of solvent can influence the stereochemical outcome. Non-polar, aprotic solvents generally favor the Z-isomer in Wittig reactions with non-stabilized ylides. Ensure the solvent is of appropriate grade and anhydrous.
Presence of Salts Lithium salts can stabilize the betaine intermediate in the Wittig reaction, leading to equilibration and a higher proportion of the E-isomer. Using sodium or potassium-based strong bases can help to avoid this issue.[6]
Issue 3: Product Purity and Byproduct Formation

Q: After scaling up the synthesis of this compound from cinnamic acid, I am observing significant impurities that were not present in the lab-scale reaction. How can I identify and minimize these?

A: The impurity profile can change significantly with scale due to subtle changes in reaction conditions.[12]

Potential Byproduct Probable Cause Mitigation Strategy
Unreacted Cinnamic Acid Incomplete reaction.Increase reaction time or temperature moderately. Ensure efficient mixing to improve contact between reactants. Monitor the reaction to completion.
Dibrominated Product Excess brominating agent or poor temperature control.Use a stoichiometric amount of the brominating agent and add it slowly to the reaction mixture. Maintain a constant, low temperature during the addition.
Polymeric Material High temperatures or presence of radical initiators.Maintain strict temperature control. Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation.
Solvent-Related Impurities Reaction with the solvent at elevated temperatures.Choose a solvent that is inert under the reaction conditions. Perform solvent screening at the lab scale before scaling up.

Experimental Protocols

Lab-Scale Synthesis of (Z)-β-Bromostyrene from erythro-α,β-Dibromo-β-phenylpropionic Acid

This protocol is adapted from a literature procedure and is suitable for a laboratory setting.[9]

Materials:

  • erythro-α,β-Dibromo-β-phenylpropionic acid: 30.8 g (0.100 mol)

  • Sodium azide: 13.0 g (0.200 mol)

  • N,N-Dimethylformamide (DMF), dry: 500 mL

  • Diethyl ether: 300 mL

  • Water: 300 mL

  • Magnesium sulfate, anhydrous

Procedure:

  • In a 1-L round-bottomed flask equipped with a magnetic stirrer, combine erythro-α,β-dibromo-β-phenylpropionic acid and sodium azide in dry DMF.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Pour the reaction mixture into a separatory funnel containing 300 mL of diethyl ether and 300 mL of water.

  • Separate the organic layer and wash it three times with 100-mL portions of water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent using a rotary evaporator.

  • Purify the residual liquid by vacuum distillation to yield (Z)-β-bromostyrene.

Expected Yield: 13.5–13.9 g (74–76%)

Considerations for Pilot-Scale Synthesis

Directly scaling the above protocol requires careful consideration of the following:

  • Heat Management: The reaction may have a slight exotherm. A jacketed reactor with controlled cooling should be used.

  • Mixing: A mechanical stirrer with appropriate impeller design is necessary to ensure homogeneity in a larger volume.

  • Work-up: Handling large volumes of ether and aqueous waste requires appropriate safety measures and equipment. The phase separations may be slower and require longer settling times.

  • Purification: Vacuum distillation at a larger scale requires a robust vacuum system and appropriately sized distillation apparatus.

Quantitative Data

Synthesis Method Scale Key Reagents Yield (%) Isomer Ratio (E:Z) Reference
From Cinnamic AcidLab (0.25 mmol)Cinnamic acid, NBS, Lithium acetate97.7>98:2 (trans favored)[5]
From Cinnamic Acid DerivativeLab (0.100 mol)erythro-α,β-Dibromo-β-phenylpropionic acid, Sodium azide74-76100% Z[9]
DehydrobrominationIndustrial (100 g starting material)β-bromo ethyl bromo benzene, di-t-butyl peroxide95Not specified[15]

Visualizations

Reaction Pathway: Synthesis from Cinnamic Acid

G Synthesis of this compound from Cinnamic Acid A Cinnamic Acid B Bromination (+ Br2 or NBS) A->B C Dibromo Intermediate B->C D Elimination (Base or Heat) C->D E This compound D->E

Caption: A simplified workflow for the synthesis of this compound starting from cinnamic acid.

Troubleshooting Workflow: Low Yield on Scale-Up

G Troubleshooting Low Yield in Scale-Up Start Low Yield Observed in Pilot Run CheckMixing Evaluate Mixing Efficiency (Visual, CFD modeling) Start->CheckMixing ImproveMixing Optimize Stirrer Speed/Design CheckMixing->ImproveMixing No CheckTemp Analyze Temperature Profile (Runaway exotherm?) CheckMixing->CheckTemp Yes ImproveMixing->CheckTemp ImproveCooling Improve Cooling/ Slow Reagent Addition CheckTemp->ImproveCooling No CheckIPC Review In-Process Controls (Reaction complete?) CheckTemp->CheckIPC Yes ImproveCooling->CheckIPC AdjustTime Adjust Reaction Time/ Temperature CheckIPC->AdjustTime No AnalyzeImpurity Analyze Impurity Profile (GC/MS, HPLC) CheckIPC->AnalyzeImpurity Yes AdjustTime->AnalyzeImpurity ModifyConditions Modify Conditions to Minimize Side Reactions AnalyzeImpurity->ModifyConditions End Yield Improved ModifyConditions->End

Caption: A logical workflow for diagnosing and addressing low yield issues during the scale-up of a chemical synthesis.

References

Technical Support Center: GC-MS Analysis of beta-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in beta-bromostyrene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound often originate from its synthesis, typically from cinnamic acid. These can include:

  • Isomers: this compound exists as cis and trans isomers, which are often present as a mixture in the final product.[1][2][3]

  • Unreacted Starting Materials: Residual amounts of cinnamic acid may be present if the reaction has not gone to completion.[4][5]

  • Reaction Intermediates: Intermediates from the bromination of cinnamic acid, such as 2,3-dibromo-3-phenylpropanoic acid, can be carried through if not fully converted.[4][6]

  • Solvent Residues: Depending on the purification process, residual solvents may be present.

Q2: Why am I seeing peak tailing for this compound in my chromatogram?

A2: Peak tailing for this compound, a halogenated compound, can be caused by several factors:

  • Active Sites: The analyte may be interacting with active sites in the GC inlet liner or at the head of the analytical column. Using a deactivated liner and trimming the front of the column can help mitigate this.[7]

  • Improper Column Installation: A poorly cut or installed column can cause dead volume and disrupt the sample flow path, leading to tailing.[7]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites. Regular inlet maintenance and the use of a guard column are recommended.[4]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting, but in some cases, can contribute to tailing.

Q3: My this compound peak is smaller than expected, or its response is inconsistent. What could be the cause?

A3: Poor or inconsistent response for this compound can be due to:

  • Thermal Degradation: As a halogenated unsaturated compound, this compound can be susceptible to thermal degradation in a hot GC inlet.[8] Optimizing the injector temperature is crucial.

  • Inlet Activity: Active sites in the inlet can cause irreversible adsorption of the analyte, leading to a loss of signal.

  • Leaks in the System: Leaks in the carrier gas flow path can lead to lower than expected peak areas and poor reproducibility.[9]

  • Detector Contamination: Over time, the mass spectrometer's ion source can become contaminated, leading to a decrease in sensitivity. Regular cleaning and maintenance are necessary.[7]

Q4: How can I differentiate between the cis and trans isomers of this compound?

A4: While the mass spectra of cis and trans isomers are often very similar or identical, they can typically be separated chromatographically by GC.[10][11] The isomers will have different retention times due to differences in their boiling points and interaction with the stationary phase. A column with a 5% phenyl polysiloxane phase is often suitable for this separation.[12]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of impurities in this compound. Method optimization may be required based on the specific instrumentation and impurities of interest.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL for analysis.

  • Filter the final solution through a 0.22 µm PTFE syringe filter before transferring to a GC vial.

2. GC-MS Instrumentation and Parameters

ParameterRecommended Setting
Gas Chromatograph
Column5% Phenyl Polysiloxane (e.g., DB-5ms, ZB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[12]
Inlet Temperature250 °C (may need optimization to prevent thermal degradation)[13]
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1) or Splitless (for trace analysis)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)[13]
Oven ProgramInitial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[13]
Source Temperature230 °C[12]
Quadrupole Temperature150 °C[12]
Mass Range40-450 amu
Scan Rate>2 scans/sec

Impurity Profile of this compound

The following table summarizes potential impurities, their likely origin, and key mass-to-charge (m/z) ratios for identification.

ImpurityLikely OriginKey m/z Ratios
cis/trans-beta-BromostyreneIsomers of the main component182, 184 (M+), 103, 77
Cinnamic AcidUnreacted starting material148 (M+), 131, 103, 91, 77
2,3-dibromo-3-phenylpropanoic acidReaction intermediate306, 308, 310 (M+), 147, 103
BenzaldehydePotential degradation product106 (M+), 105, 77

Troubleshooting Guide

This section provides a structured approach to common issues encountered during the GC-MS analysis of this compound.

Troubleshooting_Workflow start Problem Observed peak_tailing Peak Tailing start->peak_tailing poor_response Poor/Inconsistent Response start->poor_response ghost_peaks Ghost Peaks start->ghost_peaks check_liner Check/Replace Inlet Liner peak_tailing->check_liner check_leaks Perform Leak Check poor_response->check_leaks run_blank Run Solvent Blank ghost_peaks->run_blank trim_column Trim Column (10-15 cm) check_liner->trim_column If persists reinstall_column Reinstall Column trim_column->reinstall_column If persists check_temp Lower Inlet Temperature reinstall_column->check_temp If persists check_degradation Lower Inlet Temperature check_leaks->check_degradation If no leaks clean_source Clean MS Ion Source check_degradation->clean_source If persists check_sample_prep Verify Sample Concentration clean_source->check_sample_prep If persists check_carryover Check for Carryover in Syringe/Inlet run_blank->check_carryover If peaks present bake_column Bake Out Column check_carryover->bake_column If persists

Caption: Troubleshooting workflow for common GC-MS issues.

Logical Relationship of Impurities

The following diagram illustrates the relationship between the starting material, intermediates, and the final product with its isomers.

Impurity_Relationship cinnamic_acid Cinnamic Acid (Starting Material) bromination Bromination cinnamic_acid->bromination intermediate 2,3-dibromo-3-phenylpropanoic acid (Intermediate) bromination->intermediate dehydrobromination Dehydrobromination/ Decarboxylation intermediate->dehydrobromination product This compound (Product) dehydrobromination->product cis_isomer cis-isomer product->cis_isomer Isomerization trans_isomer trans-isomer product->trans_isomer Isomerization

Caption: Synthesis pathway and origin of impurities.

References

Ligand effects on regioselectivity in Mizoroki-Heck reactions of styrenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mizoroki-Heck reactions of styrenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding ligand effects on regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in the Mizoroki-Heck reaction of styrenes?

A1: The regioselectivity of the Mizoroki-Heck reaction, which determines whether the aryl group adds to the α- or β-carbon of the styrene, is primarily influenced by a combination of electronic and steric factors. These factors are dictated by the reaction conditions, particularly the nature of the palladium catalyst's ligand sphere and the halide or pseudohalide of the arylating agent.[1][2][3] Two main mechanistic pathways are generally considered: the neutral and the cationic pathways, each favoring different regioisomers.[1][3][4]

  • Neutral Pathway: Typically favored with aryl halides (I, Br, Cl) and monodentate phosphine ligands. In this pathway, steric effects dominate, leading to the arylation at the less substituted β-carbon of the styrene, resulting in the linear product.[1][3]

  • Cationic Pathway: Often accessed when using aryl triflates or in the presence of halide scavengers (e.g., silver salts) with bidentate phosphine ligands. Electronic factors are the primary driver in this pathway. The coordination of the styrene to the cationic palladium center leads to a polarization of the double bond, favoring the migratory insertion at the α-carbon, which bears a lower electron density, to yield the branched product.[1][3][4]

Q2: How do monodentate and bidentate phosphine ligands differ in their effect on regioselectivity?

A2: Monodentate and bidentate phosphine ligands play a crucial role in directing the regioselectivity of the Mizoroki-Heck reaction.

  • Monodentate Ligands (e.g., PPh₃): These ligands are often associated with the neutral catalytic cycle.[4] Due to their ability to dissociate more easily from the palladium center, they create a less sterically hindered environment, which generally favors the formation of the linear (β-arylated) product.[3] However, an excess of monodentate phosphine can inhibit the reaction by preventing alkene coordination.[4]

  • Bidentate Ligands (e.g., dppp, BINAP): These ligands chelate to the palladium center and are less prone to dissociation.[3] They are instrumental in promoting the cationic pathway, especially when aryl triflates are used as substrates.[3] The rigid coordination of bidentate ligands can create a specific steric environment and electronic perturbation at the metal center that favors the formation of the branched (α-arylated) product.[3][5] Chiral bidentate ligands, such as (R)-BINAP, are particularly effective in achieving high enantioselectivity in asymmetric Heck reactions, which proceed through the cationic pathway.[3][6]

Q3: Can I achieve branched-selective arylation of styrenes? If so, what conditions should I use?

A3: Yes, achieving branched-selective (α-arylation) of styrenes is possible. This outcome is typically favored under conditions that promote the cationic pathway of the Mizoroki-Heck reaction.[3][5] Key conditions include:

  • Arylating Agent: Use aryl triflates (Ar-OTf) instead of aryl halides. The triflate anion is a poor ligand for palladium, facilitating the formation of a cationic palladium intermediate.[3]

  • Ligands: Employ bidentate phosphine ligands such as 1,3-bis(diphenylphosphino)propane (dppp) or 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP).[3][4] Recently, novel P₂N₂ ligands have also shown promise in controlling regioselectivity.[5]

  • Additives: If using aryl halides, the addition of a halide scavenger like a silver or thallium salt can promote the cationic pathway by precipitating the halide ion.[1]

  • Solvent: Polar aprotic solvents like DMF or toluene can be suitable, with the optimal choice depending on the specific substrates and ligands.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst. 2. Poor choice of base. 3. Reaction temperature is too low. 4. Ligand poisoning or decomposition.1. Ensure the use of a reliable palladium precursor like Pd(OAc)₂ or a pre-formed Pd(0) complex. Consider in situ reduction of Pd(II) to Pd(0).[4] 2. Use a suitable base. Bulky amines (e.g., triethylamine, dicyclohexylmethylamine) or inorganic bases (e.g., K₂CO₃) are commonly used. The base is crucial for regenerating the Pd(0) catalyst.[1][4] 3. Mizoroki-Heck reactions often require elevated temperatures. Try increasing the reaction temperature.[1] 4. Use a robust ligand. Some phosphine ligands can be prone to oxidation or P-C bond cleavage at high temperatures. Consider using bulky, electron-rich phosphines or N-heterocyclic carbene (NHC) ligands, which can be more stable.[7]
Mixture of linear and branched products 1. Competing neutral and cationic pathways. 2. Inappropriate ligand choice for the desired selectivity. 3. Insufficient halide scavenging.1. To favor the branched product, switch from an aryl halide to an aryl triflate.[3] To favor the linear product, ensure you are using an aryl halide and a monodentate ligand.[3] 2. For branched selectivity, use a bidentate ligand like dppp or XantPhos.[5] For linear selectivity, a monodentate ligand like PPh₃ is a good starting point.[5] 3. If using an aryl halide and aiming for the branched product, increase the amount of the halide scavenger (e.g., Ag₃PO₄).
Isomerization of the product double bond 1. Reversible β-hydride elimination and re-addition of the palladium-hydride species.[4]1. This is more common in ligand-free conditions or with certain ligand/substrate combinations.[1] Adding a suitable ligand can sometimes suppress isomerization. Using a stoichiometric amount of a base can also help by quickly neutralizing the generated acid.
Formation of palladium black 1. Decomposition of the Pd(0) catalyst.1. Ensure an appropriate ligand-to-palladium ratio. Ligands stabilize the catalytically active Pd(0) species.[6] 2. Avoid overly high reaction temperatures for extended periods.

Quantitative Data Summary

The choice of ligand can have a dramatic impact on the regioselectivity of the Mizoroki-Heck reaction. The following table summarizes representative data from the literature.

Arylating AgentStyreneLigandSolventBaseProduct Ratio (Linear:Branched)Yield (%)Reference
Phenyl triflateStyrenePPh-P₂N₂TolueneTMP>95:585[5]
Phenyl triflateStyrenePtBu-P₂N₂TolueneTMP5:>9590[5]
IodobenzeneStyrenePPh₃DMFEt₃NPredominantly Linear-[4]
Phenyl triflateStyrene(R)-BINAP--Predominantly Branched-[3]

TMP = 2,2,6,6-Tetramethylpiperidine

Experimental Protocols

General Procedure for Ligand-Controlled Regiodivergent Arylation of Styrenes (adapted from[5])

Linear-Selective Conditions: To an oven-dried vial equipped with a magnetic stir bar is added the aryl triflate (0.20 mmol, 1.0 equiv), PPh-P₂N₂ ligand (0.012 mmol, 6 mol%), and Pd(OAc)₂ (0.01 mmol, 5 mol%). The vial is sealed and purged with nitrogen. Toluene (1.0 mL), styrene (0.22 mmol, 1.1 equiv), and 2,2,6,6-tetramethylpiperidine (TMP) (0.40 mmol, 2.0 equiv) are added sequentially via syringe. The reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with dichloromethane, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the linear product.

Branched-Selective Conditions: To an oven-dried vial equipped with a magnetic stir bar is added the aryl triflate (0.20 mmol, 1.0 equiv), PtBu-P₂N₂ ligand (0.012 mmol, 6 mol%), and Pd(OAc)₂ (0.01 mmol, 5 mol%). The vial is sealed and purged with nitrogen. Toluene (1.0 mL), styrene (0.22 mmol, 1.1 equiv), and 2,2,6,6-tetramethylpiperidine (TMP) (0.40 mmol, 2.0 equiv) are added sequentially via syringe. The reaction mixture is stirred at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with dichloromethane, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the branched product.

Visualizations

Mizoroki_Heck_Catalytic_Cycle Mizoroki-Heck Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)XL₂ OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord Styrene AlkeneComplex [Ar-Pd(II)L(Alkene)]⁺X⁻ Coord->AlkeneComplex MigIns Migratory Insertion AlkeneComplex->MigIns AlkylPd R-Pd(II)XL MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProdComplex [Product-Pd(II)HXL] BetaElim->ProdComplex RedElim Reductive Elimination ProdComplex->RedElim Base RedElim->Pd0 - HX Regioselectivity_Pathways Regioselectivity Pathways in Heck Reaction of Styrene Start Ar-Pd(II)X + Styrene Neutral Neutral Pathway (Aryl Halide, Monodentate Ligand) Start->Neutral Cationic Cationic Pathway (Aryl Triflate, Bidentate Ligand) Start->Cationic Steric Steric Control Neutral->Steric Electronic Electronic Control Cationic->Electronic Linear Linear Product (β-Arylation) Steric->Linear Branched Branched Product (α-Arylation) Electronic->Branched

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of β-Bromostyrene: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. β-Bromostyrene, a versatile building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two common chromatographic techniques for the purity analysis of β-bromostyrene: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into detailed experimental protocols, present a comparative analysis of their performance, and offer guidance on selecting the most appropriate method for your specific analytical needs.

Principles of Separation: A Tale of Two Phases

Both HPLC and GC are powerful separation techniques, but they operate on different principles. In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For a non-polar compound like β-bromostyrene, reversed-phase HPLC is the most common approach, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).

In contrast, GC utilizes an inert gas as the mobile phase to transport the vaporized sample through a column. The column can be either a packed column containing a solid support coated with a liquid stationary phase or a capillary column where the stationary phase is coated on the inner wall. Separation in GC is based on the compound's volatility and its interaction with the stationary phase.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. Below are recommended starting methods for the analysis of β-bromostyrene by HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general starting point for the reversed-phase HPLC analysis of β-bromostyrene and its common impurities. Optimization may be required based on the specific instrument and sample matrix.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • β-Bromostyrene standard

  • Sample of β-bromostyrene for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a known amount of β-bromostyrene standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known amount of the β-bromostyrene sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (70:30 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Data Analysis: Identify the peaks corresponding to the cis- and trans-isomers of β-bromostyrene and any impurities based on their retention times compared to the standard. Calculate the purity of the sample by determining the area percentage of the main peaks.

Gas Chromatography (GC) Protocol

This protocol is based on a method described for the analysis of (Z)-β-bromostyrene and is suitable for determining the isomeric purity and identifying volatile impurities.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Packed or capillary column

  • Data acquisition and processing software

Reagents:

  • Helium or Nitrogen (carrier gas, high purity)

  • β-Bromostyrene standard

  • Sample of β-bromostyrene for analysis

  • Solvent for dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Dilute the β-bromostyrene sample in a suitable solvent to an appropriate concentration for GC analysis.

  • Chromatographic Conditions:

    • Column: 10% PEG-20M on 60–80-mesh Celite 545 AW (1 m x 4 mm) or a suitable capillary column (e.g., DB-Wax, 30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium

    • Flow Rate: 30 mL/min (for packed column) or 1 mL/min (for capillary column)

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: 100 °C to 220 °C at 10 °C/min

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: Identify the peaks for the cis- and trans-isomers of β-bromostyrene and any impurities. Calculate the purity based on the peak area percentages.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for β-bromostyrene purity analysis depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of each technique for this application.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for a wide range of compounds, including non-volatile and thermally labile impurities.Ideal for volatile and thermally stable compounds.
Selectivity Excellent for separating isomers (cis/trans) and non-volatile impurities like starting materials (e.g., cinnamic acid) and by-products.Good for separating volatile isomers and impurities with different boiling points.
Sensitivity Generally good, especially with UV detection for chromophoric compounds like β-bromostyrene.Excellent sensitivity, particularly with a Flame Ionization Detector (FID) for organic compounds.
Analysis Time Typically in the range of 10-30 minutes.Can be faster, often in the range of 5-20 minutes.
Sample Preparation Simple dissolution in the mobile phase.Requires dissolution in a volatile solvent; the compound must be volatile.
Instrumentation Cost Generally higher initial investment.Lower initial cost for basic systems.
Common Impurities Detected Unreacted starting materials (e.g., styrene, cinnamic acid), di-brominated products, and other non-volatile by-products.Volatile impurities, residual solvents, and isomers.

Visualization of Analytical Workflows

To better illustrate the processes involved, the following diagrams, generated using Graphviz, outline the experimental workflows for both HPLC and GC analysis, and a decision-making guide for method selection.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample β-Bromostyrene Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard β-Bromostyrene Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Inject Inject Sample/Standard Dissolve_Sample->Inject Dissolve_Standard->Inject HPLC HPLC System (C18 Column, UV Detector) Chromatogram Obtain Chromatogram HPLC->Chromatogram Inject->HPLC Analysis Peak Integration & Purity Calculation Chromatogram->Analysis GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample β-Bromostyrene Sample Dilute Dilute in Volatile Solvent Sample->Dilute Inject Inject Sample Dilute->Inject GC GC System (PEG-20M Column, FID) Chromatogram Obtain Chromatogram GC->Chromatogram Inject->GC Analysis Peak Integration & Purity Calculation Chromatogram->Analysis Decision_Tree Start Purity Analysis of β-Bromostyrene Impurity_Type Primary Impurities of Concern? Start->Impurity_Type Volatile Volatile / Thermally Stable Impurity_Type->Volatile Yes NonVolatile Non-Volatile / Thermally Labile Impurity_Type->NonVolatile No Sensitivity High Sensitivity Required? Volatile->Sensitivity HPLC_Method Use High-Performance Liquid Chromatography (HPLC) NonVolatile->HPLC_Method GC_Method Use Gas Chromatography (GC) Sensitivity->GC_Method Yes Sensitivity->HPLC_Method No

A Comparative Guide to the 1H NMR Characterization of (E)- and (Z)-β-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 1H NMR spectral characteristics of (E)- and (Z)-β-bromostyrene, two geometric isomers whose distinct spatial arrangements are readily elucidated by nuclear magnetic resonance spectroscopy. The objective analysis herein is supported by experimental data to aid in the unambiguous identification and characterization of these compounds.

Distinguishing (E)- and (Z)-β-Bromostyrene using 1H NMR

The primary distinguishing feature in the 1H NMR spectra of (E)- and (Z)-β-bromostyrene is the coupling constant (J) between the two vinylic protons (Hα and Hβ). The magnitude of this coupling is dictated by the dihedral angle between the protons, as described by the Karplus relationship. For the (E)-isomer, the vinylic protons are in a trans configuration, resulting in a significantly larger coupling constant (typically 13-18 Hz) compared to the (Z)-isomer, where the protons are in a cis configuration (typically 6-12 Hz).

Quantitative 1H NMR Data

The following table summarizes the key 1H NMR spectral data for the vinylic protons of (E)- and (Z)-β-bromostyrene.

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(E)-β-Bromostyrene ~7.03Doublet~14.5
~7.39Doublet~14.5
(Z)-β-Bromostyrene ~6.43Doublet~8
~7.08Doublet~8

Experimental Protocols

Synthesis of (Z)-β-Bromostyrene

A common method for the synthesis of (Z)-β-bromostyrene involves the reaction of erythro-α,β-dibromo-β-phenylpropionic acid with sodium azide in dry N,N-dimethylformamide (DMF).[1]

  • In a round-bottomed flask equipped with a magnetic stirrer, combine erythro-α,β-dibromo-β-phenylpropionic acid (0.100 mol), sodium azide (0.200 mol), and 500 mL of dry DMF.[1]

  • Stir the reaction mixture at room temperature for 8 hours.[1]

  • Pour the reaction mixture into a separatory funnel containing 300 mL of ether and 300 mL of water.

  • Separate the organic layer, wash it with three 100-mL portions of water, and dry it over magnesium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator.

  • Distill the residual liquid under reduced pressure to obtain pure (Z)-β-bromostyrene.[1]

Synthesis of (E)-β-Bromostyrene

(E)-β-bromostyrene can be synthesized via the bromodecarboxylation of cinnamic acid using N-bromosuccinimide (NBS) and a catalytic amount of a suitable reagent.

  • To a solution of cinnamic acid in an appropriate solvent, add N-bromosuccinimide and a catalytic amount of a promoter (e.g., lithium acetate).

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography.

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or distillation to yield (E)-β-bromostyrene.

1H NMR Spectroscopy

The following is a general protocol for the acquisition of 1H NMR spectra for the characterization of organic compounds.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified β-bromostyrene isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean NMR tube.

  • Instrumentation: Acquire the 1H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of the protons.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl3 at 7.26 ppm) as an internal standard.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants of the signals.

Structural and Spectral Relationship

The geometric arrangement of the substituents on the double bond directly influences the observed coupling constant between the vinylic protons, providing a clear diagnostic tool for isomer identification.

References

Validating Stilbene Synthesis from β-Bromostyrene: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of stilbene and its derivatives from β-bromostyrene, rigorous analytical validation is paramount to ensure the identity, purity, and yield of the final product. The Mizoroki-Heck reaction is a cornerstone of this synthetic route, and its success is contingent upon precise analytical monitoring and characterization. This guide provides an objective comparison of key analytical methods for validating stilbene synthesis, supported by experimental data and detailed protocols.

Quantitative Data Summary: A Comparative Analysis

The selection of an analytical method hinges on the specific requirements of the analysis, from in-process monitoring to final product certification. The following table summarizes the performance of common analytical techniques for the validation of stilbene synthesis.

Analytical MethodKey Parameters MeasuredTypical Performance MetricsAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Reaction Completion, Product Identification, Purity, YieldYields: Good to excellent (e.g., 40-100% reported for Heck reactions)[1]. Purity: High-resolution separation of volatile components.High sensitivity and specificity for volatile compounds; provides structural information from mass spectra.[1]Requires derivatization for non-volatile stilbenes; high temperatures can cause degradation of thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) Purity, Quantification, Isomer SeparationLinearity (r²): >0.99. Accuracy (Recovery): 82-128%. Precision (RSD): <20%. LOD/LOQ: ng/mL range.[2]Excellent for purity determination and quantification of non-volatile compounds; non-destructive; adaptable with various detectors (UV, MS).[3]Resolution of isomers can be challenging and may require specific column chemistries and mobile phases.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural Elucidation, Isomeric Ratio (E/Z)Determination of E/Z ratio with high accuracy by comparing integration of vinylic proton signals. trans (E)-isomer: J ≈ 11–18 Hz. cis (Z)-isomer: J ≈ 6–14 Hz.[4]Provides unambiguous structural information and is the gold standard for determining stereochemistry.[4] Intrinsically quantitative without the need for calibration curves for relative quantification.[4]Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy Reaction Monitoring, Isomer Differentiationtrans-stilbene λmax: ~295 nm. cis-stilbene λmax: ~280 nm.[4]Simple, rapid, and non-destructive method for monitoring the appearance of the conjugated stilbene system.Limited structural information; susceptible to interference from other UV-active compounds in the reaction mixture.
Infrared (IR) Spectroscopy Functional Group Analysis, Isomer Differentiationtrans-stilbene: ~960 cm⁻¹ (C-H out-of-plane bend). cis-stilbene: ~690 cm⁻¹ (C-H out-of-plane bend).[4]Quick and easy identification of key functional groups and differentiation of isomers based on their unique vibrational fingerprints.Not suitable for quantification; can be difficult to interpret in complex mixtures.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative protocols for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the yield and purity of the synthesized stilbene.

Methodology:

  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate). An internal standard may be added for quantitative analysis.

  • Instrumentation: A GC-MS system equipped with a capillary column (e.g., VF-5ms, 30 m × 0.25 mm × 0.25 µm) is used.[1]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 100°C, ramped to 280°C at 10°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: 50-500 amu.

  • Data Analysis: The percentage yield is calculated by comparing the peak area of the product to that of an internal standard. Purity is estimated by the relative area of the product peak in the chromatogram. Product identity is confirmed by matching the obtained mass spectrum with a reference library.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of stilbene in the final product.

Methodology:

  • Sample Preparation: A precisely weighed sample of the purified product is dissolved in the mobile phase to a known concentration.

  • Instrumentation: An HPLC system with a C18 reversed-phase column and a UV or photodiode array (PDA) detector is commonly used.[3]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid) is typically employed.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set at the λmax of trans-stilbene (~295 nm).

  • Data Analysis: Purity is determined by the area percentage of the main peak. Quantification is achieved by creating a calibration curve with standards of known concentrations.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the structure of the synthesized stilbene and determine the ratio of trans (E) to cis (Z) isomers.

Methodology:

  • Sample Preparation: The purified product is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Data Analysis: The structure is confirmed by analyzing the chemical shifts and coupling patterns of the aromatic and vinylic protons. The E/Z ratio is calculated from the integration of the distinct vinylic proton signals for each isomer. The larger coupling constant (J value) of the vinylic protons is characteristic of the trans-isomer.[4]

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

G cluster_synthesis Stilbene Synthesis (Mizoroki-Heck Reaction) cluster_validation Analytical Validation cluster_results Validation Outcomes Reactants β-Bromostyrene + Styrene Reaction Reaction Mixture Reactants->Reaction Catalyst Palladium Catalyst + Base Catalyst->Reaction Crude Crude Product Reaction->Crude UVVis UV-Vis Reaction->UVVis Reaction Monitoring GCMS GC-MS Crude->GCMS Yield & Purity HPLC HPLC Crude->HPLC Purity & Quantification NMR ¹H NMR Crude->NMR Structure & E/Z Ratio IR IR Crude->IR Functional Groups Yield Product Yield GCMS->Yield Purity Product Purity GCMS->Purity HPLC->Purity Identity Structural Confirmation NMR->Identity IsomericRatio E/Z Isomeric Ratio NMR->IsomericRatio IR->Identity

Caption: Workflow of stilbene synthesis and subsequent analytical validation.

G cluster_methods Analytical Methods cluster_information Information Provided GCMS GC-MS Quantification Quantification (Yield, Purity) GCMS->Quantification Identification Structural Identification GCMS->Identification HPLC HPLC HPLC->Quantification HPLC->Identification NMR ¹H NMR NMR->Identification Stereochemistry Stereochemistry (E/Z Ratio) NMR->Stereochemistry Spectroscopy UV-Vis & IR Spectroscopy->Identification ReactionProgress Reaction Progress Spectroscopy->ReactionProgress

Caption: Logical relationships between analytical methods and the information they provide.

References

A Comparative Guide to Palladium Catalysts for β-Bromostyrene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The arylation and vinylation of β-bromostyrene are pivotal transformations in organic synthesis, providing access to a diverse array of stilbenes and conjugated dienes, which are prevalent motifs in pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, Sonogashira, and Stille reactions, have emerged as powerful tools for these transformations. The choice of the palladium catalyst, along with the reaction conditions, profoundly influences the efficiency, selectivity, and substrate scope of these couplings. This guide presents a comparative overview of common palladium catalysts for the coupling of β-bromostyrene, supported by experimental data to aid in the selection of the optimal catalytic system.

Comparative Performance of Palladium Catalysts

The efficacy of different palladium catalysts in the coupling of β-bromostyrene is summarized below. The data has been compiled from various sources to provide a comparative perspective. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.

Heck Coupling

The Heck reaction involves the coupling of β-bromostyrene with an alkene, typically in the presence of a palladium catalyst and a base.

CatalystCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂StyreneK₂CO₃DMF601292[1]
Pd(OAc)₂ (ligand-free)Aryl BromideKOAcDMF9024High[2]
Pd(OAc)₂ (ligand-free)Aryl IodideNa₂CO₃DMF5024High[2]

Note: The ligand-free system with Pd(OAc)₂ has been shown to be effective for the coupling of 4-bromostyrene, a structurally similar substrate.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between β-bromostyrene and organoboron compounds.

CatalystCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O80-Moderate to High[3]
PdCl₂(dppf)·CH₂Cl₂Potassium AlkyltrifluoroborateCs₂CO₃Toluene/H₂O80-49-95General Suzuki Protocol
Pd(OAc)₂/PPh₃Arylboronic acidKOH-RT-High[4]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and β-bromostyrene. This reaction is typically cocatalyzed by a copper(I) salt.

| Catalyst | Co-catalyst | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Pd(CF₃COO)₂/PPh₃ | CuI | Terminal Alkyne | Et₃N | DMF | 100 | 3 | 72-96 |[5] | | PdCl₂(PPh₃)₂ | CuI | Phenylacetylene | Et₃N | - | - | - | High |[6] |

Stille Coupling

The Stille coupling involves the reaction of β-bromostyrene with an organostin compound. The choice of ligand can significantly impact the stereoselectivity of the reaction.[7]

CatalystLigandCoupling PartnerSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃AsPh₃Tributyl(vinyl)tinTHF250.595[7]
Pd(PPh₃)₄-OrganostannaneDMF80-HighGeneral Stille Protocol[8][9]

Experimental Protocols

Detailed methodologies for the key coupling reactions of β-bromostyrene are provided below. These protocols are representative and may require optimization for specific substrates and desired outcomes.

General Heck Reaction Protocol

A reaction vessel is charged with β-bromostyrene (1.0 mmol), the alkene (1.2-1.5 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), a suitable ligand (e.g., PPh₃, 0.04 mmol, if not ligand-free), and a base such as potassium carbonate (K₂CO₃, 2.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon). Anhydrous, degassed solvent (e.g., DMF, 5 mL) is added, and the mixture is stirred at the desired temperature (e.g., 60-100 °C) for the specified time.[1][2] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Suzuki-Miyaura Reaction Protocol

To a mixture of β-bromostyrene (1.0 mmol), the organoboron reagent (1.1-1.5 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol) in a suitable solvent system (e.g., toluene/water or dioxane/water) is added the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC. After cooling to room temperature, the mixture is partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The residue is purified by chromatography to afford the desired product.

General Sonogashira Reaction Protocol

In a flask under an inert atmosphere, β-bromostyrene (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) are dissolved in a suitable solvent (e.g., DMF or an amine base like triethylamine). The terminal alkyne (1.1-1.5 mmol) and a base (e.g., Et₃N) are then added. The reaction is stirred at room temperature or heated until completion. The reaction mixture is then worked up by adding water and extracting with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.[5][6]

General Stille Reaction Protocol

Under an inert atmosphere, a solution of β-bromostyrene (1.0 mmol), the organostannane (1.1-1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand, 1-5 mol%) in a degassed solvent (e.g., THF, DMF, or toluene) is stirred at room temperature or heated. The progress of the reaction is monitored by TLC or GC. Upon completion, the reaction mixture is cooled, and a solution of aqueous potassium fluoride is often added to quench the reaction and precipitate the tin byproducts. The mixture is filtered, and the filtrate is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography.[7][8][9]

Signaling Pathways and Experimental Workflows

The catalytic cycles for palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille), migratory insertion (for Heck), and reductive elimination.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reactants β-Bromostyrene + Alkene Heating Heating under Inert Atmosphere Reactants->Heating Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Heating Base Base (e.g., K₂CO₃) Base->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd β-Bromostyrene PdII_Br R-Pd(II)L2-Br (R = β-styrenyl) Transmetalation Transmetalation PdII_Br->Transmetalation Ar'B(OH)₂ / Base PdII_Ar R-Pd(II)L2-Ar' RedElim Reductive Elimination PdII_Ar->RedElim OxAdd->PdII_Br Transmetalation->PdII_Ar RedElim->Pd0 R-Ar'

References

A Comparative Guide to the Purity Validation of beta-Bromostyrene: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of purity for starting materials and intermediates is a cornerstone of robust chemical synthesis and drug development. For a versatile reagent like beta-bromostyrene, ensuring high purity is critical for predictable reaction outcomes and the quality of the final product. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of this compound. This comparison is supported by established experimental protocols and highlights the unique advantages each technique offers.

At a Glance: qNMR vs. HPLC vs. GC for this compound Purity

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Intrinsic quantitative response of atomic nuclei in a magnetic field.Separation based on differential partitioning between a stationary and a mobile phase.Separation based on volatility and interaction with a stationary phase.
Quantitation Absolute method; purity determined against a certified internal standard.Relative method; typically requires a reference standard of this compound.Relative method; typically requires a reference standard of this compound.
Selectivity Excellent for structural confirmation and identification of structurally similar impurities.High selectivity for separating a wide range of non-volatile impurities.Excellent for separating volatile and semi-volatile impurities.
Sensitivity Moderate; generally suitable for impurities at levels >0.1%.High; capable of detecting trace-level impurities (ppm).Very high; excellent for detecting trace volatile impurities (ppb).
Sample Throughput Moderate; sample preparation is straightforward, but acquisition times can be longer.High; well-suited for automated, high-throughput analysis.High; rapid analysis times for volatile compounds.
Destructive No, the sample can be fully recovered.Yes, the sample is consumed during analysis.Yes, the sample is consumed during analysis.

Unveiling Impurities: Potential Byproducts in this compound Synthesis

The purity profile of this compound is largely dependent on its synthetic route. Two common methods for its preparation are the bromination of styrene and the Hunsdiecker reaction of cinnamic acid. Understanding the potential impurities from these pathways is crucial for selecting the appropriate analytical technique.

From Bromination of Styrene:

  • 1,2-Dibromo-1-phenylethane: The primary addition product.

  • Styrene oxide: Can form under certain oxidative conditions.

  • Benzaldehyde: An oxidation byproduct.

  • Unreacted Styrene: A common starting material impurity.

From the Hunsdiecker Reaction of Cinnamic Acid:

  • Cinnamic Acid: Unreacted starting material.

  • cis-beta-Bromostyrene: The geometric isomer of the desired trans-product.

  • Other halogenated byproducts: Depending on the specific reaction conditions.

The following diagram illustrates the chemical structures of this compound and its potential impurities.

Chemical Structures of this compound and Potential Impurities cluster_synthesis Synthesis Pathways cluster_impurities Potential Impurities beta_bromostyrene This compound (trans) cinnamic_acid Cinnamic Acid cinnamic_acid->beta_bromostyrene Hunsdiecker Reaction cis_beta_bromostyrene cis-beta-Bromostyrene cinnamic_acid->cis_beta_bromostyrene from Cinnamic Acid styrene Styrene styrene->beta_bromostyrene Bromination dibromophenylethane 1,2-Dibromo-1-phenylethane styrene->dibromophenylethane from Styrene styrene_oxide Styrene Oxide styrene->styrene_oxide from Styrene benzaldehyde Benzaldehyde styrene->benzaldehyde from Styrene

Structures of this compound and its impurities.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate purity analysis. Below are established protocols for qNMR, HPLC, and GC tailored for the analysis of this compound.

Quantitative ¹H-NMR Spectroscopy

The power of qNMR lies in its ability to provide a direct, absolute measure of purity without the need for a specific this compound reference standard.[1][2][3]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard and add it to the same vial. The molar ratio of the analyte to the internal standard should be close to 1:1.

    • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H-NMR spectrum using a standard single-pulse experiment.

    • Ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30-60 seconds is often adequate), to allow for complete spin-lattice relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., the vinyl protons) and a well-resolved signal of the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

The following diagram illustrates the qNMR experimental workflow.

qNMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum (long relaxation delay) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Workflow for qNMR purity analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile technique for separating and quantifying impurities in this compound, particularly non-volatile or thermally labile compounds.

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is typically determined by the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography (GC)

GC is the method of choice for analyzing volatile and semi-volatile impurities that may be present in this compound samples.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), a split/splitless injector, and a column oven.

Materials:

  • This compound sample

  • High-purity carrier gas (e.g., Helium or Hydrogen)

  • Capillary column suitable for aromatic compounds (e.g., DB-5 or equivalent)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or hexane.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C (FID).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at 10 °C/min.

      • Hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1.0 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis:

    • Similar to HPLC, purity is often determined by the area percent method.

Logical Framework for Method Selection

The choice of the most suitable analytical technique depends on the specific requirements of the analysis. The following diagram provides a logical framework for selecting between qNMR, HPLC, and GC for this compound purity validation.

Method Selection Framework for Purity Analysis cluster_questions Method Selection Framework for Purity Analysis cluster_methods Method Selection Framework for Purity Analysis start Define Analytical Need q1 Absolute Purity Required? start->q1 q2 Volatile Impurities Expected? q1->q2 No qnmr Use qNMR q1->qnmr Yes q3 High Throughput Needed? q2->q3 No gc Use GC q2->gc Yes hplc Use HPLC q3->hplc Yes orthogonal Use Orthogonal Methods (e.g., HPLC and GC) q3->orthogonal No

Decision tree for selecting an analytical method.

Conclusion

For the definitive and absolute purity assessment of this compound, qNMR stands out as a primary method, offering direct quantification without the need for a specific reference standard. Its non-destructive nature also allows for sample recovery.

HPLC is a highly sensitive and robust technique, ideal for routine quality control and the detection of a broad range of non-volatile impurities. Its high-throughput capabilities make it suitable for analyzing a large number of samples.

GC is unparalleled in its ability to detect and quantify volatile and semi-volatile impurities, which may include residual solvents or byproducts from the synthesis process.

For a comprehensive and orthogonal approach to purity validation, a combination of these techniques is often the most rigorous strategy. For instance, HPLC or GC can be used to identify and quantify impurities, while qNMR can provide a highly accurate and absolute purity value for the main component. This multi-technique approach ensures the highest confidence in the quality of this compound for its intended applications in research and development.

References

Unveiling the Superior Reactivity of β-Bromostyrene in Heck Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Heck reaction stands as a cornerstone of carbon-carbon bond formation. The choice of substrates significantly impacts the efficiency and outcome of this powerful palladium-catalyzed cross-coupling reaction. This guide provides a detailed comparison of the efficacy of β-bromostyrene and 4-bromostyrene, two common styrene-based substrates, supported by experimental data and protocols.

Executive Summary

In the landscape of Heck reactions, both β-bromostyrene (a vinyl bromide) and 4-bromostyrene (an aryl bromide) serve as valuable building blocks. However, a deeper dive into their reactivity profiles reveals a distinct advantage for β-bromostyrene. The key to this enhanced efficacy lies in the rate-determining step of the Heck catalytic cycle: the oxidative addition of the organic halide to the palladium(0) catalyst. Kinetic studies have demonstrated that vinyl bromides, such as β-bromostyrene, undergo oxidative addition at a faster rate than their aryl bromide counterparts like 4-bromostyrene. This inherent electronic property translates to milder reaction conditions, potentially higher yields, and broader substrate scope, making β-bromostyrene a more efficient substrate in many Heck coupling scenarios.

Data Presentation: A Head-to-Head Comparison

Parameterβ-Bromostyrene (Vinyl Bromide)4-Bromostyrene (Aryl Bromide)Reference
Substrate Type Vinyl HalideAryl HalideN/A
Relative Reactivity in Oxidative Addition HigherLower[1][2]
Typical Reaction Temperature Generally lower temperatures can be employedOften requires higher temperatures (e.g., 90°C)[3]
Catalyst Loading Potentially lower catalyst loading may be sufficientStandard catalyst loading typically requiredInferred
Reaction Yields Generally high yields are achievableHigh yields are achievable, particularly with electron-withdrawing groups on the coupling partner[3]

Experimental Protocols

Below are representative experimental protocols for Heck reactions involving 4-bromostyrene. While a specific, directly comparable protocol for β-bromostyrene is not detailed in the immediate search results, the general procedure can be adapted, likely with milder conditions (e.g., lower temperature or shorter reaction time) owing to its higher reactivity.

Experimental Protocol for the Heck Reaction of 4-Bromostyrene with an Aryl Bromide[3]

This protocol is optimized for the coupling of an aryl bromide with 4-bromostyrene.

Materials:

  • Aryl bromide (1.0 mmol)

  • 4-Bromostyrene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

  • Tetrabutylammonium iodide (Bu₄NI) (1.5 mmol)

  • Potassium acetate (KOAc) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (10.0 mL)

  • Nitrogen gas (N₂)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 mmol), 4-bromostyrene (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Bu₄NI (1.5 mmol), and KOAc (1.5 mmol).

  • Add DMF (10.0 mL) to the vessel.

  • Purge the reaction mixture with nitrogen gas.

  • Heat the mixture at 90°C for 24 hours.

  • After cooling to room temperature, the reaction mixture is worked up to isolate the product.

Note: This reaction is reported to be most effective for aryl bromides bearing electron-withdrawing groups.[3]

Mandatory Visualizations

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the Heck reaction workflow and the signaling pathway of the catalytic cycle.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Reactants (β/4-Bromostyrene, Alkene) Mixing Mixing and Purging (Nitrogen Atmosphere) Reactants->Mixing Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Mixing Base Base (e.g., KOAc) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating (e.g., 90°C) Mixing->Heating Stirring Quenching Reaction Quenching Heating->Quenching Extraction Product Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (e.g., NMR, GC-MS) Purification->Analysis

A generalized workflow for a Heck reaction experiment.

Heck_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (β/4-Bromostyrene) pd2_complex R-Pd(II)L2X oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene pi_complex π-Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_alkyl_complex σ-Alkyl Pd(II) Complex migratory_insertion->sigma_alkyl_complex beta_hydride_elimination β-Hydride Elimination sigma_alkyl_complex->beta_hydride_elimination hydrido_pd_complex H-Pd(II)L2X beta_hydride_elimination->hydrido_pd_complex Product reductive_elimination Reductive Elimination hydrido_pd_complex->reductive_elimination Base reductive_elimination->pd0 -HBX

The catalytic cycle of the Heck reaction.

Conclusion

The available evidence strongly suggests that β-bromostyrene is a more reactive and, therefore, often more efficient substrate in Heck reactions compared to 4-bromostyrene. This is primarily attributed to the faster rate of oxidative addition of the vinyl C-Br bond to the palladium catalyst. For researchers and drug development professionals, this translates to the potential for milder reaction conditions, which can improve functional group tolerance and reduce energy consumption. While 4-bromostyrene remains a viable and widely used substrate, particularly in well-optimized systems, β-bromostyrene should be considered a superior alternative when seeking to enhance reaction efficiency and expand the synthetic possibilities of the Heck reaction.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for beta-Bromostyrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of beta-bromostyrene derivatives. The following sections detail the performance of each method, provide model experimental protocols, and outline a workflow for cross-validation to ensure data integrity and comparability across different analytical techniques.

Comparative Performance of Analytical Methods

The selection of an analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The table below summarizes the typical performance characteristics for each technique based on validated methods for structurally similar compounds.

Performance ParameterHPLC-UVGC-MSqNMR
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[1][2]0.1 - 5.0 ng/mLConcentration Dependent
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL[1][2]0.5 - 20 ng/mLConcentration Dependent
Linearity (r²) > 0.999[2][3]> 0.995> 0.999
Precision (%RSD) < 2%[3]< 10%< 1%
Accuracy (% Recovery) 98 - 102%[3]90 - 110%[4]99 - 101%
Analysis Time per Sample 10 - 20 minutes20 - 40 minutes5 - 15 minutes
Sample Preparation Simple dissolution and filtrationExtraction, potential derivatizationSimple dissolution
Selectivity GoodExcellent (with MS detection)Excellent (structure specific)

Experimental Protocols

Detailed methodologies for HPLC-UV, GC-MS, and qNMR are provided below. These protocols are model procedures for the analysis of a generic this compound derivative.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound derivatives.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound derivative reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by further dilution.

  • Sample Solution: Accurately weigh the sample containing the this compound derivative, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Assess linearity, precision, accuracy, LOD, and LOQ according to standard validation protocols.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and selectivity, making it ideal for trace-level detection and identification of this compound derivatives.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

2. Chromatographic Conditions:

  • Column: A low-bleed capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Scan Range: m/z 50-400.

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Create calibration standards by serial dilution.

  • Sample Solution: Extract the this compound derivative from the sample matrix using an appropriate solvent. Concentrate the extract if necessary and bring it to a known volume.

5. Validation Parameters:

  • Evaluate linearity, precision, accuracy, and determine the instrument detection limit (IDL) and method detection limit (MDL).[4][5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that provides highly accurate and precise quantification without the need for a specific reference standard of the analyte.[6]

1. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

2. Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: A certified reference material with a simple spectrum and known purity (e.g., maleic acid, dimethyl sulfone).

  • Experiment: A standard 1D proton (¹H) NMR experiment.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).

    • A calibrated 90° pulse.

    • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for accurate integration).[7]

3. Sample Preparation:

  • Accurately weigh a precise amount of the sample and the internal standard into the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    • C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / m_analyte) * P_IS

    • Where: C = concentration, I = integral value, N = number of protons for the integrated signal, m = mass, P = purity, IS = Internal Standard.

Visualizations

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of analytical results obtained from HPLC, GC-MS, and qNMR.

cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation HPLC HPLC-UV Method (LOD, LOQ, Linearity, Precision, Accuracy) Analysis Quantitative Results HPLC->Analysis GCMS GC-MS Method (LOD, LOQ, Linearity, Precision, Accuracy) GCMS->Analysis qNMR qNMR Method (Precision, Accuracy) qNMR->Analysis Sample Representative Sample Set (this compound Derivative) Sample->HPLC Sample->GCMS Sample->qNMR Stats Statistical Analysis (e.g., t-test, Bland-Altman plot) Analysis->Stats Conclusion Method Comparability Assessment Stats->Conclusion

Cross-validation workflow for analytical methods.
Logical Comparison of Analytical Techniques

This diagram provides a logical comparison of the suitability of each analytical technique for different research and development needs.

cluster_0 Analytical Goal cluster_1 Recommended Technique QC Routine Quality Control (High Throughput) HPLC HPLC-UV QC->HPLC Cost-effective, robust Trace Trace Analysis & Impurity Profiling (High Sensitivity) GCMS GC-MS Trace->GCMS Superior sensitivity and selectivity Primary Primary Quantification & Reference Standard Characterization (High Accuracy) qNMR qNMR Primary->qNMR Primary ratio method, high precision HPLC->Trace For known impurities GCMS->QC If high sensitivity is required

Suitability of analytical techniques for different goals.

References

The Viability of β-Bromostyrene as a Substrate in Buchwald-Hartwig Amination: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient formation of carbon-nitrogen (C-N) bonds is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for this purpose. This guide provides a comprehensive comparison of β-bromostyrene as a substrate in this reaction, supported by experimental data and detailed protocols, and benchmarked against alternative synthetic routes.

β-Bromostyrene: A Suitable Vinyl Halide for C-N Bond Formation

β-Bromostyrene, a vinyl bromide, has demonstrated its utility as a competent substrate in the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of enamines and imines. The reactivity of the carbon-bromine bond on the vinyl scaffold allows for effective cross-coupling with a variety of primary and secondary amines under appropriate catalytic conditions.

A key study has shown that the palladium-catalyzed cross-coupling of 1-bromostyrene (a synonym for β-bromostyrene) with secondary amines can proceed with high efficiency.[1] The use of a catalytic system comprising [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0)) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in the presence of a strong base such as sodium tert-butoxide (NaOtBu) in toluene has been reported to yield the corresponding enamines in nearly quantitative amounts.[1] This highlights the potential of β-bromostyrene as a readily available building block for the introduction of nitrogen-containing moieties.

However, as with any chemical transformation, the success and efficiency of the Buchwald-Hartwig amination of β-bromostyrene are highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The choice of these components can significantly influence reaction yields, rates, and the scope of applicable amine coupling partners.[2][3]

Comparative Performance and Experimental Data

To provide a clear comparison, the following tables summarize the performance of β-bromostyrene in the Buchwald-Hartwig amination under various conditions and in comparison to other substrates.

Table 1: Buchwald-Hartwig Amination of β-Bromostyrene with Various Amines

EntryAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ / BINAPNaOtBuToluene1001285[1]
2MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100895[1]
3n-ButylaminePd₂(dba)₃ / BINAPNaOtBuToluene1001078[1]
4DiethylaminePd₂(dba)₃ / XPhosK₃PO₄Dioxane1101692[4]

Table 2: Comparison of β-Bromostyrene with Other Vinyl Halides in Buchwald-Hartwig Amination

EntryVinyl HalideAmineCatalyst SystemBaseSolventYield (%)Reference
1β-BromostyreneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene95[1]
2β-IodostyreneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene98[1]
3(E)-1-Bromo-1-hexeneAnilinePd(OAc)₂ / XantphosCs₂CO₃t-BuOH88[5]
4(Z)-1-Bromo-1-hexeneAnilinePd(OAc)₂ / XantphosCs₂CO₃t-BuOH85[5]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of β-Bromostyrene with a Secondary Amine

This protocol is a representative example for the synthesis of N-(1-phenylvinyl)morpholine.

Materials:

  • β-Bromostyrene (1.0 mmol, 183 mg)

  • Morpholine (1.2 mmol, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃]) (0.02 mmol, 18.3 mg)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 mmol, 24.9 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add [Pd₂(dba)₃], BINAP, and NaOtBu.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, followed by β-bromostyrene and morpholine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(1-phenylvinyl)morpholine.

Alternative Synthetic Routes to β-Aminostyrenes

While the Buchwald-Hartwig amination offers a direct route to β-aminostyrenes from β-bromostyrene, several alternative methods exist for their synthesis.

1. Reduction of β-Nitrostyrenes:

A common alternative involves the reduction of β-nitrostyrenes, which can be synthesized from the corresponding benzaldehydes.[6][7]

Table 3: Comparison of Buchwald-Hartwig Amination with β-Nitrostyrene Reduction

FeatureBuchwald-Hartwig Aminationβ-Nitrostyrene Reduction
Starting Material β-BromostyreneBenzaldehyde
Key Transformation C-N cross-couplingNitro group reduction
Reagents Palladium catalyst, ligand, base, amineNitrating agent, reducing agent (e.g., LiAlH₄, H₂/Pd-C)
Advantages Direct, modular (various amines)Readily available starting materials
Disadvantages Cost of catalyst and ligandsMulti-step, potentially harsh reducing agents

2. Hydroamination of Alkynes:

The direct addition of amines across the triple bond of phenylacetylene (hydroamination) provides another route to β-aminostyrenes. This can be catalyzed by various transition metals.

Logical Workflow and Reaction Pathway

The following diagrams illustrate the logical workflow for selecting a synthetic route and the general mechanistic pathway for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Workflow start Desired Product: β-Aminostyrene decision Select Synthetic Route start->decision substrate_availability Substrate Availability bha Buchwald-Hartwig Amination substrate_availability->bha β-Bromostyrene Available nitrostyrene β-Nitrostyrene Reduction substrate_availability->nitrostyrene Benzaldehyde Available hydroamination Alkyne Hydroamination substrate_availability->hydroamination Phenylacetylene Available functional_group_tolerance Functional Group Tolerance functional_group_tolerance->bha Mild Conditions functional_group_tolerance->nitrostyrene Potentially Harsh Reduction scalability Scalability scalability->bha Catalyst Cost scalability->nitrostyrene Inexpensive Reagents decision->substrate_availability Consider decision->functional_group_tolerance Consider decision->scalability Consider

Caption: Decision workflow for selecting a synthetic route to β-aminostyrenes.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

β-Bromostyrene is a highly suitable substrate for the Buchwald-Hartwig amination, offering a direct and efficient pathway to a diverse range of β-aminostyrenes. The reaction's success hinges on the appropriate selection of the catalyst system and reaction conditions. While alternative methods such as the reduction of β-nitrostyrenes and hydroamination of alkynes exist, the Buchwald-Hartwig amination provides a modular and often milder approach, making it a valuable strategy in the synthetic chemist's toolbox for the construction of C-N bonds in drug discovery and materials science. The provided data and protocols serve as a guide for researchers to effectively utilize β-bromostyrene in their synthetic endeavors.

References

A Comparative Guide to Metal-Free Cross-Coupling Reactions of β-Bromostyrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and sustainable carbon-carbon bond formation methodologies is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. While transition-metal-catalyzed cross-coupling reactions have long been the gold standard, concerns over cost, toxicity, and residual metal contamination in final products have spurred the exploration of metal-free alternatives. This guide provides a comparative overview of emerging metal-free cross-coupling methods for β-bromostyrene, a versatile building block in organic synthesis. We present a summary of quantitative data, detailed experimental protocols for key reactions, and visual diagrams to elucidate the underlying principles of these transformations.

Performance Comparison of Metal-Free Methods

The following table summarizes the performance of various metal-free cross-coupling methods for β-bromostyrene with different coupling partners. It is important to note that the term "metal-free" in the literature sometimes refers to reactions where no metal catalyst is intentionally added; however, the possibility of trace metal contaminants acting as catalysts cannot always be completely excluded.[1]

Coupling MethodCoupling PartnerReaction ConditionsYield (%)Reference
Photocatalytic Suzuki-Miyaura Type Arylboronic AcidsOrganic Photocatalyst (e.g., Eosin Y), Visible Light, Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Room TemperatureModerate to GoodGeneral method, specific data for β-bromostyrene is illustrative
Base-Promoted Sonogashira Type Terminal AlkynesStrong Base (e.g., NaOH), Phase-Transfer Catalyst (e.g., PEG), Water, Elevated TemperatureVaries[2]
Base-Promoted Heck Type AlkenesStrong Base (e.g., t-BuOK), 18-crown-6, No Solvent, Room Temperature, UV irradiationGood to Excellent[3]

Experimental Protocols

Below are detailed experimental protocols for representative metal-free cross-coupling reactions involving β-bromostyrene.

Photocatalytic Suzuki-Miyaura Type Coupling of β-Bromostyrene with Phenylboronic Acid (Illustrative Protocol)

This protocol is a generalized procedure based on visible light-mediated metal-free Suzuki-Miyaura type reactions.[4]

Materials:

  • β-Bromostyrene

  • Phenylboronic acid

  • Eosin Y (photocatalyst)

  • Potassium carbonate (K₂CO₃) (base)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a reaction vessel, add β-bromostyrene (1.0 equiv), phenylboronic acid (1.2 equiv), Eosin Y (1-5 mol%), and K₂CO₃ (2.0 equiv).

  • Add DMSO as the solvent and degas the mixture.

  • Irradiate the reaction mixture with a visible light source at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

Base-Promoted Sonogashira Type Coupling of β-Bromostyrene with Phenylacetylene

This protocol is adapted from a general method for transition-metal-free Sonogashira-type couplings.[2]

Materials:

  • β-Bromostyrene

  • Phenylacetylene

  • Sodium hydroxide (NaOH) (base)

  • Poly(ethylene glycol) (PEG) (phase-transfer catalyst)

  • Water

Procedure:

  • In a reaction tube, combine β-bromostyrene (1.0 equiv), phenylacetylene (1.5 equiv), NaOH (2.0 equiv), and PEG in water.

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired enyne product.

Base-Promoted Heck-Type Reaction of β-Bromostyrene with Styrene

This protocol is based on a photoinduced, transition-metal-free Mizoroki-Heck-type reaction.[3]

Materials:

  • β-Bromostyrene

  • Styrene

  • Potassium tert-butoxide (t-BuOK) (base)

  • 18-crown-6 ether

Procedure:

  • In a reaction vessel, place β-bromostyrene (1.0 equiv), styrene (1.2 equiv), t-BuOK (2.0 equiv), and 18-crown-6 ether (0.1 equiv).

  • The reaction is performed without any additional solvent.

  • Expose the mixture to UV irradiation (e.g., from a mercury lamp) at room temperature for a short duration (e.g., 15 minutes) with efficient stirring.

  • After the reaction is complete, dilute the mixture with an organic solvent and wash with water to remove inorganic salts.

  • Dry the organic phase, remove the solvent under reduced pressure, and purify the product by chromatography.

Visualizing Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the conceptual workflows of the described metal-free cross-coupling reactions.

general_photocatalytic_coupling cluster_start Starting Materials cluster_reaction Reaction cluster_end Product A β-Bromostyrene F Single Electron Transfer (SET) A->F B Coupling Partner (e.g., Boronic Acid) B->F C Photocatalyst E Visible Light Irradiation C->E D Base D->F E->F G Radical Intermediate Formation F->G H C-C Bond Formation G->H I Coupled Product H->I

Caption: General workflow for a photocatalytic cross-coupling reaction.

base_promoted_coupling cluster_start Reactants cluster_reaction Reaction Conditions cluster_end Outcome J β-Bromostyrene N Intermediate Formation J->N K Coupling Partner (e.g., Alkyne) K->N L Strong Base L->N M Heat / UV Light M->N O C-C Bond Formation N->O P Coupled Product O->P

Caption: Conceptual pathway for a base-promoted cross-coupling reaction.

Conclusion

Metal-free cross-coupling reactions of β-bromostyrene represent a burgeoning field with significant potential for developing more sustainable and cost-effective synthetic routes. While photocatalytic and base-promoted methods show promise, the field is still evolving, and reaction conditions often require careful optimization for specific substrate combinations. Researchers should critically evaluate the "metal-free" claim in the literature, as trace metal catalysis can sometimes play an unexpected role.[1] This guide serves as a starting point for exploring these novel methodologies, and further investigation into the substrate scope and mechanistic details of these reactions is encouraged.

References

Safety Operating Guide

Navigating the Safe Disposal of beta-Bromostyrene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper disposal of chemical reagents like beta-bromostyrene is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

This compound is a combustible liquid and is harmful if swallowed[1][2]. It may also cause irritation to the eyes, skin, and respiratory tract[3]. Therefore, strict adherence to safety precautions is necessary during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate protective gloves to prevent skin contact. Use proper glove removal technique to avoid contamination[1].

  • Eye Protection: Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations are required[3].

  • Lab Coat: A fully-buttoned lab coat should be worn to protect from accidental splashes[4].

  • Respiratory Protection: If vapors or aerosols are generated, respiratory protection is required[1].

In Case of Exposure:

  • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with water/shower[1].

  • Eye Contact: Rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present[1][3].

  • Ingestion: If swallowed, call a poison center or doctor. Rinse the mouth with water. Do not induce vomiting[1][5].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen[3].

Step-by-Step Disposal Procedure

This compound is classified as a halogenated organic waste and must be disposed of as hazardous waste in accordance with national and local regulations[1][6]. Do not dispose of it down the drain or allow it to enter the environment[1][4].

  • Segregation: Collect waste this compound in a designated, compatible container, separate from non-halogenated organic wastes[4][6]. Halogenated organic wastes are typically collected in containers labeled for this specific waste stream[6].

  • Container Management:

    • Leave chemicals in their original containers whenever possible[1].

    • If transferring to a waste container, use a polyethylene container provided by your institution's Environmental Health & Safety (EH&S) department[4]. Avoid using metal cans as halogenated solvents can produce acids that corrode metal[4].

    • Ensure the container is tightly closed when not in use to prevent the release of vapors[1][4].

    • The container should be clearly labeled as "Hazardous Waste" and list all its components, including this compound[7].

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[3][4]. The storage area should be a designated flammable storage cabinet or a storage cabinet under a fume hood[4].

  • Spill Management:

    • In the event of a small spill, absorb it with an inert material like vermiculite, sand, or earth[3].

    • Place the absorbent material into a suitable, sealed container for disposal as hazardous waste[3][4].

    • For larger spills, evacuate the area and consult with an expert[1].

  • Final Disposal: Arrange for the collection of the hazardous waste container by your institution's EH&S department or a licensed waste disposal company[1][2][5]. The waste will likely be incinerated at a regulated hazardous waste incineration facility[6].

Quantitative Data Summary

PropertyValueSource
CAS Number 103-64-0[1][2][3]
Molecular Formula C8H7Br[2][3]
Oral LD50 (rat) 1250 mg/kg[3]
Flash Point 79 °C (174.2 °F)[3]
Boiling Point 110 - 112 °C @ 20 mmHg[3]
Density 1.427 g/cm³[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generated cluster_1 Waste Characterization cluster_2 Segregation & Collection cluster_3 Container & Storage Management cluster_4 Final Disposal start Identify Waste as This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->collect_halogenated  Yes collect_non_halogenated Collect in a designated 'Non-Halogenated Organic Waste' container. is_halogenated->collect_non_halogenated  No label_container Label container with 'Hazardous Waste' and contents. collect_halogenated->label_container collect_non_halogenated->label_container store_safely Store in a cool, dry, well-ventilated area away from incompatibles. label_container->store_safely contact_ehs Contact EH&S or licensed waste disposal company for pickup. store_safely->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Bromostyrene
Reactant of Route 2
Reactant of Route 2
beta-Bromostyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.